Methyl 2-ethylpent-4-ynoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethylpent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(5-2)8(9)10-3/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFREPVZHZBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 2-ethylpent-4-ynoate chemical properties"
An In-depth Technical Guide to Methyl 2-ethylpent-4-ynoate: Synthesis, Properties, and Reactivity
Authored by: A Senior Application Scientist
Abstract: this compound is a multifunctional organic compound featuring a terminal alkyne, a stereocenter, and a methyl ester. While not a widely commercialized chemical, its structure presents significant opportunities as a versatile building block in synthetic chemistry. The terminal alkyne serves as a handle for a variety of powerful coupling reactions, including cycloadditions and carbon-carbon bond formations, while the ester moiety allows for further derivatization. This guide provides a comprehensive overview of the predicted chemical properties, plausible synthetic routes, and the characteristic reactivity of this compound, offering researchers and drug development professionals a technical foundation for its application in complex molecule synthesis.
Molecular Structure and Physicochemical Properties
This compound possesses a five-carbon main chain with an ethyl group at the α-position (C2) relative to the ester carbonyl and a carbon-carbon triple bond between C4 and C5. This terminal alkyne is a key feature, imparting much of the molecule's versatile reactivity.
Chemical Structure:
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Rationale |
| IUPAC Name | This compound | Nomenclature rules |
| Molecular Formula | C₈H₁₂O₂ | Deduced from structure |
| Molecular Weight | 140.18 g/mol | Calculated from formula |
| CAS Number | Not Assigned | Not found in major chemical databases |
| Appearance | Colorless liquid (Predicted) | Based on similar esters[1][2][3] |
| Boiling Point | ~160-180 °C (Predicted) | Extrapolated from similar structures |
| Density | ~0.9 - 1.0 g/mL (Predicted) | Based on similar esters[1] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | Esters are generally less soluble in water than their parent carboxylic acids[2] |
Proposed Synthesis and Manufacturing
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Enolate Alkylation
This protocol is based on standard procedures for the α-alkylation of esters.[4]
Materials:
-
Methyl pent-4-ynoate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF (50 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: To the cooled THF, add methyl pent-4-ynoate (1.0 eq). Stir the solution for 10 minutes. Slowly add a solution of LDA (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The formation of the lithium enolate is typically accompanied by a slight color change. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the enolate solution. The reaction mixture is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization (Predicted)
The structural features of this compound would give rise to a distinct spectroscopic signature.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Absorption | Rationale |
| ¹H NMR | ≡C-H (alkynyl) | ~2.0 ppm (t) | The terminal alkynyl proton is shielded by the cylindrical π-electron cloud.[5][6] It would likely appear as a triplet due to coupling with the adjacent CH₂ group. |
| -C(=O)OCH₃ (methyl ester) | ~3.7 ppm (s) | Typical singlet for a methyl ester. | |
| -CH(CH₂ CH₃) (ethyl) | ~1.5-1.7 ppm (m) | Methylene protons of the ethyl group. | |
| -CH(CH₂CH₃ ) (ethyl) | ~0.9 ppm (t) | Methyl protons of the ethyl group. | |
| -CH₂ -C≡CH (propargyl) | ~2.5 ppm (m) | Methylene protons adjacent to the alkyne. | |
| -CH (Et)- (alpha proton) | ~2.6 ppm (m) | Proton at the stereocenter. | |
| ¹³C NMR | C =O (ester carbonyl) | ~170-175 ppm | Characteristic for an ester carbonyl. |
| ≡C -H (terminal alkyne C) | ~70 ppm | sp-hybridized carbon bonded to hydrogen.[6] | |
| -C≡ C-H (internal alkyne C) | ~80-85 ppm | sp-hybridized carbon within the chain.[6] | |
| -C(=O)OCH₃ (methyl ester) | ~52 ppm | Carbon of the methyl ester. | |
| IR Spectroscopy | ≡C-H stretch | 3330-3270 cm⁻¹ (strong, narrow) | Characteristic for a terminal alkyne C-H bond.[7][8] |
| C≡C stretch | 2260-2100 cm⁻¹ (weak to medium) | Characteristic for a C-C triple bond.[7][9] | |
| C=O stretch | ~1735 cm⁻¹ (strong) | Typical for an ester carbonyl. | |
| C-O stretch | ~1250-1100 cm⁻¹ (strong) | Ester C-O bond. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 140 | Corresponding to the molecular weight. |
| Fragmentation | Loss of -OCH₃ (m/z = 109), Loss of -COOCH₃ (m/z = 81) | Common fragmentation patterns for methyl esters. |
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the terminal alkyne and the ester.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile functional group capable of undergoing a wide range of transformations.[10][11][12][13]
This palladium- and copper-cocatalyzed cross-coupling reaction forms a C(sp)-C(sp²) bond between the terminal alkyne and an aryl or vinyl halide.[14][15][16] It is a cornerstone reaction for the synthesis of conjugated enynes and arylalkynes.[15][17]
Caption: Sonogashira coupling of this compound.
Protocol: General Procedure for Sonogashira Coupling
-
To a flask charged with the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq), add a solution of this compound (1.2 eq) in an appropriate solvent (e.g., THF or DMF) and a base such as triethylamine.
-
Purge the mixture with an inert gas (Argon or Nitrogen).
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
After completion, filter the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.
The CuAAC reaction is a highly efficient and regiospecific reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[18][19][20][21] This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science.[18][19][22]
Caption: CuAAC (Click Chemistry) reaction pathway.
Protocol: General Procedure for CuAAC Reaction
-
Dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.01 eq).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate it. Purify the product via chromatography or recrystallization.
The terminal alkyne can be hydrated to form either a ketone or an aldehyde, depending on the reagents used.
-
Hydration (Markovnikov): Reaction with H₂O, H₂SO₄, and a HgSO₄ catalyst yields a methyl ketone via an enol intermediate.[10][13][23]
-
Hydroboration-Oxidation (Anti-Markovnikov): A two-step reaction using a bulky borane (like disiamylborane or 9-BBN) followed by oxidation (H₂O₂, NaOH) produces an aldehyde.[24][25][26][27] This process also proceeds through an enol intermediate which tautomerizes.
Reactions of the Ester Group
The methyl ester functionality provides another site for chemical modification.[3][28]
-
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid.[29]
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.[3]
-
Ammonolysis: Reaction with ammonia can convert the ester into the primary amide.[3]
-
Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to the corresponding primary alcohol.
Potential Applications in Research and Drug Development
This compound is a prime candidate for use as a bifunctional linker or building block in several advanced applications:
-
Drug Discovery: The alkyne can be used to "click" a molecule of interest onto a biological target, a fluorescent probe, or a solid support for affinity chromatography.[19]
-
Bioconjugation: The stability and biocompatibility of the click reaction allow for the labeling of proteins, DNA, and other biomolecules.[18][22]
-
Materials Science: The alkyne can be used to functionalize polymers or surfaces, introducing new properties or attachment points.[20]
-
Complex Molecule Synthesis: The alkyne can be elaborated into other functional groups, while the ester can be converted into an acid, amide, or alcohol, providing multiple pathways for building complex molecular architectures.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards of Terminal Alkynes: Lower molecular weight terminal alkynes can be flammable and may form explosive metal acetylides, especially with heavy metals like copper, silver, and mercury. While the risk is lower for this specific molecule, it is crucial to avoid contact with incompatible metals and use appropriate catalysts in controlled amounts.
-
Ester Hazards: Esters can be eye and skin irritants. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly sealed under an inert atmosphere if possible.
References
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An In-depth Technical Guide to Methyl 2-ethylpent-4-ynoate
Abstract
This technical guide provides a comprehensive overview of Methyl 2-ethylpent-4-ynoate, a unique alkynoate ester. Despite the apparent absence of a registered CAS number for this specific molecule, indicating its novelty or limited commercial availability, this document constructs a detailed profile based on established principles of organic chemistry and data from structurally related compounds. We will explore its predicted physicochemical properties, propose robust synthetic pathways, outline detailed characterization methodologies, and discuss its potential applications, particularly within the realm of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are interested in the synthesis and application of novel substituted alkynes.
Introduction and Molecular Identity
This compound is a fascinating molecule that combines the functionalities of a terminal alkyne and an α-substituted ester. The terminal alkyne offers a reactive handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and conversion to other functional groups. The ethyl group at the α-position introduces a chiral center, opening avenues for stereoselective synthesis and applications. The methyl ester provides a site for potential hydrolysis or amidation to further modify the molecule's properties.
A thorough search of chemical databases did not yield a specific CAS (Chemical Abstracts Service) number for this compound. This suggests that the compound may not have been previously synthesized and registered, or it is a rare chemical entity. The information presented herein is therefore a predictive and methodological guide for its synthesis and characterization.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be inferred from its structure and by comparison with analogous compounds. These properties are crucial for designing synthetic and purification protocols, as well as for understanding its potential biological behavior.
| Property | Predicted Value / Description | Rationale / Comparative Compounds |
| Molecular Formula | C₈H₁₂O₂ | Based on structural formula |
| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Similar to other small ester molecules |
| Boiling Point | ~170-190 °C | Extrapolated from similar esters |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); Insoluble in water. | Typical for moderately polar organic esters.[1] |
| Density | ~0.9 - 1.0 g/mL | Based on structurally similar esters |
Synthetic Methodologies
The synthesis of this compound can be approached through several established organic chemistry pathways. A plausible and efficient method involves the α-alkylation of a pre-existing ester.
Proposed Synthetic Workflow: α-Alkylation of Methyl pent-4-ynoate
This approach leverages the commercially available Methyl pent-4-ynoate as a starting material. The key step is the deprotonation of the α-carbon followed by nucleophilic substitution with an ethyl halide.
Sources
"Methyl 2-ethylpent-4-ynoate molecular structure"
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Methyl 2-ethylpent-4-ynoate
Preamble: Charting Unexplored Chemical Space
In the landscape of molecular entities available to researchers in drug discovery and materials science, certain structures, while simple in their composition, remain conspicuously absent from the literature and commercial catalogs. This compound is one such molecule. Its structure, featuring a terminal alkyne and a sterically encumbered ester, presents both a unique synthetic challenge and a potential opportunity for novel applications. This guide provides a comprehensive theoretical and practical framework for the synthesis, purification, and characterization of this previously uncharacterized molecule. We will delve into a plausible synthetic strategy, predict its spectroscopic fingerprint, and discuss its potential reactivity, thereby offering a roadmap for its incorporation into research programs.
Molecular Structure and Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its three-dimensional structure and chemical behavior. The molecule is chiral at the C2 position, meaning it can exist as a racemic mixture of two enantiomers.
Key Structural Features:
-
Terminal Alkyne: The presence of the C≡C-H group provides a site for a rich variety of chemical transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), click chemistry, and nucleophilic additions.[1][2] The sp-hybridized carbons of the alkyne impart linearity to this portion of the molecule.
-
α-Branched Ester: The ethyl group at the C2 position creates steric hindrance around the ester carbonyl. This can influence the reactivity of the ester, potentially making it more resistant to hydrolysis compared to unbranched analogs.[3]
-
Chiral Center: The C2 carbon is a stereocenter, which could be of interest in the development of stereospecific reactions or chiral pharmaceuticals.
Predicted Physicochemical Properties:
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₁₂O₂ | Based on structural components. |
| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~160-170 °C | Extrapolated from similar structures like ethyl 2-methyl-4-pentenoate. |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate). Insoluble in water. | Based on the nonpolar alkyl and alkyne groups and the polar ester functionality. |
Proposed Synthetic Pathway
As this compound is not commercially available, a de novo synthesis is required. A logical and efficient two-step approach is proposed, commencing with the synthesis of the corresponding carboxylic acid, 2-ethylpent-4-ynoic acid, followed by its esterification.
Synthesis of 2-Ethylpent-4-ynoic Acid
The synthesis of the carboxylic acid precursor can be efficiently achieved via the alkylation of diethyl malonate. This method allows for the sequential introduction of the propargyl and ethyl groups.
Protocol:
-
Deprotonation and Propargylation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. Cool the solution to 0 °C and add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes. To the resulting enolate solution, add propargyl bromide (1.0 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Second Alkylation: Cool the reaction mixture back to 0 °C and add a second equivalent of sodium ethoxide. After 30 minutes of stirring, add ethyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of potassium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water. Heat the mixture to reflux for 12 hours to ensure complete hydrolysis of the ester groups. After cooling, carefully acidify the mixture with concentrated hydrochloric acid to a pH of ~1. Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Workup and Purification: After cooling, extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude 2-ethylpent-4-ynoic acid can be purified by vacuum distillation.
Fischer Esterification to this compound
The final step is the conversion of the carboxylic acid to its corresponding methyl ester via Fischer-Speier esterification.[3][4][5][6][7]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-ethylpent-4-ynoic acid (1.0 eq) in a large excess of methanol (which also serves as the solvent).
-
Catalysis and Reflux: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed through a combination of spectroscopic techniques. The following are the predicted key spectral features.
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence for the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~3300 | Strong, Sharp | ≡C-H stretch of the terminal alkyne | [8][9][10][11][12] |
| ~2970-2850 | Medium-Strong | C-H stretches of the alkyl groups | [9][11] |
| ~2120 | Weak-Medium | C≡C stretch of the terminal alkyne | [8][9][10][11][12] |
| ~1735 | Strong | C=O stretch of the saturated ester | [8][9][11] |
| ~1200-1150 | Strong | C-O stretch of the ester | [8][11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~3.70 | s | 3H | -OCH₃ | |
| ~2.50 | m | 1H | -CH(CH₃)CH₂- | |
| ~2.30 | dd | 2H | -CH₂C≡CH | |
| ~2.00 | t | 1H | -C≡CH | [1][2][13] |
| ~1.65 | m | 2H | -CH₂CH₃ | |
| ~1.15 | d | 3H | -CH(CH₃)- | |
| ~0.90 | t | 3H | -CH₂CH₃ |
¹³C NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~175 | C=O (ester carbonyl) | [14][15] |
| ~82 | -C≡CH | [2][14][16][17] |
| ~70 | -C≡CH | [2][14][16][17] |
| ~52 | -OCH₃ | [15] |
| ~45 | -CH(CH₃)- | |
| ~30 | -CH₂C≡CH | |
| ~25 | -CH₂CH₃ | |
| ~15 | -CH(CH₃)- | |
| ~12 | -CH₂CH₃ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[18][19][20][21][22]
Predicted Fragmentation:
-
Molecular Ion (M⁺): m/z = 140
-
Loss of methoxy group (-OCH₃): m/z = 109
-
Loss of carbomethoxy group (-COOCH₃): m/z = 81
-
McLafferty Rearrangement: A prominent peak may be observed if a γ-hydrogen is available for rearrangement.
Potential Reactivity and Applications
The bifunctional nature of this compound makes it a potentially versatile building block in organic synthesis.
-
Alkyne Moiety: The terminal alkyne can undergo a variety of transformations, including Sonogashira coupling with aryl or vinyl halides, copper-catalyzed azide-alkyne cycloaddition (click chemistry), and hydration to form a methyl ketone.[1][2]
-
Ester Moiety: The ester can be hydrolyzed back to the carboxylic acid, reduced to the corresponding primary alcohol, or converted to an amide through reaction with an amine.[3]
The orthogonal reactivity of these two functional groups could allow for selective transformations, making this molecule a useful scaffold for the synthesis of more complex structures, including pharmaceutical intermediates and functionalized materials.
Conclusion
While this compound has not been previously described in the scientific literature, this guide provides a robust and scientifically grounded pathway for its synthesis and characterization. The proposed synthetic route leverages well-established and reliable organic reactions. The predicted spectroscopic data offer a clear blueprint for the verification of the target molecule's structure and purity. The unique combination of a terminal alkyne and a sterically hindered ester in this compound makes it an intriguing target for further investigation and a potentially valuable tool for chemists in various fields.
References
-
Study.com. Alkyne Functional Group & Reactions | Overview & Examples. [Link]
-
Organic Chemistry Tutor. Reactions of Alkynes. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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University of Colorado Boulder. IR: alkynes. [Link]
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J&K Scientific LLC. Fischer Esterification. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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Lumen Learning. Alkylation of Acetylide Anions | MCC Organic Chemistry. [Link]
- Unknown Source.
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University of Regensburg. Chemical shifts. [Link]
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JoVE. Video: Preparation of Alkynes: Alkylation Reaction. [Link]
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PubChem. Ethyl 2-methyl-4-pentenoate. [Link]
- Unknown Source.
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Chemistry LibreTexts. 9.8: Alkylation of Acetylide Anions. [Link]
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PubChem. Ethyl (2E)-4-methyl-2-pentenoate. [Link]
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Master Organic Chemistry. Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]
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NIST. ethyl 2-methylpent-4-en-1-oate. [Link]
- Unknown Source.
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Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]
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RSC Publishing. Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. [Link]
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OpenStax. 9.8 Alkylation of Acetylide Anions - Organic Chemistry. [Link]
- Unknown Source. 13C NMR Spectroscopy.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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PubMed. A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
-
JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
- Unknown Source. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
-
YouTube. Carbon-13 NMR Spectroscopy. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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RSC Publishing. The stereo-divergent functionalization of alkynes: a comprehensive review. [Link]
-
MDPI. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]
-
INEOS OPEN. 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES. [Link]
-
ResearchGate. Synthesis of enantiopure γ-hydroxy amides from pent-4-ynoic acid and anilines.. [Link]
-
PubMed. Direct Zinc(II)-Catalyzed Enantioconvergent Additions of Terminal Alkynes to α-Keto Esters. [Link]
-
PubChem. 2-Ethylpent-4-enoic acid. [Link]
-
PMC. Direct Zinc(II)-Catalyzed Enantioconvergent Additions of Terminal Alkynes to α-Keto Esters. [Link]
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Spectroscopic Analysis of Methyl 2-ethylpent-4-ynoate: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-ethylpent-4-ynoate. The document details the theoretical basis and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural elucidation and characterization of this compound. Each section offers an in-depth analysis of the expected spectral features, supported by established principles of spectroscopic interpretation. This guide is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development to aid in the identification and quality assessment of this compound.
Introduction
This compound is a functionalized alkyne ester with potential applications as a building block in organic synthesis. Its unique structure, featuring a terminal alkyne, a chiral center at the α-position, and an ethyl ester moiety, necessitates a thorough spectroscopic characterization to ensure chemical identity and purity. This guide outlines the fundamental spectroscopic techniques employed for this purpose, providing a predictive framework for the analysis of its spectral data.
Molecular Structure and Key Features:
The structural integrity of this compound is paramount for its intended applications. Spectroscopic analysis serves as the cornerstone for verifying its molecular framework. The following diagram illustrates the chemical structure and numbering convention used throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the structural verification of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (ratio of protons), and multiplicity (neighboring protons).
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Utilize a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | Singlet | 3H | O-CH₃ |
| ~2.60 | Multiplet | 1H | CH (α) |
| ~2.40 | Doublet of Doublets | 2H | CH₂ (β) |
| ~2.00 | Triplet | 1H | Alkyne-CH |
| ~1.60 | Multiplet | 2H | Ethyl-CH₂ |
| ~0.95 | Triplet | 3H | Ethyl-CH₃ |
Causality of Assignments:
-
The O-CH₃ protons are expected to be the most deshielded of the methyl groups due to the electronegativity of the adjacent oxygen atom, resulting in a singlet around 3.70 ppm.
-
The α-proton (CH) is adjacent to the carbonyl group and the ethyl substituent, leading to a complex multiplet.
-
The β-protons (CH₂) are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet, further coupled to the alkyne proton.
-
The terminal alkyne proton is anticipated to resonate around 2.00 ppm, with a characteristic small coupling to the adjacent methylene protons.
-
The ethyl group protons will exhibit a typical ethyl pattern: a quartet for the methylene group and a triplet for the methyl group, though these may be further split due to the chiral center.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.
-
Parameters: Employ a standard pulse sequence with a sufficient number of scans for adequate signal intensity.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C =O (Ester) |
| ~82 | C ≡CH (Alkyne) |
| ~70 | C≡C H (Alkyne) |
| ~52 | O-C H₃ |
| ~45 | C H (α) |
| ~28 | C H₂ (β) |
| ~25 | Ethyl-C H₂ |
| ~12 | Ethyl-C H₃ |
Justification of Chemical Shifts:
-
The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field (~173 ppm).
-
The sp-hybridized carbons of the alkyne are found in the characteristic region of ~70-85 ppm.
-
The OCH₃ carbon resonates around 52 ppm.
-
The remaining sp³-hybridized carbons of the ethyl and pentynoate backbone appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: The spectrum is analyzed for characteristic absorption bands.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3300 | Strong, Sharp | ≡C-H stretch (Alkyne) |
| ~2970-2850 | Medium-Strong | C-H stretch (Alkylic) |
| ~2120 | Medium, Sharp | C≡C stretch (Alkyne) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1200-1100 | Strong | C-O stretch (Ester) |
Interpretation of the IR Spectrum:
-
The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.
-
A medium, sharp absorption near 2120 cm⁻¹ confirms the carbon-carbon triple bond.
-
A very strong absorption at approximately 1740 cm⁻¹ is characteristic of the ester carbonyl group.
-
The C-H stretches of the aliphatic portions of the molecule will appear in the 2850-2970 cm⁻¹ region.
-
The strong C-O stretch of the ester linkage will be prominent in the fingerprint region.
Caption: Workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol:
-
Ionization: Electron ionization (EI) is a common method for this type of molecule.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate a mass spectrum.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₈H₁₂O₂), which is 140.08 g/mol .
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z 109.
-
Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 111.
-
McLafferty rearrangement, if sterically feasible, could lead to characteristic neutral losses.
-
Cleavage at the α-carbon.
-
Conclusion
The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating system for its structural confirmation and purity assessment. The predicted data in this guide, based on established chemical principles, serves as a reliable reference for researchers. Any significant deviation from these expected spectral features would warrant further investigation into the integrity of the sample. The synergistic use of these techniques ensures a high degree of confidence in the chemical identity of this important synthetic intermediate.
References
Due to the lack of publicly available experimental spectroscopic data for this compound at the time of this writing, this guide is based on established principles of spectroscopic interpretation. Authoritative sources for these principles are listed below.
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
"Methyl 2-ethylpent-4-ynoate IUPAC name"
An In-depth Technical Guide to the IUPAC Nomenclature of Methyl 2-ethylpent-4-ynoate
For Researchers, Scientists, and Drug Development Professionals
The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, particularly in the fields of chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This technical guide provides a comprehensive analysis of the IUPAC name "this compound," deconstructing its components and systematically applying the established nomenclature rules to verify its correctness. This document serves as a detailed reference for understanding the principles of naming complex organic molecules containing multiple functional groups, specifically esters and alkynes. Furthermore, a representative synthetic protocol for a related alkyne ester is provided to offer practical context.
PART 1: Systematic Deconstruction and Verification of the IUPAC Name: this compound
Introduction to IUPAC Nomenclature for Polyfunctional Compounds
The IUPAC system of nomenclature is a logical and systematic method for naming organic compounds. When a molecule contains more than one functional group, a set of priority rules is applied to determine the principal functional group, which dictates the suffix of the name.[1][2][3][4] All other functional groups are treated as substituents and are indicated by prefixes.[2][3] The parent chain is typically the longest continuous carbon chain that contains the principal functional group.
Analysis of the Compound Name: "this compound"
The name "this compound" can be broken down into several components, each providing specific information about the molecule's structure:
-
Methyl : This initial part of the name indicates the alkyl group attached to the oxygen atom of the ester, derived from the alcohol portion (in this case, methanol).[5][6][7][8]
-
2-ethyl : This signifies an ethyl (-CH₂CH₃) substituent located at the second carbon atom of the parent chain.
-
pent : This root indicates that the parent chain of the carboxylic acid portion of the ester contains five carbon atoms.
-
4-yn : This infix specifies the presence of a carbon-carbon triple bond (an alkyne) starting at the fourth carbon atom of the parent chain.[9][10][11][12]
-
-oate : This suffix identifies the principal functional group as an ester.[5][6][7][8]
Step-by-Step Application of IUPAC Rules
To verify the correctness of the name, we will systematically apply the IUPAC nomenclature rules.
Step 1: Identification of the Principal Functional Group
The compound contains two functional groups: an ester (-COO-) and an alkyne (-C≡C-). According to IUPAC priority rules, the ester group has higher precedence than the alkyne.[1][3][4][13] Therefore, the compound is named as an ester, and the suffix "-oate" is appropriate.
Step 2: Naming the Alcohol and Carboxylic Acid Portions
Esters are named with two words. The first word is the name of the alkyl group from the alcohol, and the second word is the name of the carboxylate group from the carboxylic acid, with the "-oic acid" ending replaced by "-oate".[5][6][7][8]
-
Alcohol Portion : The name "Methyl" indicates that the alcohol used in the conceptual formation of the ester is methanol (CH₃OH).
-
Carboxylic Acid Portion : The remainder of the name, "2-ethylpent-4-ynoate," describes the structure of the carboxylic acid derivative.
Step 3: Selection and Numbering of the Parent Acyl Chain
The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester.[2] Numbering of this chain begins at the carbonyl carbon as C1.
In this case, the root "pent" indicates a five-carbon chain. The structure of the acyl portion is therefore based on pentanoic acid.
Step 4: Locating Unsaturation and Substituents
-
Alkyne Group : The infix "4-yn" indicates a triple bond between C4 and C5 of the parent chain.
-
Ethyl Group : The prefix "2-ethyl" places an ethyl group on C2 of the parent chain.
Step 5: Assembling the Final Structure and Verifying the Name
Based on the analysis above, the structure can be drawn as follows:
-
Start with a five-carbon chain, with the carbonyl group of the ester at C1.
-
Add a methyl group to the oxygen of the ester.
-
Place a triple bond between C4 and C5.
-
Attach an ethyl group to C2.
The resulting structure is:
The longest carbon chain containing the principal functional group (the ester) is indeed five carbons long. The numbering starts from the carbonyl carbon, making the ethyl group at position 2 and the alkyne at position 4. Therefore, the IUPAC name This compound is correct.
Visualization of the Nomenclature Workflow
The logical process for determining the IUPAC name can be visualized as a flowchart.
Caption: Workflow for the systematic IUPAC naming of this compound.
PART 2: Experimental Protocol: Synthesis of a Related Alkyne Ester
While the direct synthesis of this compound is specific, the esterification of a terminal alkyne-containing carboxylic acid is a common and illustrative procedure. Below is a general protocol for the synthesis of Methyl pent-4-ynoate, a structurally related compound.[14][15]
Synthesis of Methyl pent-4-ynoate via Fischer Esterification
Objective: To synthesize Methyl pent-4-ynoate from pent-4-ynoic acid and methanol using an acid catalyst.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Pent-4-ynoic acid | 98.10 | 5.0 g | 0.051 |
| Methanol (anhydrous) | 32.04 | 50 mL | (excess) |
| Sulfuric acid (conc.) | 98.08 | 0.5 mL | (catalyst) |
| Diethyl ether | 74.12 | 100 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pent-4-ynoic acid (5.0 g, 0.051 mol) and methanol (50 mL).
-
Stir the mixture until the acid is fully dissolved.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure Methyl pent-4-ynoate.
Expected Outcome: A colorless liquid with a characteristic odor.[15][16]
Visualization of the Synthetic Workflow
Sources
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An In-depth Technical Guide to the Physical Properties of Methyl 2-ethylpent-4-ynoate: A Case of Mistaken Identity and a Review of Analogous Compounds
Introduction: Navigating the Data Landscape for Methyl 2-ethylpent-4-ynoate
In the realm of chemical research and drug development, a precise understanding of a molecule's physical properties is fundamental to its synthesis, purification, formulation, and ultimately, its application. This guide was intended to provide a comprehensive overview of the physical properties of this compound. However, an exhaustive search of publicly available chemical databases and scientific literature has revealed a significant and critical finding: there is a notable absence of experimental data for this specific compound.
Furthermore, the nomenclature of this compound bears a strong resemblance to a different, well-characterized compound, Ethyl 2-methyl-4-pentenoate . This similarity in naming can lead to confusion, and it is imperative to distinguish between these two structurally distinct molecules. This guide will, therefore, serve a dual purpose: firstly, to transparently address the lack of available data for this compound, and secondly, to provide a detailed technical overview of the known physical properties of its structural analogue, Ethyl 2-methyl-4-pentenoate, to highlight the types of data essential for chemical characterization.
Structural Elucidation: A Tale of Two Molecules
The primary point of divergence between the requested compound and the compound for which data is available lies in the nature of the carbon-carbon bond at the 4-position and the ester group. This compound possesses a triple bond (an alkyne) and a methyl ester. In contrast, Ethyl 2-methyl-4-pentenoate contains a double bond (an alkene) and an ethyl ester. These differences are not trivial; they significantly influence the molecule's geometry, reactivity, and physical properties.
To visually represent these structural differences, the following diagram is provided:
Caption: Structural comparison of this compound and Ethyl 2-methyl-4-pentenoate.
Physical Properties of a Structurally Related Compound: Ethyl 2-methyl-4-pentenoate
While data for this compound is not available, a substantial body of information exists for Ethyl 2-methyl-4-pentenoate. The physical properties of this compound are summarized in the table below. This information is provided for illustrative purposes to demonstrate the type of data that would be necessary for the full characterization of the requested compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [1] |
| CAS Number | 53399-81-8 | [1][2] |
| Appearance | Liquid | |
| Boiling Point | 153-155 °C at 760 mmHg | |
| Density | 0.873 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.417 | |
| Flash Point | 41 °C (105.8 °F) - closed cup | |
| Solubility | Insoluble in water; soluble in alcohol and fixed oils. | [1] |
Methodologies for the Characterization of Novel Alkyne Esters
For researchers who may synthesize this compound, a standard suite of analytical techniques would be required to confirm its structure and determine its physical properties. The characterization of novel alkyne derivatives typically involves a combination of spectroscopic and physical measurement techniques.[3]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR would be used to identify the number and types of protons in the molecule, including the characteristic signals for the terminal alkyne proton, the protons on the ethyl and methyl groups, and the methylene and methine protons.
-
¹³C NMR is essential for confirming the carbon skeleton, with distinct chemical shifts expected for the sp-hybridized carbons of the alkyne, the carbonyl carbon of the ester, and the various sp³-hybridized carbons.[3]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying functional groups. Key absorbances to look for in this compound would include:
-
A sharp, weak absorption around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.
-
A weak to medium absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch.
-
A strong absorption around 1735-1750 cm⁻¹ for the C=O stretch of the ester.
-
-
Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.
Physical Property Determination
The experimental determination of the physical properties outlined in the table for Ethyl 2-methyl-4-pentenoate would follow standard laboratory procedures:
-
Boiling Point : Determined by distillation at atmospheric or reduced pressure.
-
Density : Measured using a pycnometer or a digital density meter.
-
Refractive Index : Measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).
The following workflow illustrates a general approach to the synthesis and characterization of a novel compound like this compound.
Caption: General workflow for the synthesis and characterization of a novel chemical compound.
Conclusion
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-
PubChem. Ethyl 2-methyl-4-pentenoate. [Link]
-
NIST Chemistry WebBook. ethyl 2-methylpent-4-en-1-oate. [Link]
-
PrepChem.com. Synthesis of ethyl-2-methyl-4-pentenoate. [Link]
-
PubChem. Methyl 4-methyl-2-pentenoate. [Link]
-
PubChem. 4-Pentynoic acid. [Link]
-
Cheméo. Chemical Properties of 4-Pentynoic acid (CAS 6089-09-4). [Link]
-
AxisPharm. Pentynoic acid STP ester. [Link]
-
Juniper Publishers. Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. [Link]
-
ACS Publications. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]
-
RSC Publishing. The stereo-divergent functionalization of alkynes: a comprehensive review. [Link]
-
ACS Publications. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]
-
Organic Chemistry Portal. Substituted alkyne synthesis by C-C coupling. [Link]
Sources
An In-depth Technical Guide to the Safety and Handling of Methyl 2-ethylpent-4-ynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-ethylpent-4-ynoate, a functionalized terminal alkyne, represents a valuable building block in modern organic synthesis and drug discovery. Its unique structural motif, combining a reactive terminal alkyne with a methyl ester, offers a versatile platform for molecular elaboration through various chemical transformations, including click chemistry, C-C bond formation, and metal-catalyzed couplings. However, the inherent reactivity of the terminal alkyne moiety necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon data from structurally analogous compounds and the well-established chemistry of terminal alkynes. It is designed to empower researchers to work with this compound in a safe and efficient manner, ensuring both personal safety and the integrity of their experimental work.
Physicochemical and Toxicological Profile
| Property | Inferred Value/Information | Citation |
| Molecular Formula | C₈H₁₂O₂ | |
| Molecular Weight | 140.18 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid | [1] |
| Boiling Point | Estimated to be in the range of 150-170 °C | [2] |
| Flash Point | Expected to be a flammable liquid | [1][2] |
| Solubility | Likely soluble in organic solvents, with low solubility in water | [3] |
| Toxicity | Potential for skin and eye irritation. Harmful if swallowed or inhaled. | [1] |
Disclaimer: The data presented in this table is estimated based on analogous compounds and should be used as a guideline for initial risk assessment. Experimental verification is recommended.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its flammability and the reactivity of the terminal alkyne functional group.
Flammability
As a low molecular weight organic ester, this compound is expected to be a flammable liquid.[1][2] Vapors may form explosive mixtures with air, and ignition sources such as sparks, open flames, and hot surfaces must be strictly avoided.
Reactivity of the Terminal Alkyne
The terminal alkyne is the most significant contributor to the chemical reactivity and potential hazards of this compound.
-
Acidity and Acetylide Formation: The proton on the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ hybridized carbons.[4][5] This acidity allows for deprotonation by strong bases (e.g., sodium amide, Grignard reagents) to form a highly nucleophilic acetylide anion.[4][5] While this reactivity is synthetically useful, it also presents a significant hazard. Contact with certain metals, particularly copper, silver, and mercury, can lead to the formation of highly unstable and explosive metal acetylides.[6]
-
Exothermic Reactions: The reactions of terminal alkynes, particularly with strong bases or oxidizing agents, can be highly exothermic.
Health Hazards
Based on data for similar compounds, this compound may cause:
-
Skin and Eye Irritation: Direct contact can lead to irritation.[1]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Mandatory and recommended PPE for handling this compound.
Engineering Controls
-
Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.
-
Inert Atmosphere: For reactions involving strong bases or organometallic reagents, the use of an inert atmosphere (e.g., nitrogen or argon) is essential to prevent side reactions and potential hazards.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and ignition sources.
-
Incompatible Materials: Segregate from strong bases, oxidizing agents, and metals known to form explosive acetylides (e.g., copper, silver, mercury, and their salts).
Experimental Protocols: A Representative Synthesis
Alkylation of a Terminal Alkyne to Form an Internal Alkyne
Caption: General workflow for the alkylation of a terminal alkyne.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the terminal alkyne in a suitable anhydrous solvent (e.g., THF or diethyl ether) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a strong base (e.g., sodium amide in liquid ammonia or n-butyllithium in hexanes) via the dropping funnel. Stir the mixture at this temperature for 1 hour to ensure complete formation of the acetylide anion.
-
Alkylation: Add the primary alkyl halide (e.g., ethyl iodide) dropwise to the cooled solution. Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired internal alkyne.
Emergency Procedures
Prompt and correct action is crucial in the event of an emergency.
| Emergency Situation | Procedure |
| Spill | 1. Evacuate the immediate area and alert others. 2. If the spill is large or involves a fire, activate the fire alarm and evacuate the building. 3. For small spills, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material into a sealed container for hazardous waste disposal. 5. Ventilate the area and decontaminate the spill surface. |
| Fire | 1. If the fire is small and you are trained to do so, use a dry chemical or carbon dioxide fire extinguisher. 2. Do not use water, as it may spread the flammable liquid. 3. If the fire is large or cannot be controlled, activate the fire alarm and evacuate. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
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A Technical Guide to the Synthesis and Characterization of Methyl 2-ethylpent-4-ynoate
Abstract: This document provides a comprehensive technical overview of Methyl 2-ethylpent-4-ynoate, a terminal alkyne-bearing ester. In the absence of a formal discovery record in the surveyed literature, this guide presents a logical and scientifically grounded approach to its de novo synthesis, characterization, and potential utility. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, underpinned by established principles of organic chemistry. We will explore a plausible retrosynthetic analysis, detail a step-by-step synthetic protocol, predict its spectroscopic properties, and discuss its potential applications in modern chemical synthesis.
Introduction: The Significance of Terminal Alkynes and Chiral Esters
While this compound does not have a prominent history in chemical literature, its constituent functional groups—a terminal alkyne and an α-chiral ester—are of immense importance in contemporary organic synthesis and medicinal chemistry.
-
Terminal Alkynes: The terminal alkyne moiety is a versatile functional group, serving as a cornerstone for carbon-carbon bond formation.[1] Its utility is exemplified in reactions such as Sonogashira coupling, click chemistry, and as a precursor to various other functional groups.[2] The acidic nature of the terminal proton allows for its facile conversion into a potent nucleophile (an acetylide), enabling chain elongation and the construction of complex molecular architectures.[3][4]
-
α-Alkylated Esters: The introduction of an alkyl group at the α-position of an ester creates a stereocenter, a feature of profound importance in drug design and development. The specific stereochemistry of a molecule can dictate its biological activity, and thus, methods for the controlled synthesis of such chiral centers are highly sought after.
This guide, therefore, addresses the synthesis of this compound not as a historical artifact, but as a representative molecule that embodies key challenges and opportunities in modern organic synthesis.
Retrosynthetic Analysis and Synthetic Strategy
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to deconstruct the molecule into readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
The primary disconnection is at the Cα-ethyl bond, suggesting an α-alkylation of a precursor ester. This leads back to Methyl pent-4-ynoate. The ester itself can be formed via Fischer esterification from pent-4-ynoic acid and methanol.[5][6] Pent-4-ynoic acid can, in turn, be synthesized from the alkylation of diethyl malonate with propargyl bromide, followed by hydrolysis and decarboxylation.
This multi-step synthesis is illustrated in the workflow diagram below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous transformations and should be adapted and optimized for the specific synthesis of this compound.
Synthesis of Methyl pent-4-ynoate
This precursor can be synthesized from pent-4-ynoic acid. A common method for the synthesis of pent-4-ynoic acid involves the malonic ester synthesis, followed by Fischer esterification. An alternative is the direct esterification of commercially available 4-pentynoic acid.[7]
Protocol: Fischer Esterification of 4-Pentynoic Acid [5][7]
-
To a solution of 4-pentynoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl pent-4-ynoate.
-
Purify the product by vacuum distillation.
Synthesis of this compound via α-Ethylation
The key step in this synthesis is the formation of the C-C bond at the α-position of the ester. This is typically achieved by generating an enolate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching with an electrophile.[8][9]
Protocol: α-Ethylation of Methyl pent-4-ynoate [8][9][10]
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of Methyl pent-4-ynoate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add ethyl iodide (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Predicted Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 160-180 °C (at atm. pressure) |
| Solubility | Soluble in common organic solvents |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on typical values for the functional groups present.
¹H NMR (Proton NMR): [1][2][3]
-
δ ~ 3.7 ppm (s, 3H): -OCH₃ (methyl ester)
-
δ ~ 2.4-2.7 ppm (m, 1H): -CH(Et)CO₂Me (methine proton)
-
δ ~ 2.2-2.5 ppm (m, 2H): -CH₂-C≡CH (propargylic protons)
-
δ ~ 2.0 ppm (t, 1H): -C≡C-H (terminal alkyne proton)
-
δ ~ 1.5-1.8 ppm (m, 2H): -CH₂CH₃ (methylene of ethyl group)
-
δ ~ 0.9 ppm (t, 3H): -CH₂CH₃ (methyl of ethyl group)
¹³C NMR (Carbon NMR): [11][12][13]
-
δ ~ 173-175 ppm: C=O (ester carbonyl)
-
δ ~ 80-85 ppm: -C≡CH (quaternary alkyne carbon)
-
δ ~ 68-72 ppm: -C≡CH (terminal alkyne carbon)
-
δ ~ 51-53 ppm: -OCH₃ (methyl ester)
-
δ ~ 45-50 ppm: -CH(Et)- (methine carbon)
-
δ ~ 25-30 ppm: -CH₂CH₃ (methylene of ethyl group)
-
δ ~ 20-25 ppm: -CH₂-C≡CH (propargylic carbon)
-
δ ~ 11-14 ppm: -CH₂CH₃ (methyl of ethyl group)
IR (Infrared) Spectroscopy: [14][15]
-
~3300 cm⁻¹ (strong, sharp): ≡C-H stretch (terminal alkyne)
-
~2950-2850 cm⁻¹ (medium): C-H stretch (aliphatic)
-
~2120 cm⁻¹ (weak to medium): C≡C stretch
-
~1735 cm⁻¹ (strong): C=O stretch (ester)
-
~1200-1100 cm⁻¹ (strong): C-O stretch (ester)
Potential Applications in Research and Development
This compound, as a functionalized building block, holds potential in several areas of chemical science:
-
Drug Discovery: The terminal alkyne can be used for "click" chemistry to attach the molecule to larger scaffolds or biomolecules. The chiral center at the α-position is a key feature for exploring structure-activity relationships in medicinal chemistry.
-
Natural Product Synthesis: This molecule could serve as an intermediate in the total synthesis of more complex natural products that contain alkyne and chiral ester functionalities.
-
Materials Science: Terminal alkynes are used in the synthesis of polymers and other advanced materials. The specific substitution pattern of this molecule could impart unique properties to such materials.
Conclusion
This technical guide has outlined a robust and plausible synthetic pathway to this compound, a molecule of potential interest in modern organic synthesis. By leveraging well-established reactions such as Fischer esterification and α-alkylation of esters, this compound can be accessed in a controlled manner. The predicted spectroscopic data provides a benchmark for its characterization. While its specific "discovery" is not documented, its value lies in its potential as a versatile building block for the creation of more complex and potentially bioactive molecules. This guide serves as a foundational resource for researchers looking to synthesize and explore the chemistry of this and related compounds.
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Methodological & Application
Application Notes and Protocols: The Synthetic Utility of Methyl 2-ethylpent-4-ynoate
Introduction to a Versatile 1,6-Enyne Building Block
Methyl 2-ethylpent-4-ynoate is a structurally intriguing and synthetically versatile organic building block. Its architecture, featuring a terminal alkyne and an α-substituted ester, positions it as an ideal substrate for a variety of complex molecule syntheses. The terminal alkyne is a locus of high reactivity, amenable to activation by numerous transition metals, while the ester moiety provides a handle for further functionalization. The ethyl group at the α-position introduces a stereocenter, opening avenues for asymmetric synthesis and creating steric influence that can direct reaction pathways.
This document serves as a technical guide for researchers, exploring the core applications of this compound, with a primary focus on its role as a 1,6-enyne in metal-catalyzed cycloisomerization reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven protocols, and discuss the causality behind experimental choices to empower scientists in their synthetic endeavors.
Caption: Structure of this compound.
Gold-Catalyzed Cycloisomerization: A Pathway to Molecular Complexity
Gold(I) catalysts are exceptionally effective in activating the alkyne moiety of 1,6-enynes like this compound.[1] This high affinity for alkynes, a consequence of relativistic effects, allows for mild reaction conditions and remarkable functional group tolerance.[2] The general catalytic cycle begins with the π-activation of the alkyne, which renders it susceptible to intramolecular nucleophilic attack by the tethered alkene. This initial cyclization is often the selectivity-determining step, leading to various downstream pathways.
Mechanistic Considerations:
The initial attack of the alkene onto the gold-activated alkyne can proceed via two main pathways: a 5-exo-dig or a 6-endo-dig cyclization. For many 1,6-enynes, the 5-exo-dig pathway is kinetically favored, leading to a bicyclo[3.1.0]hexane intermediate containing a gold-carbene.[3] From this pivotal intermediate, the reaction can diverge to yield a variety of products through skeletal rearrangements.[4][5]
-
Single-Cleavage Rearrangement: This pathway involves the cleavage of one of the original C-C bonds of the cyclopropane ring in the intermediate, leading to the formation of cyclic 1,3-dienes.[5]
-
Double-Cleavage Rearrangement: A more profound rearrangement can occur where two C-C bonds are broken, resulting in acyclic diene products.[4]
-
Nucleophilic Trapping: In the presence of nucleophiles such as water or alcohols, the gold-carbene intermediate can be trapped to form functionalized cyclic ethers or alcohols.[6]
The specific outcome is highly dependent on the substrate's steric and electronic properties, the choice of ancillary ligand on the gold catalyst, and the reaction solvent.[7][8]
Caption: Gold(I)-catalyzed cycloisomerization pathway for 1,6-enynes.
Table 1: Representative Gold-Catalyzed Cycloisomerizations of 1,6-Enynes
| Catalyst System | Solvent | Temp (°C) | Product Type | Typical Yield (%) | Reference |
| Ph₃PAuCl / AgSbF₆ | CH₂Cl₂ | rt | Skeletal Rearrangement (Dienes) | 85-98% | [4] |
| IPrAuCl / AgOTf | Dioxane | 80 | Alkoxycyclization (with MeOH) | 70-95% | [6] |
| (JohnPhos)Au(MeCN)SbF₆ | Toluene | 25 | Endo-type Single Cleavage | >90% | [5] |
| AuCl₃ | CH₃CN | 60 | Endocyclic Rearrangement | 75-90% | [4] |
Rhodium-Catalyzed Transformations: Precision and Asymmetry
Rhodium catalysts offer a complementary approach to the cyclization of 1,6-enynes, often proceeding through distinct mechanistic pathways compared to gold.[9] These reactions typically involve the formation of a rhodacyclopentene intermediate via oxidative cyclization of the enyne with a Rh(I) complex.[10] This intermediate is a branch point for various transformations.
Mechanistic Pathways:
-
Cycloisomerization/Alder-Ene Type: The most common pathway involves a β-hydride elimination from the rhodacyclopentene intermediate, followed by reductive elimination to yield 1,3- or 1,4-diene products.[10]
-
Reductive Cyclization: In the presence of a hydrogen source (e.g., H₂), the rhodacyclopentene intermediate can be intercepted in a hydrogenation process, leading to saturated alkylidene-substituted carbocycles and heterocycles. This approach is atom-economical and can be rendered highly enantioselective.[11]
-
Domino Reactions: Cationic rhodium complexes can catalyze domino reactions where the cyclization is followed by an addition to another reactive species present in the mixture, such as oxa/azabenzonorbornadienes.[12]
A key advantage of rhodium catalysis is the well-developed field of asymmetric catalysis. By employing chiral diphosphine ligands like BINAP or TangPhos, it is possible to achieve excellent enantioselectivity in the cyclization of prochiral 1,6-enynes.[13]
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Methyl 2-ethylpent-4-ynoate: A Versatile Building Block for Complex Molecular Architectures
Introduction
In the intricate field of total synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. Methyl 2-ethylpent-4-ynoate is an emerging, highly functionalized scaffold that offers medicinal and synthetic chemists a unique combination of reactive handles. Its structure, featuring a terminal alkyne, a stereogenic quaternary center at the α-position, and a methyl ester, provides a rich platform for a diverse array of chemical transformations. This application note provides an in-depth technical guide to the synthesis and potential applications of this compound as a versatile building block in the assembly of natural products and novel pharmaceutical agents. While direct total synthesis examples featuring this specific molecule are not yet prevalent in the literature, its inherent functionalities suggest significant potential in key synthetic methodologies.
Synthesis of this compound
The preparation of α-substituted alkynoic esters such as this compound can be efficiently achieved through the alkylation of an enolate precursor.[1][2][3] This classical yet robust approach allows for the introduction of the ethyl group at the α-position to the ester carbonyl.
A plausible and efficient synthetic route commences with the deprotonation of a suitable pent-4-ynoate ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the corresponding enolate.[4] Subsequent reaction of this enolate with an ethylating agent, such as ethyl iodide or ethyl bromide, proceeds via an SN2 mechanism to furnish the desired α-ethylated product.[1][2][3]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Methyl pent-4-ynoate | 112.13 g/mol | 5.61 g | 50 mmol |
| Diisopropylamine | 101.19 g/mol | 7.0 mL | 50 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 g/mol | 20 mL | 50 mmol |
| Ethyl iodide | 155.97 g/mol | 4.3 mL | 55 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Saturated aqueous NH₄Cl | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (150 mL) and diisopropylamine (7.0 mL, 50 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (20 mL of a 2.5 M solution in hexanes, 50 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
To the freshly prepared LDA solution, add a solution of methyl pent-4-ynoate (5.61 g, 50 mmol) in anhydrous THF (50 mL) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add ethyl iodide (4.3 mL, 55 mmol) to the enolate solution in a single portion.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to afford this compound.
Applications in Total Synthesis
The terminal alkyne functionality of this compound is a gateway to a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable tool for the construction of complex molecular frameworks.[5]
Sonogashira Coupling: Forging Aryl-Alkyne and Vinyl-Alkyne Bonds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[6][7][8] This palladium- and copper-co-catalyzed reaction proceeds under mild conditions and exhibits broad functional group tolerance, rendering it highly suitable for late-stage functionalization in total synthesis.[6][7][8]
The ethyl group at the α-position of this compound may introduce some steric hindrance, potentially influencing reaction rates. However, the use of appropriate ligands and reaction conditions can overcome this challenge.
Materials:
| Reagent/Solvent | Role |
| This compound | Alkyne source |
| Aryl/Vinyl Iodide or Bromide | Coupling partner |
| Pd(PPh₃)₂Cl₂ | Palladium catalyst |
| Copper(I) iodide (CuI) | Co-catalyst |
| Triethylamine (NEt₃) or Diisopropylamine (DIPA) | Base and solvent |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solvent |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add the solvent (THF or DMF) and the amine base (e.g., NEt₃, 3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq) dropwise.
-
Stir the reaction at room temperature or heat gently (40-60 °C) while monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by washing with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Azide-Alkyne Cycloaddition (Click Chemistry): Constructing Triazole Linkages
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[9] This reaction provides a straightforward method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores and versatile linkers in drug development and materials science. The steric hindrance from the α-ethyl group in this compound might necessitate slightly longer reaction times or the use of specific ligands to facilitate the reaction.[10][11][12]
Materials:
| Reagent/Solvent | Role |
| This compound | Alkyne source |
| Organic Azide | Coupling partner |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Copper source |
| Sodium ascorbate | Reducing agent |
| tert-Butanol/Water or DMF | Solvent system |
Procedure:
-
In a reaction vessel, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
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- 5. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of Methyl 2-ethylpent-4-ynoate
Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block
Methyl 2-ethylpent-4-ynoate is a versatile organic molecule possessing two key functional groups amenable to a wide array of chemical transformations: a terminal alkyne and an α-branched ester. This unique combination makes it a valuable synthon for the construction of complex molecular architectures in pharmaceutical and materials science research. The terminal alkyne provides a reactive handle for carbon-carbon bond formation and cycloaddition reactions, while the ester moiety and its α-position offer opportunities for modification and chain extension.
This comprehensive guide provides detailed application notes and protocols for the strategic derivatization of this compound. The methodologies described herein are designed to be robust and reproducible, empowering researchers to harness the full synthetic potential of this valuable intermediate. The protocols are presented with an emphasis on the underlying chemical principles, enabling rational adaptation and troubleshooting.
Strategic Derivatization Pathways
The derivatization of this compound can be broadly categorized into two main avenues: reactions targeting the terminal alkyne and modifications involving the ester functionality, particularly at the α-carbon.
I. Derivatization via the Terminal Alkyne
The terminal alkyne is the more reactive of the two functional groups and offers a rich landscape for chemical modification. The acidity of the terminal proton and the electron density of the triple bond are key to its reactivity.[1][2]
The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction proceeds via a palladium and copper co-catalyzed cycle and is tolerant of a wide range of functional groups, making it highly valuable in complex molecule synthesis.[5][6]
Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol details the coupling of this compound with iodobenzene as a representative aryl halide.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C₈H₁₂O₂ | 140.18 | 1.0 g | 7.13 mmol |
| Iodobenzene | C₆H₅I | 204.01 | 1.61 g | 7.85 mmol |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 100 mg | 0.14 mmol |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 27 mg | 0.14 mmol |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 20 mL | - |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 30 mL | - |
Procedure:
-
To a dry, argon-flushed 100 mL round-bottom flask, add this compound (1.0 g, 7.13 mmol), iodobenzene (1.61 g, 7.85 mmol), Pd(PPh₃)₂Cl₂ (100 mg, 0.14 mmol), and CuI (27 mg, 0.14 mmol).
-
Add anhydrous THF (30 mL) and triethylamine (20 mL) via syringe.
-
Stir the reaction mixture at room temperature under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Caption: Figure 1. Simplified catalytic cycles for the Sonogashira coupling reaction.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, provides an efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles.[7][8] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[9][10]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between this compound and benzyl azide.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C₈H₁₂O₂ | 140.18 | 1.0 g | 7.13 mmol |
| Benzyl Azide | C₇H₇N₃ | 133.15 | 0.95 g | 7.13 mmol |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 89 mg | 0.36 mmol |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 141 mg | 0.71 mmol |
| tert-Butanol | (CH₃)₃COH | 74.12 | 20 mL | - |
| Water (deionized) | H₂O | 18.02 | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 7.13 mmol) and benzyl azide (0.95 g, 7.13 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (141 mg, 0.71 mmol) in water (2 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (89 mg, 0.36 mmol) in water (2 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of a precipitate may be observed.
-
After completion, add water (30 mL) and extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the 1,2,3-triazole derivative.
Caption: Figure 2. Schematic of the CuAAC 'Click' Reaction.
The addition of water across the triple bond, catalyzed by acid and a mercury(II) salt, typically follows Markovnikov's rule to yield a methyl ketone.[11] Hydroboration-oxidation, on the other hand, results in the anti-Markovnikov addition of water to produce an aldehyde.[11]
Protocol 3: Markovnikov Hydration to a Methyl Ketone
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C₈H₁₂O₂ | 140.18 | 1.0 g | 7.13 mmol |
| Water | H₂O | 18.02 | 5 mL | - |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 0.5 mL | - |
| Mercury(II) Sulfate | HgSO₄ | 296.65 | 100 mg | 0.34 mmol |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add water (5 mL) and cautiously add concentrated sulfuric acid (0.5 mL).
-
Add mercury(II) sulfate (100 mg, 0.34 mmol) to the acidic solution and stir until dissolved.
-
Add a solution of this compound (1.0 g, 7.13 mmol) in THF (20 mL) to the catalyst solution.
-
Heat the mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the corresponding methyl ketone.
II. Derivatization via the Ester Functionality
The ester group of this compound and its α-position provide another set of handles for molecular derivatization.
The α-proton of the ester is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[12][13] This enolate can then act as a nucleophile to attack an alkyl halide, resulting in α-alkylation.
Protocol 4: α-Alkylation of the Ester
This protocol describes the methylation at the α-position.
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| This compound | C₈H₁₂O₂ | 140.18 | 1.0 g | 7.13 mmol |
| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | 107.12 | 7.84 mmol | - |
| (2M solution in THF/heptane/ethylbenzene) | 3.92 mL | |||
| Methyl Iodide | CH₃I | 141.94 | 1.12 g | 7.84 mmol |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 30 mL | - |
Procedure:
-
To a dry, argon-flushed 100 mL round-bottom flask at -78 °C (dry ice/acetone bath), add anhydrous THF (30 mL).
-
Slowly add the LDA solution (3.92 mL of a 2M solution, 7.84 mmol) via syringe.
-
Add a solution of this compound (1.0 g, 7.13 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.12 g, 7.84 mmol) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the α-methylated product.
Caption: Figure 3. Workflow for α-alkylation of the ester.
Summary of Derivatization Strategies
| Reaction | Functional Group Targeted | Key Reagents | Product Class |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide, Pd catalyst, Cu catalyst, Base | Aryl/Vinyl-substituted Alkyne |
| CuAAC ("Click" Chemistry) | Terminal Alkyne | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole |
| Markovnikov Hydration | Terminal Alkyne | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |
| α-Alkylation | α-Carbon of Ester | Strong Base (e.g., LDA), Alkyl Halide | α-Alkylated Ester |
Conclusion
This compound is a highly adaptable chemical scaffold, offering multiple avenues for derivatization. The protocols and strategies outlined in this guide provide a robust foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science. The orthogonal reactivity of the terminal alkyne and the ester functionality allows for a stepwise and controlled elaboration of the molecular structure, making it an invaluable tool in the synthetic chemist's arsenal. Careful consideration of the reaction conditions and purification techniques detailed in these protocols will facilitate successful and reproducible outcomes.
References
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Study.com. Alkyne Functional Group & Reactions | Overview & Examples. [Link]
-
Organic Chemistry Tutor. Reactions of Alkynes. [Link]
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Hong, S., et al. (2009). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 26(2), 265–275. [Link]
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University of Calgary. Ch 9 : Alkylation of Terminal Alkynes. [Link]
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Master Organic Chemistry. Synthesis (5) – Reactions of Alkynes. [Link]
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ResearchGate. What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. [Link]
-
MDPI. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]
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Michigan State University Department of Chemistry. Reactions at the α-Carbon. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Chemistry LibreTexts. Reactions at the α Carbons of Carboxylic Acid Derivatives. [Link]
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YouTube. Ester reactions, alpha CH's, thermo vs kinetic enolates. [Link]
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StudySmarter. Reactions of Esters: Explanation, Examples & Formation. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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ResearchGate. Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate.... [Link]
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PubChem. Ethyl (2E)-4-methyl-2-pentenoate. [Link]
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Academia.edu. (PDF) Derivatization reactions and reagents for gas chromatography analysis. [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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PubChem. methyl (E)-pent-2-en-4-ynoate. [Link]
-
PubChem. Methyl 2-methylpent-4-enoate. [Link]
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YouTube. Write equations for the hydration of 2 methyl 2 butene and 2 pentene What is the function of the su. [Link]
-
Reddit. Which product(s) for this acid catalyzed hydration rxn? : r/OrganicChemistry. [Link]
-
clutch.prep. What is the major product from the acid-catalyzed hydration of 2-methyl-2-pentene?. [Link]
-
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ResearchGate. Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. [Link]
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PubChem. 2-Methylpent-4-ynal. [Link]
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Catalytic Transformations of Methyl 2-ethylpent-4-ynoate: A Guide for Synthetic Chemists
Introduction: The Versatility of a Unique Building Block
Methyl 2-ethylpent-4-ynoate, a functionalized 1,4-enyne, represents a versatile and highly reactive building block in modern organic synthesis. Its unique structural motif, featuring both an alkene and an alkyne moiety in a specific arrangement, allows for a diverse array of catalytic transformations. The presence of an ethyl group at the α-position introduces steric influence and a quaternary center, offering pathways to complex molecular architectures that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the key catalytic reactions involving this compound and its analogs, complete with mechanistic insights and detailed experimental protocols.
I. Gold-Catalyzed Cycloisomerization: Access to Functionalized Carbocycles
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the cycloisomerization of enynes.[1] These reactions proceed through the π-activation of the alkyne moiety, rendering it susceptible to intramolecular nucleophilic attack by the tethered alkene.[2] This process typically leads to the formation of five-membered rings, which are prevalent scaffolds in numerous biologically active molecules.
Mechanistic Rationale
The generally accepted mechanism for the gold-catalyzed cycloisomerization of a 1,4-enyne like this compound is depicted below. The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne (A). This activation facilitates a 5-exo-dig cyclization, where the alkene attacks the activated alkyne, to form a bicyclo[3.1.0]hexane intermediate containing a gold-carbene species (B).[1] This intermediate can then undergo various rearrangements. One common pathway involves a 1,2-hydride shift to form a more stable carbocation, which, after protodeauration, yields a cyclopentene derivative (C). The specific substitution pattern of the enyne can influence the reaction pathway and the final product distribution.
Caption: Gold-Catalyzed Enyne Cycloisomerization Pathway.
Application Note: Synthesis of Substituted Cyclopentenones
A key application of this methodology is the synthesis of substituted cyclopentenones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[3][4] While a direct example using this compound is not prominently documented, analogous transformations with structurally similar 1,4-enynes bearing propargylic esters undergo a Rautenstrauch rearrangement to yield cyclopentenones.[1][2]
Protocol: Gold-Catalyzed Cycloisomerization of a 1,4-Enyne (General Procedure)
This protocol is adapted from established procedures for the gold-catalyzed cycloisomerization of 1,4-enynes and should be optimized for this compound.
Materials:
-
This compound
-
Gold(I) catalyst (e.g., [Ph₃PAu]NTf₂, IPrAuCl/AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst (1-5 mol%).
-
Add the anhydrous solvent (to achieve a substrate concentration of 0.1 M).
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
-
Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Table 1: Representative Gold-Catalyzed Cycloisomerization of Enynes
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| [Ph₃PAu]NTf₂ | DCM | rt | 1-4 | Bicyclo[3.1.0]hexane derivative | 75-95 | [1] |
| IPrAuCl/AgOTf | Toluene | 60 | 6 | Cyclopentene derivative | 80-92 | [5] |
| (S)-DTBM-MeOBIPHEP(AuCl)₂/AgOTf | Toluene | rt | 12 | Chiral 3-oxabicyclo[4.1.0]hept-4-ene | up to >99 | [6] |
II. Platinum-Catalyzed Cycloisomerization: Alternative Pathways to Cyclic Systems
Platinum complexes, such as PtCl₂, also serve as effective catalysts for the cycloisomerization of enynes.[7] While mechanistically similar to gold catalysis in that they proceed through alkyne activation, platinum catalysts can sometimes offer different selectivity or reactivity profiles.[2][8]
Mechanistic Considerations
Platinum(II) catalysts activate the alkyne of the enyne substrate, promoting an intramolecular nucleophilic attack from the alkene.[7] This can lead to the formation of various cyclic products, including vinylcyclopropane derivatives and formal enyne metathesis products, depending on the substrate and reaction conditions.[2] For 1,4-enynes, platinum catalysis can also lead to skeletal rearrangements, providing access to complex carbocyclic frameworks.[9]
Caption: Platinum-Catalyzed Enyne Cycloisomerization Pathway.
Application Note: Synthesis of Indene Derivatives
A notable application of platinum-catalyzed cycloisomerization of specific 1,4-enynes is the synthesis of substituted indenes, which are important structural motifs in materials science and medicinal chemistry. This transformation involves a remarkable 1,2-alkenyl rearrangement.[2]
Protocol: Platinum-Catalyzed Cycloisomerization of a 1,4-Enyne (General Procedure)
This general protocol, based on literature precedents for 1,4-enyne cycloisomerization, can be adapted for this compound.
Materials:
-
This compound
-
Platinum catalyst (e.g., PtCl₂)
-
Anhydrous solvent (e.g., Toluene, Xylene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried Schlenk tube, dissolve this compound (1.0 equiv) in the anhydrous solvent (to achieve a 0.1-0.5 M concentration).
-
Add the platinum catalyst (2-10 mol%) to the solution.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter it through a short pad of silica gel, eluting with a suitable solvent to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Table 2: Representative Platinum-Catalyzed Cycloisomerization of Enynes
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product Type | Yield (%) | Reference |
| PtCl₂ | Toluene | 80 | 2-12 | 1,3-Dienes | 60-90 | [7] |
| PtCl₂ | Toluene | 60 | 2 | Bicyclo[3.1.0]hexan-3-one | 75 | [8] |
| PtCl₂/CO | Xylene | 120 | 12 | Cyclooctatriene derivative | 70-85 | [9] |
III. Ruthenium-Catalyzed Enyne Metathesis: Formation of Conjugated Dienes
Enyne metathesis, typically catalyzed by ruthenium carbene complexes, is a powerful bond reorganization reaction that transforms an alkene and an alkyne into a 1,3-diene.[10][11] When applied intramolecularly, this is known as Ring-Closing Enyne Metathesis (RCEYM), a valuable tool for constructing cyclic systems containing a diene moiety.[12]
Mechanistic Overview
The catalytic cycle of ruthenium-catalyzed enyne metathesis is initiated by the reaction of the ruthenium carbene catalyst with either the alkene or the alkyne.[13] In the "ene-then-yne" pathway, the catalyst first reacts with the alkene in a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to generate a new ruthenium carbene and release an olefin. This new carbene then reacts with the alkyne to form a ruthenacyclobutene, which rearranges to a vinylcarbene. Subsequent reaction with the alkene portion of another substrate molecule leads to the formation of the 1,3-diene product and regeneration of the active catalyst.[10] The "yne-then-ene" pathway proceeds via initial reaction with the alkyne.[11]
Caption: Ruthenium-Catalyzed Enyne Metathesis Pathway.
Application Note: Synthesis of Cyclic Dienes
For a substrate like this compound, an intramolecular enyne metathesis (RCEYM) would lead to the formation of a six-membered ring containing a conjugated diene system. Such structures are versatile intermediates, for instance, as dienes in Diels-Alder reactions. The steric hindrance from the 2-ethyl group might influence the reaction rate and may require the use of more active, second-generation Grubbs-type catalysts.[14]
Protocol: Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (General Procedure)
This protocol is a general guideline for RCEYM and should be optimized for this compound.
Materials:
-
This compound
-
Ruthenium catalyst (e.g., Grubbs 1st or 2nd Generation catalyst, Hoveyda-Grubbs catalyst)
-
Anhydrous, degassed solvent (e.g., DCM, Toluene)
-
Inert atmosphere (Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 equiv) in the anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere to a concentration of 0.01-0.1 M. High dilution favors the intramolecular reaction.
-
Add the ruthenium catalyst (1-5 mol%) to the solution.
-
Stir the reaction at room temperature or with heating (e.g., 40-80 °C). The reaction progress can often be visually monitored by a color change.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
To quench the reaction and decompose the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Table 3: Representative Ruthenium-Catalyzed Enyne Metathesis Reactions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product Type | Yield (%) | Reference |
| Grubbs I | Benzene | 50 | 24 | Cyclic 1,3-diene | 70-90 | [10] |
| Grubbs II | DCM | rt | 2-6 | Fused bicyclic diene | 85-95 | [15] |
| Hoveyda-Grubbs II | Toluene | 80 | 12 | Macrocyclic diene | 60-80 | [16] |
Conclusion and Future Outlook
This compound stands as a testament to the synthetic power of catalytic C-C bond formation. Through the judicious choice of catalyst—be it gold, platinum, or ruthenium—chemists can steer its transformation toward a variety of valuable cyclic and acyclic products. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this and related enyne substrates. Future investigations will likely focus on developing enantioselective variants of these reactions, further expanding the utility of this versatile building block in the asymmetric synthesis of complex molecules. The continued development of more active and selective catalysts will undoubtedly unlock new and exciting applications for this compound in the years to come.
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Reddy, R. P., & Liu, R. S. (2018). Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[g]quinolines. Organic Letters, 20(6), 1542–1545. [Link]
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Application Notes & Protocols: Methyl 2-ethylpent-4-ynoate in Medicinal Chemistry
Foreword: The Strategic Incorporation of Alkynes in Modern Drug Discovery
The alkyne, a functional group characterized by a carbon-carbon triple bond, has transcended its role as a simple structural motif to become a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties—linearity, rigidity, and electron-richness—offer a powerful toolkit for the medicinal chemist to sculpt molecules with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] The terminal alkyne, in particular, serves as a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures and the precise installation of pharmacophoric elements.[2][3]
This guide delves into the potential applications of a representative terminal alkyne, Methyl 2-ethylpent-4-ynoate , as a versatile building block in drug discovery. While this specific molecule is not extensively documented, its structure embodies the key features of a valuable synthetic intermediate. We will explore its hypothetical synthesis and, more importantly, its potential applications in the construction of bioactive heterocycles and as a key element in targeted covalent inhibitors, all grounded in established, peer-reviewed methodologies.
Section 1: Synthesis of this compound - A Proposed Route
The creation of a quaternary carbon center alpha to a carbonyl group, as in this compound, requires a robust synthetic strategy. A plausible and efficient approach involves the alkylation of an enolate. The following protocol outlines a hypothetical, yet chemically sound, synthesis.
Protocol 1: Synthesis of this compound
1.1. Principle: This protocol is based on the generation of a lithium enolate from a suitable ester, followed by alkylation with propargyl bromide to introduce the terminal alkyne moiety.
1.2. Materials:
-
Methyl 2-ethylbutanoate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
1.3. Step-by-Step Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an argon atmosphere.
-
Enolate Generation: Anhydrous THF is added to the flask, followed by cooling to -78 °C in a dry ice/acetone bath. A solution of LDA is added dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Ester Addition: Methyl 2-ethylbutanoate is added dropwise to the LDA solution. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Propargyl bromide is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound.
1.4. Expected Outcome & Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: Application in the Synthesis of Bioactive Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[4] The reactivity of the alkyne and ester functionalities in this compound makes it an excellent precursor for the synthesis of various heterocyclic scaffolds, such as quinolones and imidazopyridines.
Synthesis of Quinolone Derivatives
Quinolones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[5] The following protocol describes a potential pathway to a quinolone derivative using our target molecule.
Protocol 2: Synthesis of a 4-Substituted-2-quinolone
2.1.1. Principle: This protocol is based on an indium-catalyzed reaction of an α-ketoamide (derived from our starting ester) that proceeds through an alkyne migration and cyclization cascade to form the quinolone scaffold.[6][7]
2.1.2. Materials:
-
This compound
-
2-Aminoacetophenone
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
Anhydrous toluene
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
2.1.3. Step-by-Step Procedure:
-
Amide Formation: In a flame-dried flask under argon, sodium hydride is suspended in anhydrous DMF. 2-Aminoacetophenone is added portion-wise, and the mixture is stirred for 30 minutes. This compound is then added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and the product α-ketoamide is extracted and purified.
-
Cyclization: The purified α-ketoamide and In(OTf)₃ (5 mol%) are dissolved in anhydrous toluene in a sealed tube.
-
Reaction: The mixture is heated to 100 °C for 12 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the 4-substituted-2-quinolone.
2.1.4. Causality of Experimental Choices:
-
Indium(III) triflate is a Lewis acid that plays a dual role in catalyzing the alkyne migration and the subsequent cyclization.[6]
-
Toluene is used as a high-boiling, non-polar solvent suitable for this reaction temperature.
Visualization of Quinolone Synthesis
Caption: Workflow for the synthesis of a 4-substituted-2-quinolone.
Section 3: Role as a Pharmacophore in Enzyme Inhibition
The terminal alkyne can act as a "warhead" in the design of irreversible covalent inhibitors. These inhibitors form a permanent bond with a target protein, leading to prolonged and potent biological effects. A prominent example is the inhibition of Bruton's tyrosine kinase (BTK) by Ibrutinib in the treatment of B-cell cancers.
Hypothetical Application as a Covalent Inhibitor
This compound could be incorporated into a larger molecule designed to target a specific enzyme. The terminal alkyne would be positioned to react with a nucleophilic residue (e.g., cysteine) in the active site of the enzyme.
Visualization of Covalent Inhibition
Caption: Mechanism of irreversible covalent inhibition by an alkyne-containing drug.
Section 4: Advanced Synthetic Applications
The terminal alkyne of this compound is a gateway to more complex molecular structures through powerful cross-coupling reactions.
Sonogashira Cross-Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for linking different molecular fragments in drug synthesis.
Protocol 3: Sonogashira Coupling of this compound
4.1.1. Principle: This protocol describes the coupling of this compound with an aryl iodide to demonstrate the utility of the Sonogashira reaction.
4.1.2. Materials:
-
This compound
-
Aryl iodide (e.g., 2-iodopyridine)
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
4.1.3. Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under argon is added Pd(PPh₃)₂Cl₂, CuI, and the aryl iodide.
-
Solvent and Reagent Addition: Anhydrous, degassed triethylamine is added, followed by this compound.
-
Reaction: The mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is filtered through a pad of Celite to remove the catalysts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over MgSO₄, and purified by flash column chromatography.
4.1.4. Data Presentation: Hypothetical Sonogashira Coupling Products
| Entry | Aryl Halide | Product Structure | Potential Application |
| 1 | 2-Iodopyridine | Methyl 2-ethyl-5-(pyridin-2-yl)pent-4-ynoate | Precursor for kinase inhibitors |
| 2 | 4-Iodoaniline | Methyl 5-(4-aminophenyl)-2-ethylpent-4-ynoate | Building block for dyes or targeted therapies |
| 3 | 1-Iodo-3-methoxybenzene | Methyl 2-ethyl-5-(3-methoxyphenyl)pent-4-ynoate | Fragment for neuroscience drug candidates |
Visualization of Sonogashira Coupling Workflow
Caption: General workflow for a Sonogashira cross-coupling reaction.[2]
Conclusion
While this compound itself may be a hypothetical construct for the purposes of this guide, it serves as a potent exemplar of the strategic value of terminal alkyne-containing building blocks in medicinal chemistry. The unique properties of the alkyne group provide chemists with a versatile tool for creating rigid molecular scaffolds, synthesizing complex heterocyclic systems, and designing targeted covalent inhibitors.[1][2] The continued exploration of alkyne chemistry will undoubtedly fuel the discovery of the next generation of therapeutics.
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Application Notes and Protocols for the Synthesis of Heterocycles from Methyl 2-ethylpent-4-ynoate
Introduction
Methyl 2-ethylpent-4-ynoate is a versatile and highly functionalized building block for organic synthesis. Its unique structure, featuring a terminal alkyne, an ester moiety, and a sterically demanding quaternary center, offers multiple reaction sites for the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse heterocyclic scaffolds from this promising starting material. We will explore established and adaptable synthetic routes to key heterocycles, including pyrazoles, isoxazoles, and pyridines. The protocols detailed herein are grounded in established chemical principles and supported by authoritative literature, providing a robust framework for the practical application of this compound in medicinal chemistry and materials science.
PART 1: Synthesis of Substituted Pyrazoles via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of nitrile imines with alkynes is a cornerstone of pyrazole synthesis, offering high regioselectivity and broad substrate scope.[1][2] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the nitrile imine, generated in situ from a hydrazonoyl halide, reacts with the alkyne dipolarophile.
Mechanism of Pyrazole Formation
The reaction is initiated by the dehydrohalogenation of a hydrazonoyl halide in the presence of a base, typically a tertiary amine, to generate a highly reactive nitrile imine intermediate. This 1,3-dipole then undergoes a cycloaddition reaction with this compound. Due to the electronic and steric influences of the substituents on both the nitrile imine and the alkyne, the cycloaddition is expected to proceed with high regioselectivity.
Caption: Mechanism of Pyrazole Synthesis.
Experimental Protocol: Synthesis of Methyl 2-ethyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from established procedures for the synthesis of 1,3,5-trisubstituted pyrazoles from terminal alkynes.[3]
-
Preparation of the Nitrile Imine Precursor: To a solution of 4-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (20 mL) is added phenylhydrazine (1.08 g, 10 mmol). The mixture is stirred at room temperature for 1 hour. The resulting phenylhydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum. The dried phenylhydrazone (2.41 g, 10 mmol) is suspended in chloroform (30 mL), and N-chlorosuccinimide (1.34 g, 10 mmol) is added in portions over 15 minutes. The mixture is stirred at room temperature for 2 hours, after which the solvent is removed under reduced pressure to yield the hydrazonoyl chloride.
-
Cycloaddition Reaction: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the hydrazonoyl chloride (2.76 g, 10 mmol) and this compound (1.40 g, 10 mmol) are dissolved in dry toluene (50 mL). Triethylamine (1.5 mL, 11 mmol) is added dropwise to the solution.
-
Reaction Monitoring and Workup: The reaction mixture is heated to 80 °C and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration. The filtrate is washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazole derivative.
Data Summary
| Compound | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2-ethyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (Predicted) | This compound, 4-nitrobenzaldehyde phenylhydrazonoyl chloride, Triethylamine | Toluene | 80 | 12 | 75-85 |
PART 2: Synthesis of Substituted Isoxazoles via 1,3-Dipolar Cycloaddition
The reaction of alkynes with nitrile oxides, generated in situ from aldoximes or hydroximoyl chlorides, is a highly efficient method for the synthesis of isoxazoles.[4][5] This [3+2] cycloaddition reaction typically proceeds with high regioselectivity to yield 3,5-disubstituted isoxazoles.[6][7]
Mechanism of Isoxazole Formation
The synthesis begins with the in situ generation of a nitrile oxide from an aldoxime using an oxidizing agent, such as N-chlorosuccinimide (NCS) or a hypervalent iodine reagent.[8][9] The nitrile oxide then reacts with this compound in a concerted 1,3-dipolar cycloaddition to form the isoxazole ring.[10] The regioselectivity is governed by the electronic properties of the alkyne and the nitrile oxide.[11]
Caption: Mechanism of Isoxazole Synthesis.
Experimental Protocol: Synthesis of Methyl 5-((ethoxycarbonyl)(ethyl)methyl)-3-phenylisoxazole-5-carboxylate
This protocol is based on well-established procedures for the synthesis of 3,5-disubstituted isoxazoles.[6][8]
-
Reaction Setup: In a 50 mL round-bottom flask, benzaldoxime (1.21 g, 10 mmol) and this compound (1.40 g, 10 mmol) are dissolved in chloroform (20 mL). The solution is stirred at room temperature.
-
Nitrile Oxide Generation and Cycloaddition: A solution of N-chlorosuccinimide (1.34 g, 10 mmol) in chloroform (10 mL) is added dropwise to the reaction mixture over 30 minutes. A catalytic amount of pyridine (2-3 drops) is then added.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature for 24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure isoxazole derivative.
Data Summary
| Compound | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 5-((ethoxycarbonyl)(ethyl)methyl)-3-phenylisoxazole-5-carboxylate (Predicted) | This compound, Benzaldoxime, N-Chlorosuccinimide, Pyridine (cat.) | Chloroform | RT | 24 | 70-80 |
PART 3: Synthesis of Substituted Pyridines via Rhodium-Catalyzed Cycloaddition
Transition metal-catalyzed reactions provide a powerful platform for the synthesis of highly substituted pyridines.[12][13] Rhodium-catalyzed coupling of α,β-unsaturated oximes with alkynes is a particularly effective method, proceeding under mild conditions with good regioselectivity.[14][15]
Mechanism of Pyridine Formation
The catalytic cycle is proposed to begin with the coordination of the rhodium(III) catalyst to the nitrogen of the α,β-unsaturated oxime. This is followed by C-H activation and insertion of the alkyne, this compound, into the Rh-C bond to form a seven-membered rhodacycle intermediate. Reductive elimination with cleavage of the N-O bond then furnishes the pyridine ring and regenerates the active Rh(III) catalyst.[16] The regioselectivity of the alkyne insertion is influenced by the steric and electronic properties of the substituents on both the alkyne and the rhodium catalyst's ligands.[14]
Caption: Rhodium-Catalyzed Pyridine Synthesis Workflow.
Experimental Protocol: Synthesis of a Polysubstituted Pyridine Derivative
This protocol is an adaptation of the method developed by Rovis and coworkers for the rhodium-catalyzed synthesis of pyridines.[14][15]
-
Reagent Preparation: In a glovebox, a vial is charged with [RhCp*Cl2]2 (15.4 mg, 0.025 mmol), AgSbF6 (34.3 mg, 0.1 mmol), and anhydrous 1,2-dichloroethane (DCE) (1.0 mL). The mixture is stirred at room temperature for 1 hour. The resulting solution is filtered through a syringe filter to remove AgCl.
-
Reaction Setup: To a separate oven-dried vial is added the α,β-unsaturated oxime (e.g., 1-phenylprop-2-en-1-one oxime, 147 mg, 1.0 mmol), this compound (168 mg, 1.2 mmol), and anhydrous DCE (1.0 mL).
-
Reaction Execution: The prepared rhodium catalyst solution is added to the vial containing the oxime and alkyne. The vial is sealed and heated to 60 °C for 12 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the polysubstituted pyridine product.
Data Summary
| Product Class | Catalyst System | Co-reactant | Solvent | Temp. (°C) | Time (h) | Yield (%) (Predicted) |
| Polysubstituted Pyridine | [RhCp*Cl2]2 / AgSbF6 | α,β-Unsaturated Oxime | DCE | 60 | 12 | 60-75 |
References
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Rovis, T., et al. (2012). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. Chemical Communications, 48(85), 10499-10501. [Link]
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Kim, J., et al. (2022). Cationic palladium(II)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. Organic & Biomolecular Chemistry, 20(33), 6625-6629. [Link]
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Rovis, T., et al. (2012). Pyridine synthesis from oximes and alkynes via rhodium(iii) catalysis: Cp* and Cpt provide complementary selectivity. Chemical Communications, 48(85), 10499-10501. [Link]
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Rovis, T., et al. (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(4), 1212-1215. [Link]
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Gung, B. W., et al. (2021). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Chemistry, 3(4), 1229-1238. [Link]
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van Delft, F. L., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(10), 2841-2843. [Link]
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van Delft, F. L., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(10), 2841-2843. [Link]
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Browne, D. L., et al. (2011). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 9(19), 6589-6592. [Link]
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Gung, B. W., et al. (2021). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]
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Bakulev, V. A., et al. (2016). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry, 12, 1227-1235. [Link]
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Sridhar, B., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 7, 101416. [Link]
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Tonks, I. A., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(9), 4390-4399. [Link]
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Hsung, R. P., et al. (2009). Regioselective rhodium-catalyzed intermolecular [2+2+2] cycloaddition of alkynes and isocyanates to form pyridones. Tetrahedron, 65(26), 5064-5071. [Link]
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Padwa, A., et al. (2009). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules, 14(11), 4615-4625. [Link]
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Smith, N. D., et al. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2022(4), M1494. [Link]
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Tonks, I. A., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(9), 4390-4399. [Link]
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Al-Tel, T. H. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. IntechOpen. [Link]
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Tanaka, K. (2012). Rhodium-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Substituted Pyridines, Pyridones, and Thiopyranimines. Heterocycles, 85(5), 1017-1043. [Link]
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Chiacchio, U., et al. (2018). Regiocontrolled 1,3-dipolar cycloadditions of nitrile imines with acetylenes and α,β-unsaturated systems. Arkivoc, 2018(4), 184-201. [Link]
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Malacria, M., et al. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 12(2), 229. [Link]
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Hsung, R. P., et al. (2022). Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes. Organic Letters, 24(42), 7793-7798. [Link]
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Hsung, R. P., et al. (2022). Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes. Organic Letters, 24(42), 7793-7798. [Link]
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Procter, D. J., et al. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]
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Hu, J., et al. (2016). 1,3-Dipolar cycloaddition reaction of nitrile oxides. RSC Advances, 6(106), 104676-104680. [Link]
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Padwa, A., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. [Link]
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The Organic Chemistry Tutor. (2019, January 3). cycloadditions with nitrile oxides [Video]. YouTube. [Link]
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Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
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Padwa, A., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. [Link]
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Donohoe, T. J., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(35), 9414-9419. [Link]
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Donohoe, T. J., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(35), 9414-9419. [Link]
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Padwa, A., et al. (2025). 1,3-Dipolar Cycloaddition of Nitrile Oxides with Unsymmetrically Substituted Norbornenes. The Journal of Organic Chemistry. [Link]
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Kwiecień, H., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 23(17), 9963. [Link]
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Kwiecień, H., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds-An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 23(17), 9963. [Link]
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Mani, N. S., & Deng, X. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
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Fedorov, A. Y., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. International Journal of Molecular Sciences, 25(21), 11435. [Link]
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Wang, C., et al. (2019). Rhodium catalyzed direct C3-ethoxycarbonylmethylation of imidazo[1,2-a]pyridines with ethyl diazoacetate. Tetrahedron Letters, 60(3), 259-262. [Link]
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Zhang, X., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4482-4485. [Link]
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Application Notes & Protocols for the Polymerization of Methyl 2-ethylpent-4-ynoate
Introduction: Navigating the Polymerization of a Novel Functionalized Alkyne
The synthesis of polymers from functionalized acetylene monomers is a rapidly evolving field, driven by the unique properties of the resulting polyacetylene derivatives. These materials, with their conjugated backbones, exhibit intriguing electronic, optical, and mechanical characteristics, making them promising candidates for applications in organic electronics, sensor technology, and smart materials. This guide focuses on the polymerization of a specific, yet underexplored monomer: Methyl 2-ethylpent-4-ynoate.
Monomer Overview: this compound
The monomer, this compound, possesses a terminal alkyne, which is the primary site for polymerization. The presence of an ethyl group at the α-position and a methyl ester functionality introduces specific steric and electronic factors that will influence the choice of catalyst and the properties of the resulting polymer. The ester group, in particular, requires a catalyst system that is tolerant to polar functionalities to avoid catalyst deactivation or side reactions.
Structure:
Proposed Polymerization Methodologies
Based on the extensive literature on the polymerization of functionalized terminal alkynes, we propose three primary catalytic systems for the successful polymerization of this compound: Rhodium-based, Molybdenum-based, and Palladium-based catalysts.
Rhodium-Catalyzed Living Polymerization
Rhodium complexes are particularly effective for the living polymerization of monosubstituted acetylenes, offering excellent control over molecular weight and low polydispersity.[1][2][3] Many rhodium catalysts exhibit high tolerance to various functional groups, including esters.[1]
Rationale for Selection:
-
Living Polymerization: Enables precise control over the polymer architecture, including the synthesis of block copolymers.
-
High Functional Group Tolerance: The ester moiety of the monomer is unlikely to interfere with the catalytic cycle.
-
Mild Reaction Conditions: Rhodium-catalyzed polymerizations often proceed at or near room temperature.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer) as catalyst precursor
-
Triethylamine (Et₃N) as a co-catalyst/solvent
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
-
Methanol (for termination)
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Monomer and Solvent Preparation: Purify the this compound monomer by distillation under reduced pressure to remove any inhibitors or impurities. Dry the chosen solvent over appropriate drying agents and deoxygenate by purging with argon or nitrogen for at least 30 minutes.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [Rh(nbd)Cl]₂ in a minimal amount of the reaction solvent.
-
Polymerization:
-
In a separate Schlenk flask, dissolve the this compound monomer in the reaction solvent.
-
Add triethylamine to the monomer solution. The molar ratio of monomer to Et₃N can be optimized, but a starting point of 1:1 is recommended.
-
Initiate the polymerization by adding the catalyst solution to the monomer solution via a gas-tight syringe. The monomer-to-catalyst ratio will determine the target molecular weight. A ratio of 100:1 is a good starting point.
-
Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by taking aliquots and analyzing them by ¹H NMR (disappearance of the acetylenic proton) or GC-MS.
-
-
Termination and Isolation:
-
Once the desired conversion is reached (or after a set time, e.g., 24 hours), terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Proposed Polymerization Workflow
Caption: Rhodium-catalyzed polymerization workflow.
Molybdenum-Based Metathesis Polymerization
Molybdenum-based catalysts, particularly Schrock-type carbenes and MoOCl₄-based systems, are highly effective for the polymerization of substituted acetylenes via a metathesis mechanism.[4][5] These catalysts are known for their high activity and ability to polymerize sterically hindered monomers.
Rationale for Selection:
-
High Activity: Molybdenum catalysts can lead to high polymer yields in short reaction times.
-
Metathesis Mechanism: Offers a different pathway to polyacetylene synthesis, potentially leading to polymers with different microstructures and properties compared to insertion polymerization.
-
Living Polymerization Potential: Certain MoOCl₄-based systems can induce living polymerization.[4][5]
Materials:
-
This compound (monomer)
-
MoOCl₄
-
n-BuLi or n-Bu₄Sn (co-catalyst)
-
Ethanol (optional, as an activator)
-
Anhydrous, deoxygenated anisole or toluene
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, suspend MoOCl₄ in the reaction solvent.
-
Cool the suspension to 0°C.
-
Slowly add a solution of the co-catalyst (e.g., n-BuLi) in the solvent. A 1:1 molar ratio of MoOCl₄ to co-catalyst is a good starting point.[5]
-
If using, add a catalytic amount of ethanol.
-
Age the catalyst mixture at the desired temperature (e.g., 0-30°C) for a short period (e.g., 15-30 minutes).
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve the monomer in the reaction solvent.
-
Add the monomer solution to the activated catalyst mixture.
-
Stir the reaction at the chosen temperature and monitor its progress.
-
-
Termination and Isolation:
-
Terminate the reaction by adding a small amount of a protic solvent like methanol.
-
Isolate the polymer by precipitation, filtration, and drying as described for the rhodium-catalyzed method.
-
Palladium-Catalyzed Polymerization
Palladium complexes have also been employed for the polymerization of terminal acetylenes.[1][6] While perhaps less common than rhodium or molybdenum for this purpose, they offer good functional group tolerance.[6]
Rationale for Selection:
-
Excellent Functional Group Tolerance: Palladium catalysts are widely used in organic synthesis and are known to be compatible with a broad range of functional groups, including esters.[6][7][8]
-
Alternative Mechanistic Pathway: Provides another option for synthesizing the target polymer, potentially with unique properties.
Materials:
-
This compound (monomer)
-
A well-defined palladium complex, e.g., [(tBuXPhos)Pd(Me)(BArf)][6] or a catalyst generated in situ from a Pd(II) precursor and a suitable ligand.
-
Anhydrous, deoxygenated solvent (e.g., chlorobenzene or THF)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst.
-
Polymerization:
-
Dissolve the monomer in the reaction solvent.
-
Add the monomer solution to the catalyst.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and stir.
-
Monitor the reaction progress.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Mechanistic Considerations
The polymerization of substituted acetylenes by transition metal catalysts generally proceeds through either an insertion or a metathesis mechanism.[2]
Insertion Mechanism (Typical for Rhodium and Palladium):
This mechanism involves the coordination of the alkyne to the metal center, followed by insertion of the triple bond into a metal-carbon or metal-hydride bond. The process repeats, leading to the growth of the polymer chain.
Caption: Generalized insertion polymerization mechanism.
Metathesis Mechanism (Typical for Molybdenum and Tungsten):
This pathway involves a metal-alkylidyne (metal-carbon triple bond) as the active species. The reaction proceeds through the formation of a metallacyclobutadiene intermediate, followed by cleavage to form a new metal-alkylidene and the growing polymer chain.
Caption: Generalized metathesis polymerization mechanism.
Characterization of Poly(this compound)
Once the polymer is synthesized, a thorough characterization is essential to understand its structure and properties.
Quantitative Data Summary
| Parameter | Technique | Expected Information |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Average molecular weights and polydispersity index (PDI = Mw/Mn). |
| Chemical Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the polymer structure, determination of stereoregularity (cis/trans isomerism). |
| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional groups (e.g., C=O of the ester, C=C of the polymer backbone). |
| Thermal Properties | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | Thermal stability, glass transition temperature (Tg), and melting point (Tm), if any. |
-
Gel Permeation Chromatography (GPC):
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., THF or chloroform).
-
Filter the solution through a 0.2 µm filter.
-
Inject the solution into a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI. For living polymerizations, a narrow PDI (typically < 1.2) is expected.[4][5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the polymer in a deuterated solvent (e.g., CDCl₃ or THF-d₈).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the disappearance of the acetylenic proton signal and the appearance of vinylic proton signals will confirm polymerization.
-
The ¹³C NMR spectrum will show characteristic signals for the sp² carbons of the polymer backbone.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a thin film of the polymer on a salt plate (e.g., KBr) or acquire a spectrum of the solid polymer using an ATR accessory.
-
Look for the disappearance of the C≡C-H stretching band (around 3300 cm⁻¹) and the C≡C stretching band (around 2100 cm⁻¹), and the appearance of a C=C stretching band (around 1600-1650 cm⁻¹). The strong C=O stretching of the ester group should remain.
-
Potential Properties and Applications
The properties of poly(this compound) will be dictated by its conjugated backbone and the presence of the ester side groups.
-
Solubility: The ester groups are likely to enhance the solubility of the polymer in common organic solvents, which is a significant advantage over unsubstituted polyacetylene.
-
Processability: Good solubility will facilitate processing into thin films for electronic or optical applications.
-
Functionalization: The ester groups can be further modified post-polymerization to introduce other functionalities, creating a versatile polymer platform.[9]
-
Degradability: Polymers containing ester groups in their backbone, known as poly(alkynoate)s, have been shown to be degradable.[10][11] While the ester group in the proposed polymer is in the side chain, it could still influence the material's overall environmental impact or be a site for controlled degradation.
-
Applications: Potential applications could include use as a component in organic light-emitting diodes (OLEDs), sensors (due to the sensitivity of the conjugated backbone to external stimuli), or as a precursor for more complex functional materials.
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of poly(this compound). While the lack of direct literature presents a research opportunity, the principles outlined here, based on extensive knowledge of substituted acetylene polymerization, offer a solid foundation for successful experimentation. The choice of catalyst system—Rhodium, Molybdenum, or Palladium—will allow for the exploration of different polymerization mechanisms and potentially lead to polymers with distinct properties. Thorough characterization will be key to understanding the structure-property relationships of this novel material and unlocking its potential for advanced applications.
References
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Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. Available at: [Link].
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-
Most Read – Chemical Science Blog. Royal Society of Chemistry. Available at: [Link].
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Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link].
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Visualized Degradation of Poly(alkynoate)s Toward Diols and Structure Controlled Multifunctional N-Heterocyclic Compounds. SciSpace. Available at: [Link].
-
Rhodium-catalyzed oxygenative addition to terminal alkynes for the synthesis of esters, amides, and carboxylic acids. PubMed. Available at: [Link].
-
Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society. Available at: [Link].
-
Polymerization of Terminal Acetylenes by a Bulky Monophosphine-Palladium Catalyst. Organometallics. Available at: [Link].
-
Tethered Tungsten-Alkylidenes for the Synthesis of Cyclic Polynorbornene via Ring Expansion Metathesis: Unprecedented Stereoselectivity and Trapping of Key Catalytic Intermediates. Journal of the American Chemical Society. Available at: [Link].
-
Pyrene-Functionalized Polyacetylenes: Synthesis and Photoluminescence Property. MDPI. Available at: [Link].
-
Living Polymerization of Substituted Acetylenes by a Novel Binary Catalyst, MoOCl4−n-BuLi. Macromolecules. Available at: [Link].
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Polymerization of Terminal Acetylenes by a Bulky Monophosphine. OSTI.gov. Available at: [Link].
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Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. Polymer. Available at: [Link].
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Molybdenum-Catalyzed (E)-Selective Anti-Markovnikov Hydrosilylation of Alkynes. MDPI. Available at: [Link].
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Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society. Available at: [Link].
-
(PDF) Living polymerization of substituted acetylenes. ResearchGate. Available at: [Link].
-
Site‐Selective, Multistep Functionalizations of CO2‐Based Hyperbranched Poly(alkynoate)s toward Functional Polymetric Materials. Advanced Science. Available at: [Link].
-
Facile Synthesis of a Tungsten Alkylidyne Catalyst for Alkyne Metathesis. ResearchGate. Available at: [Link].
-
Rhodium-Catalyzed Dimerization of Terminal Alkynes Assisted by MeI. Sci-Hub. Available at: [Link].
-
Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. Available at: [Link].
-
Palladium Complex Catalyzed Acylation of Allylic Esters with Acylsilanes. The Journal of Organic Chemistry. Available at: [Link].
-
Well-Defined Acetylene-Functionalized Oxanorbornene Polymers and Block Copolymers. ResearchGate. Available at: [Link].
-
Visualized Degradation of Poly(alkynoate)s Toward Diols and Structure Controlled Multifunctional N-Heterocyclic Compounds. ChemRxiv. Available at: [Link].
-
Facile Synthesis of a Tungsten Alkylidyne Catalyst for Alkyne Metathesis. MIT OpenCourseWare. Available at: [Link].
-
Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. Available at: [Link].
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. Available at: [Link].
-
General palladium-catalyzed cross coupling of cyclopropenyl esters. National Institutes of Health. Available at: [Link].
-
Living Polymerization of Substituted Acetylenes by a Novel Binary Catalyst, MoOCl4−n-BuLi. American Chemical Society. Available at: [Link].
-
Advances and Challenges in User-friendly Alkyne Metathesis Catalysts. Molecules. Available at: [Link].
-
Functionalized Polypropylenes: A Copolymerization and Postmodification Platform. Macromolecules. Available at: [Link].
-
Tethered Tungsten-Alkylidenes for the Synthesis of Cyclic Polynorbornene via Ring Expansion Metathesis: Unprecedented Stereoselectivity and Trapping of Key Catalytic Intermediates. Journal of the American Chemical Society. Available at: [Link].
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Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-ethylpent-4-ynoate
Welcome to the technical support guide for the purification of Methyl 2-ethylpent-4-ynoate. This document is designed for researchers, chemists, and drug development professionals who are handling this versatile terminal alkyne intermediate. Given the specificity of this molecule, this guide synthesizes data from structurally similar compounds and established organic chemistry principles to provide a robust framework for achieving high purity.
Compound Profile: Physical and Chemical Properties
Understanding the fundamental properties of your target molecule is the first step in designing an effective purification strategy. Below is a summary of the known and estimated properties for this compound and its close analogs.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₈H₁₂O₂ | Calculated |
| Molecular Weight | 140.18 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Expected) | Based on similar esters.[1] |
| Boiling Point (Est.) | ~150-160 °C at 760 mmHg | Estimated based on the analog Ethyl 2-methyl-4-pentenoate (153-155 °C).[2][3] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Alcohols). | Based on the analog Ethyl 2-methyl-4-pentenoate.[2][] |
| Chemical Feature | Terminal Alkyne | The C-H bond of a terminal alkyne is weakly acidic (pKa ≈ 25), a key factor in its reactivity.[5] |
Purification Strategy Decision Workflow
The optimal purification method depends on the scale of your reaction and the nature of the impurities. A large-scale reaction with thermally stable, non-polar byproducts will require a different approach than a small-scale reaction with polar impurities. This workflow provides a logical path to selecting your method.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: After my aqueous workup and solvent removal, my yield is very low. Where did my product go?
-
Possible Cause 1: Volatility. this compound, like many low-molecular-weight esters and terminal alkynes, may be volatile.[6] Aggressive solvent removal on a rotary evaporator, especially with high heat or very low pressure, can lead to co-evaporation of the product.
-
Solution 1: When removing the extraction solvent (e.g., ethyl acetate or DCM), use a moderate vacuum and minimal heat (e.g., 30°C water bath). Once the bulk of the solvent is gone, it is safer to remove the final traces under high vacuum without heating.
-
Possible Cause 2: Emulsion Formation. During the aqueous workup, a stable emulsion may have formed, trapping the product in the unresolved layer that was discarded.
-
Solution 2: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
Q2: I ran a flash column, but my product is still impure according to ¹H NMR.
-
Possible Cause 1: Co-elution. The impurity may have a very similar polarity (Rf value) to your product, making separation by silica gel chromatography difficult.
-
Solution 1: Optimize your solvent system. Use a TLC chamber to test various solvent mixtures (e.g., hexane/ethyl acetate, pentane/ether) to maximize the ΔRf between your product and the impurity. Running a shallower gradient (e.g., starting with 100% hexane and very slowly increasing the ethyl acetate percentage) can improve resolution.
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude product to silica gel.
-
Solution 2: Re-purify the material on a larger column with an appropriate amount of silica gel. Ensure the crude material is concentrated onto a small amount of silica or Celite® ("dry loading") for a tighter band, rather than dissolving it in a large volume of eluent ("wet loading").[7]
Q3: My compound seems to be decomposing during flash chromatography. The collected fractions are full of new, unidentified spots on the TLC plate.
-
Possible Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds, particularly those with acid-labile groups. Terminal alkynes can also be sensitive and may undergo side reactions.[8]
-
Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in your starting eluent containing 1% triethylamine (Et₃N), then packing the column with this slurry. The triethylamine neutralizes the acidic sites on the silica surface. Alternatively, consider using a different stationary phase, such as neutral or basic alumina.
Q4: I performed a vacuum distillation, but the purity did not improve significantly.
-
Possible Cause: Inefficient Fractionation or Azeotrope. The impurity may have a boiling point very close to your product, requiring a more efficient fractionating column to separate.[9] In some cases, the impurity may form an azeotrope (a constant-boiling mixture) with your product.
-
Solution: Ensure you are using a fractionating column (e.g., a Vigreux or packed column) rather than a simple distillation apparatus.[10] Insulating the column with glass wool or aluminum foil will help maintain the temperature gradient required for efficient separation. If an azeotrope is suspected, an alternative purification method like chromatography is necessary.
Frequently Asked Questions (FAQs)
Q: What is the best analytical technique to confirm the purity of this compound?
A: A combination of techniques is ideal.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure and identifying impurities. The terminal alkyne proton should appear as a characteristic signal (typically a triplet) around δ 2.0-3.0 ppm in the ¹H NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for assessing purity and detecting volatile impurities. The mass spectrum will confirm the molecular weight, and the GC trace will show the relative percentage of your product versus any contaminants.
-
Infrared (IR) Spectroscopy: This can quickly confirm the presence of key functional groups. Look for the characteristic C≡C stretch (~2100-2150 cm⁻¹) and the ≡C-H stretch (~3300 cm⁻¹) for the terminal alkyne, as well as the strong C=O stretch for the ester (~1735 cm⁻¹).
Q: How should I store the purified product?
A: Terminal alkynes can be sensitive. For long-term storage, it is recommended to keep the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8°C) to minimize potential degradation or polymerization.[]
Q: Can I use an extraction with a copper salt to remove my terminal alkyne product from a mixture?
A: While terminal alkynes can form copper acetylides, this method is generally not recommended for purification unless other methods fail. The formation of the acetylide requires a strong base, and the subsequent liberation of the alkyne requires treatment with acid, adding steps and increasing the risk of decomposition or side reactions. It is typically reserved for removing trace alkyne impurities rather than isolating the alkyne product.
Detailed Experimental Protocols
Protocol 5.1: Standard Aqueous Workup
This protocol is designed to remove inorganic salts, acids, or bases from the crude reaction mixture prior to further purification.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate or diethyl ether).
-
Acid Removal (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent the funnel frequently as CO₂ may be generated. Separate the layers.
-
Base Removal (Optional): Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl) or saturated ammonium chloride (NH₄Cl).[1] Separate the layers.
-
Wash the organic layer with deionized water, followed by a wash with saturated brine (NaCl solution) to facilitate separation and remove residual water.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate carefully using a rotary evaporator to yield the crude product.
Protocol 5.2: Purification by Flash Column Chromatography
This method is ideal for small-to-medium scale purification (< 2-5 g).
-
Select Eluent: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35.
-
Pack Column: Pack a glass chromatography column with silica gel (230-400 mesh) using your chosen eluent. The amount of silica should be 30-100 times the weight of your crude sample.
-
Load Sample: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like DCM), adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the packed column.
-
Elute: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.[7]
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 5.3: Purification by Vacuum Fractional Distillation
This is the preferred method for large-scale (> 2 g) purification of thermally stable liquids.
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge.
-
Charge Flask: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully reduce the pressure in the system to the desired level.
-
Heat: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions: As the liquid begins to boil and the vapor rises through the column, monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun. When the temperature stabilizes at the boiling point of your product at that pressure, switch to a new receiving flask and collect the main fraction.
-
Shutdown: Once the main fraction is collected and the temperature begins to drop or rise sharply, stop the distillation. Allow the apparatus to cool completely before slowly reintroducing air into the system.
References
-
PubChem. (n.d.). Ethyl 2-methyl-4-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl 2-methyl-4-pentenoate. Retrieved from [Link]
-
ChemSynthesis. (2024). ethyl (2E)-4-methyl-2-pentenoate. Retrieved from [Link]
-
Pérez-Rodríguez, I., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. Retrieved from [Link]
-
Fujimoto, T., et al. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses, 86, 325. Retrieved from [Link]
-
PubChem. (n.d.). methyl (E)-pent-2-en-4-ynoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
Supporting Information for Gold-Catalyzed 1,2-Iminonitronations of Electron-deficient Alkynes with Nitrosoarenes to Afford α-Imidoyl Nitrones. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). ethyl 2-methylpent-4-en-1-oate. NIST Chemistry WebBook. Retrieved from [Link]
-
Jones, T. K., & Peet, N. P. (1979). 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses, 59, 111. Retrieved from [Link]
-
Shakhmaev, R. N., et al. (2020). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. ResearchGate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl-2-methyl-4-pentenoate. Retrieved from [Link]
-
MCPHS University. (2020, September 17). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
Jung, M. E., & McCombs, C. A. (1976). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Organic Syntheses, 55, 113. Retrieved from [Link]
-
Ashenhurst, J. (2010, October 6). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Terminal Alkyne Coupling on a Corrugated Noble Metal Surface: From Controlled Precursor Alignment to Selective Reactions. Retrieved from [Link]
-
SciSpace. (2012, February 17). The Problems Associated with Enzyme Purification. Retrieved from [Link]
- Google Patents. (n.d.). WO2018196988A1 - Ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate as a fragrance.
-
SpectraBase. (n.d.). methyl (E)-2-methylpent-2-enoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
PubChem. (n.d.). 2-Ethyl-4-methyl-1-pentene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 5. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
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Technical Support Center: Synthesis of Methyl 2-ethylpent-4-ynoate
Welcome to the technical support center for the synthesis of Methyl 2-ethylpent-4-ynoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile intermediate. Here, we will address common challenges and byproducts encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting protocols to ensure the success of your experiments.
The most common and logical synthetic route to this compound proceeds via a sequential alkylation of a β-keto ester, such as methyl acetoacetate, followed by hydrolysis and decarboxylation. This pathway, a variation of the classic acetoacetic ester synthesis, offers a high degree of control but is not without its potential pitfalls. This guide is structured to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction yield is very low, and I've recovered a significant amount of my starting material (methyl acetoacetate). What could be the cause?
Answer:
This issue typically points to incomplete deprotonation of the methyl acetoacetate. The α-hydrogens of β-keto esters are acidic, but a sufficiently strong base in the correct stoichiometry is crucial for generating the nucleophilic enolate required for alkylation.[1][2]
Causality and Troubleshooting:
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Insufficient Base: Ensure you are using at least one full equivalent of a suitable base for each alkylation step. For the first alkylation with ethyl bromide, one equivalent is needed. For the second alkylation with propargyl bromide, another equivalent of base will be required for the mono-ethylated intermediate.
-
Inappropriate Base: While sodium methoxide in methanol is a common choice to avoid transesterification, its effectiveness can be hampered if the methanol is not scrupulously anhydrous. Trace amounts of water can neutralize the base. Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Reaction Temperature: Deprotonation is often carried out at low temperatures (e.g., 0 °C) to control the reaction. However, if the reaction is sluggish, allowing it to slowly warm to room temperature can ensure complete enolate formation.
Recommended Protocol for Deprotonation:
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To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl acetoacetate (1.0 equivalent) dropwise via a syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
Question 2: My final product is contaminated with a significant amount of an isomer with a similar mass, which I suspect is an O-alkylation product. How can I avoid this?
Answer:
The enolate of methyl acetoacetate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired). The formation of the O-alkylated byproduct, a methyl ether, is a known side reaction.
Causality and Troubleshooting:
-
Solvent Choice: Polar aprotic solvents like THF and DMF are generally preferred for C-alkylation as they solvate the cation of the base, leaving the enolate freer to react.[3] In contrast, polar protic solvents can favor O-alkylation.
-
Counter-ion: The nature of the counter-ion of the enolate can influence the C/O alkylation ratio.
-
Leaving Group: Harder leaving groups on the electrophile tend to favor O-alkylation. While bromide is a good leaving group, using propargyl iodide might slightly increase the rate of C-alkylation, though it is a more expensive reagent.
Visualizing C- vs. O-Alkylation:
Caption: Ambident nature of the enolate leading to C- and O-alkylation.
Question 3: I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity of the sequential alkylation?
Answer:
Controlling the stoichiometry and reaction conditions is key to achieving selective sequential alkylation. The goal is to first introduce the ethyl group and then the propargyl group in a stepwise manner.
Causality and Troubleshooting:
-
Stoichiometry of Reagents: Use of excess alkylating agent or base in the first step can lead to di-ethylation. Conversely, incomplete reaction in the first step will leave unreacted methyl acetoacetate, which can be propargylated in the second step, leading to a mixture.
-
Stepwise Addition: It is crucial to perform the reaction in two distinct steps. First, form the enolate of methyl acetoacetate, add ethyl bromide, and allow the reaction to go to completion. Then, in a second step, add another equivalent of base to deprotonate the ethylated intermediate, followed by the addition of propargyl bromide.[4][5]
Recommended Sequential Alkylation Protocol:
-
First Alkylation (Ethylation):
-
Prepare the enolate of methyl acetoacetate as described in the answer to Question 1.
-
Cool the enolate solution to 0 °C.
-
Slowly add ethyl bromide (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis shows complete consumption of the starting material.
-
-
Second Alkylation (Propargylation):
-
Cool the reaction mixture containing the mono-ethylated product back to 0 °C.
-
Add a second equivalent of base (e.g., NaH, 1.1 equivalents) and stir until deprotonation is complete.
-
Slowly add propargyl bromide (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Question 4: After the hydrolysis and decarboxylation step, my final product is contaminated with the intermediate β-keto acid. How can I ensure complete decarboxylation?
Answer:
The decarboxylation of β-keto acids is typically a facile process that occurs upon heating, proceeding through a cyclic transition state.[6][7] However, incomplete reaction can occur if the conditions are not optimal.
Causality and Troubleshooting:
-
Insufficient Heating: The decarboxylation step is thermally driven. Ensure that the reaction mixture is heated to a sufficient temperature (often refluxing in aqueous acid) for an adequate amount of time.
-
pH of the Medium: Decarboxylation is often acid-catalyzed. Maintaining an acidic environment during heating is crucial for efficient reaction.[8]
Recommended Hydrolysis and Decarboxylation Protocol:
-
After the alkylation steps, quench the reaction and remove the organic solvent.
-
Add an excess of aqueous acid (e.g., 6M HCl or H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the β-keto ester intermediate.
-
Continue refluxing for several hours, or until CO₂ evolution ceases.
Visualizing the Decarboxylation Process:
Caption: Mechanism of decarboxylation of the β-keto acid intermediate.
Frequently Asked Questions (FAQs)
Q: What are the expected byproducts in this synthesis?
A: The most common byproducts are summarized in the table below:
| Byproduct | Formation Stage | Reason for Formation |
| Methyl 2-ethylacetoacetate | Alkylation | Incomplete second alkylation (propargylation). |
| Methyl 2-propargylacetoacetate | Alkylation | Incomplete first alkylation (ethylation) followed by propargylation. |
| Methyl 2,2-diethylacetoacetate | Alkylation | Use of excess ethyl bromide or base in the first step. |
| Methyl 2,2-dipropargylacetoacetate | Alkylation | Use of excess propargyl bromide or base in the second step. |
| O-alkylated isomers | Alkylation | Reaction at the oxygen atom of the enolate instead of the carbon. |
| 2-ethyl-2-propargylacetoacetic acid | Hydrolysis/Decarboxylation | Incomplete decarboxylation. |
| Propargyl alcohol/allene derivatives | Alkylation | Side reactions of propargyl bromide under basic conditions.[9] |
Q: How can I purify the final product, this compound?
A: Purification is typically achieved through fractional distillation under reduced pressure. Given that the boiling points of the desired product and potential byproducts may be close, a good quality fractional distillation column is recommended. Column chromatography on silica gel can also be an effective method for removing more polar impurities.
Q: Are there any safety precautions I should be aware of?
A: Yes. Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Acetoacetic Ester Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Alkylation of Enolate Ions. In Chemistry LibreTexts. Retrieved from [Link]
-
Decarboxylation. In Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2017). ACS Omega, 2(7), 3475–3483. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules, 28(8), 3379. [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Failed Reactions with Methyl 2-ethylpent-4-ynoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 2-ethylpent-4-ynoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but sterically hindered building block. Here, we address common experimental failures in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: General Issues & Starting Material Integrity
Before troubleshooting a reaction, it is imperative to confirm the identity and purity of your starting materials. This compound possesses distinct structural features—a terminal alkyne, an α-branched ester—that can present unique challenges in handling and characterization.
Q1: How can I confirm the purity and identity of my this compound starting material?
A1: Verification of your starting material is the most critical first step. Impurities can inhibit catalysts or lead to unforeseen side products. We recommend a multi-pronged analytical approach. While specific data for this exact molecule is not universally published, Table 1 outlines the expected spectroscopic characteristics based on its structural motifs.[1]
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Signature Peaks / Patterns | Rationale / Notes |
| ¹H NMR | ~3.7 ppm (s, 3H) : Methyl ester (-OCH₃).~2.5 ppm (m, 1H) : α-proton (-CH (Et)CO₂Me).~2.3 ppm (d, 2H) : Propargylic protons (-CH₂ C≡CH).~2.0 ppm (t, 1H) : Terminal alkyne proton (-C≡CH ).~1.7 ppm (m, 2H) : Ethyl methylene (-CH₂ CH₃).~0.9 ppm (t, 3H) : Ethyl methyl (-CH₂CH₃ ). | The α-proton will likely be a multiplet due to coupling with both the ethyl and propargylic protons. The terminal alkyne proton typically appears as a triplet due to long-range coupling with the propargylic CH₂ group. |
| ¹³C NMR | ~175 ppm : Ester carbonyl (C=O).~80 ppm : Internal alkyne carbon (-C ≡CH).~70 ppm : Terminal alkyne carbon (-C≡C H).~52 ppm : Methyl ester carbon (-OC H₃).~45 ppm : α-carbon (-C H(Et)CO₂Me).~25 ppm : Ethyl methylene carbon (-C H₂CH₃).~20 ppm : Propargylic carbon (-C H₂C≡CH).~12 ppm : Ethyl methyl carbon (-CH₂C H₃). | The chemical shifts are approximate. The presence of the full count of carbons is a key indicator of purity. |
| FTIR (Neat) | ~3300 cm⁻¹ (sharp, strong) : Terminal alkyne C-H stretch.~2120 cm⁻¹ (weak) : Alkyne C≡C stretch.~1735 cm⁻¹ (strong) : Ester C=O stretch.~2970-2850 cm⁻¹ : Aliphatic C-H stretches. | The terminal alkyne C-H stretch is a highly diagnostic peak. The C≡C stretch is often weak for terminal alkynes. |
| Mass Spec (EI) | Molecular Ion (M⁺) : Expected at m/z = 140.08.Key Fragments : Loss of methoxy group (-OCH₃, M-31), loss of ethyl group (-CH₂CH₃, M-29). | High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
This data is predicted. Always compare with the supplier's Certificate of Analysis or acquire baseline spectra on a new batch.
Q2: My reaction is sluggish and inconsistent, even with a pure starting material. Could storage be an issue?
A2: Yes. While esters are generally stable, terminal alkynes can be susceptible to degradation, particularly homocoupling, if not stored correctly. To ensure the integrity of this compound:
-
Storage: Store in a cool, dark place under an inert atmosphere (argon or nitrogen).
-
Handling: Use fresh, anhydrous, and deoxygenated solvents for reactions. If you suspect degradation, consider filtering the alkyne through a short plug of neutral alumina before use to remove potential oligomeric impurities.
Section 2: Troubleshooting Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a cornerstone reaction for terminal alkynes. However, the α-ethyl group in this compound introduces significant steric hindrance that can impede the reaction.
Q3: My Sonogashira reaction with an aryl halide is failing or giving very low yields. What is the most likely cause?
A3: With this substrate, the primary suspect is steric hindrance . The bulky ethyl group at the α-position can interfere with key steps in the catalytic cycle.
-
Causality: The steric bulk hinders the approach of the bulky palladium-phosphine complex to the alkyne. This can slow down the transmetalation step where the copper acetylide transfers the alkyne to the palladium center. For sterically hindered aryl halides, the oxidative addition step is often rate-limiting and is further complicated by a bulky alkyne partner.[2]
A general troubleshooting workflow for catalytic reactions is essential.
Caption: General troubleshooting workflow for catalytic reactions.
Q4: I am observing a significant amount of a side product that appears to be the dimer of my alkyne. How do I prevent this?
A4: You are observing the Glaser homocoupling product. This side reaction is common in Sonogashira couplings and is favored when the desired cross-coupling is slow.[2]
-
Mechanism: The copper co-catalyst, essential for forming the copper acetylide, can also catalyze the oxidative dimerization of this intermediate. This pathway becomes dominant if the palladium-catalyzed cross-coupling step is kinetically slow, which is often the case with sterically hindered substrates.
Solutions to Minimize Glaser Coupling:
-
Reduce Copper Loading: Titrate down the concentration of the Cu(I) co-catalyst (e.g., CuI) to the minimum effective level (e.g., 0.5–2 mol%).
-
Use a Copper-Free Protocol: For challenging substrates, copper-free Sonogashira conditions can be highly effective. These systems often rely on a more reactive palladium catalyst and a suitable base to proceed without a copper acetylide intermediate.
-
Optimize Ligand Choice: Employing a more effective ligand can accelerate the rate-limiting cross-coupling step, allowing it to outcompete the homocoupling side reaction.
Caption: Competing pathways in Sonogashira coupling.
Q5: Which catalyst and ligand system do you recommend for Sonogashira coupling with this compound?
A5: For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] You need a system that promotes a high rate of oxidative addition and is not overly sensitive to steric bulk.
Table 2: Recommended Catalyst Systems for Hindered Sonogashira Coupling
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Rationale & Comments |
| PdCl₂(PPh₃)₂ | (None added) | 2-5% Pd, 1-3% CuI | A common starting point, but may require higher temperatures (80-100 °C) and longer reaction times for this substrate.[4] |
| Pd(OAc)₂ | P(t-Bu)₃ or SPhos | 1-2% Pd, 2-4% Ligand | Bulky, electron-rich phosphine ligands are highly effective for hindered substrates. They promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[3][5] |
| Pd₂(dba)₃ | XPhos | 1-2% Pd, 2-4% Ligand | Another excellent choice from the Buchwald ligand family, often showing high reactivity at lower temperatures. |
| Pd(dppf)Cl₂ | (None added) | 2-5% Pd, 1-3% CuI | The dppf ligand provides a wider "bite angle" which can be beneficial for certain substrate combinations.[4] |
Pro-Tip: Always start with a small-scale reaction array to screen different catalyst/ligand combinations, solvents (e.g., THF, DMF, Dioxane/Et₃N), and temperatures to find the optimal conditions for your specific aryl halide.[4]
Section 3: Troubleshooting Azide-Alkyne Cycloadditions (Click Chemistry)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable reaction. However, failures can occur, often related to the catalyst's viability or substrate properties.
Q6: My CuAAC reaction is not proceeding to completion. What should I investigate?
A6: An incomplete CuAAC reaction is typically traced back to the generation and stability of the active Cu(I) catalyst.
-
Source of Cu(I): If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is fresh and used in slight excess.
-
Oxygen Sensitivity: The active Cu(I) species can be oxidized to inactive Cu(II) by atmospheric oxygen. While the reaction is often robust, for sluggish cases, deoxygenating your solvent and running the reaction under an inert atmosphere (N₂ or Ar) can be beneficial.
-
Ligand Choice: While often run without one, a stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can protect the Cu(I) catalyst from oxidation and disproportionation, improving efficiency.
-
Solvent: Ensure your substrates are fully soluble in the chosen solvent system (e.g., tBuOH/H₂O, DMF, DMSO). Poor solubility can dramatically slow down the reaction.
Q7: I am seeing alkyne dimerization and other side products. Is this common?
A7: Yes, similar to the Sonogashira reaction, copper-catalyzed alkyne homocoupling can occur, although it is generally less pronounced in well-executed CuAAC reactions.[6] If your alkyne is electron-deficient, it could also be susceptible to nucleophilic attack from bases or other nucleophiles present in the reaction mixture.[7] For this compound, this is less of a concern unless harsh conditions are used.
Section 4: Troubleshooting Hydration Reactions
Hydration of the alkyne moiety provides a direct route to methyl ketones. The primary challenge in the hydration of unsymmetrical alkynes like this one is controlling regioselectivity.[8][9]
Q8: I'm trying to synthesize the methyl ketone via hydration, but I'm getting a mixture of products or no reaction. How do I control the regioselectivity?
A8: The outcome of alkyne hydration is dictated by the catalytic method used. You must choose conditions that favor the desired regioisomer.
-
For Markovnikov Addition (Ketone at the more substituted carbon): This would place the carbonyl adjacent to the propargylic CH₂ group, which is the standard outcome.
-
Protocol: Use mercury(II) sulfate (HgSO₄) in aqueous sulfuric acid (H₂SO₄).
-
Mechanism: The reaction proceeds via an enol intermediate that tautomerizes to the more stable ketone. The addition of the initial mercuric ion follows Markovnikov's rule.[9]
-
Troubleshooting: The reaction can be slow due to the steric hindrance near the alkyne. Gentle heating may be required. Ensure the mercury catalyst is active. However, due to the toxicity of mercury salts, other methods are often preferred. Gold- and iron-catalyzed hydrations are modern alternatives that can offer high regioselectivity.[10][11]
-
-
For Anti-Markovnikov Addition (Aldehyde product): This is achieved via hydroboration-oxidation.
-
Protocol: 1) React the alkyne with a sterically hindered borane reagent like disiamylborane (Sia₂BH) or 9-BBN. 2) Oxidize the resulting vinylborane with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH).
-
Mechanism: The boron adds to the terminal, less-hindered carbon of the alkyne. Subsequent oxidation replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to the aldehyde.[9]
-
Troubleshooting: Using BH₃ directly can lead to double addition. Hindered boranes are essential to stop the reaction at the vinylborane stage.
-
Section 5: Troubleshooting Reduction Reactions
Selective reduction of the alkyne to either a cis-alkene, trans-alkene, or alkane requires careful choice of reagents and conditions.[12][13]
Q9: I want to form the cis-(Z)-alkene, but I am getting the fully saturated alkane as a major byproduct.
A9: You are experiencing over-reduction. This is a classic problem when attempting partial hydrogenation of an alkyne.
-
Explanation: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) are highly active and will reduce the alkyne completely to the alkane.[14][15] The intermediate alkene is also reactive under these conditions.
-
Solution: Use a "Poisoned" Catalyst. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is specifically designed for this transformation.[15][16] The "poisons" deactivate the catalyst just enough to prevent the reduction of the initially formed cis-alkene.
-
Protocol: Stir the alkyne with Lindlar's catalyst under a hydrogen atmosphere (a balloon is often sufficient). Carefully monitor the reaction by TLC or GC-MS to avoid over-reduction.
-
Q10: How do I selectively synthesize the trans-(E)-alkene?
A10: Catalytic hydrogenation results in syn-addition of hydrogen, leading to the cis-alkene. To achieve the trans-alkene, you need a reaction that proceeds via an anti-addition mechanism.
-
Solution: Dissolving Metal Reduction. The standard method is the reduction of the alkyne with sodium (Na) or lithium (Li) metal in liquid ammonia (NH₃) at low temperatures (-78 °C).[12][14]
-
Mechanism: This reaction proceeds through a vinyl radical anion intermediate. The intermediate adopts the more stable trans configuration to minimize steric repulsion before it is protonated, locking in the trans stereochemistry.[15]
-
Table 3: Summary of Selective Alkyne Reduction Conditions
| Desired Product | Reagents & Conditions | Stereochemistry | Key Considerations |
| Alkane | H₂, Pd/C (or PtO₂) | N/A | Highly active catalyst, reaction goes to completion.[12] |
| cis-(Z)-Alkene | H₂, Lindlar's Catalyst | syn-addition | Use of a "poisoned" catalyst is mandatory to prevent over-reduction.[16] |
| trans-(E)-Alkene | Na or Li, liquid NH₃ | anti-addition | Requires low-temperature conditions and careful handling of alkali metals and liquid ammonia.[12][15] |
Section 6: Troubleshooting Ester and α-Position Reactivity
While the alkyne is often the primary site of reactivity, the ester and the adjacent α-carbon can also participate in or complicate reactions.
Q11: My attempt at base-mediated ester hydrolysis (saponification) is very slow or incomplete.
A11: The steric hindrance from the α-ethyl group can significantly slow down the rate of saponification. The bulky group impedes the approach of the hydroxide nucleophile to the ester's carbonyl carbon.[17]
-
Solutions:
-
Increase Temperature: Refluxing the reaction mixture in a solvent like aqueous ethanol or THF can provide the necessary activation energy.
-
Use a Stronger Base/Different Conditions: While NaOH or KOH are standard, more forcing conditions may be needed. However, be cautious as this can promote side reactions.
-
Acid-Catalyzed Hydrolysis: As an alternative, acidic hydrolysis (e.g., refluxing with aqueous HCl or H₂SO₄) can be effective. This reaction is reversible, so using a large excess of water is necessary to drive it to completion.[18]
-
Q12: Under strongly basic conditions, I am seeing evidence of side reactions. What could be happening?
A12: The proton on the α-carbon is weakly acidic and can be removed by a strong, non-nucleophilic base. This can lead to enolate formation. While this can be synthetically useful for α-alkylation, it can be an undesired side reaction if you are targeting the alkyne with a basic reagent. For instance, using a very strong base like an organolithium reagent to deprotonate the alkyne could potentially compete with deprotonation at the α-position. Always use a suitable base like NaH or NaNH₂ for terminal alkyne deprotonation to avoid this complication.
References
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Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. (2014). YouTube. [Link]
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Liu, X., et al. (2023). Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity. ACS Catalysis. [Link]
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Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. [Link]
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OpenOChem Learn. Reduction of Alkynes. [Link]
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Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. [Link]
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Presolski, S. I., et al. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. [Link]
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Garcı́a, P., et al. (2011). Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes. Chemical Communications. [Link]
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Barlocco, D., et al. (2013). Hydration of Internal Alkynes. ResearchGate. [Link]
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Kumar, R., et al. (2023). A Recent Concept of Importance: Click Chemistry. IntechOpen. [Link]
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Technical Support Center: Scale-Up Synthesis of Methyl 2-ethylpent-4-ynoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of Methyl 2-ethylpent-4-ynoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges during the transition from laboratory to pilot or industrial scale. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to make informed decisions and optimize your process for safety, efficiency, and robustness.
Section 1: Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. A common and scalable approach is a variation of the malonic ester synthesis, which allows for the sequential introduction of the ethyl and propargyl groups onto a malonate backbone, followed by hydrolysis, decarboxylation, and final esterification.
This pathway is favored for its use of readily available starting materials and its reliance on well-understood, robust chemical transformations. However, each step presents unique challenges when scaling up, from managing exothermic reactions to handling hazardous materials and ensuring high purity of the final product.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format.
2.1 Stage 1 & 2: Alkylation Reactions
Question: My initial ethylation reaction (Stage 1) shows a low yield, with significant amounts of unreacted diethyl malonate and some dialkylated product. How can I improve the outcome on a larger scale?
Answer: This is a classic challenge in scale-up C-alkylation and points to issues with reaction kinetics and mass transfer.
-
Causality: The formation of the malonate enolate is rapid and exothermic. If the base (e.g., sodium ethoxide) is added too quickly or mixing is inefficient in a large reactor, localized areas of high base concentration can form. This can lead to incomplete deprotonation in other areas. Conversely, slow addition of the alkylating agent (ethyl bromide) can allow the enolate to react with already-formed product.
-
Troubleshooting Steps:
-
Base Addition: On a larger scale, control the addition rate of your base solution to maintain a consistent internal temperature. A temperature increase indicates the reaction is proceeding. Ensure your reactor's cooling system can handle the heat load.
-
Mixing Efficiency: Verify that the agitation speed and impeller design are adequate for the reactor volume to ensure homogeneity. Poor mixing is a common failure point in scale-up.
-
Stoichiometry: While a slight excess of the alkylating agent is common in lab scale, at industrial scale, this can lead to purification challenges and side reactions. Aim for near-stoichiometric amounts (1.0 to 1.05 equivalents of ethyl bromide) and ensure it is added subsurface to a well-agitated solution of the pre-formed enolate.
-
Temperature Control: Maintain a consistent temperature during the alkylation. Running the reaction at a slightly elevated temperature (e.g., refluxing ethanol) can ensure the S_N2 reaction goes to completion, but this must be balanced against potential side reactions.[1][2]
-
Question: During the propargylation step (Stage 2), I'm observing a significant impurity that I suspect is an allene. What causes this and how can it be prevented?
Answer: The formation of an allenic byproduct is a known issue when using propargyl halides.[3][4]
-
Causality: Propargyl halides can undergo rearrangement to form allenyl halides, especially in the presence of certain bases or impurities. The nucleophilic enolate can then attack the allenic system, leading to the undesired isomer.
-
Troubleshooting & Prevention:
-
Reagent Quality: Use high-purity propargyl bromide. Older stock can contain rearranged impurities. It is a corrosive and toxic substance that should be handled with extreme care in a well-ventilated hood.[5]
-
Temperature Control: Keep the reaction temperature as low as feasible while still allowing for a reasonable reaction rate. The rearrangement is often accelerated by heat.
-
Consider a Safer Alternative: For large-scale synthesis, replacing the highly volatile and hazardous propargyl bromide with propargyl tosylate is strongly recommended.[6] Propargyl tosylate is prepared from propargyl alcohol and is generally more stable and less prone to rearrangement, making it a safer and more reliable reagent for scale-up.[6]
-
Caption: Decision tree for troubleshooting low alkylation yields.
2.2 Stage 3: Hydrolysis & Decarboxylation
Question: The decarboxylation of the diacid intermediate is sluggish and requires high temperatures, which seems to be causing some product degradation. How can this be optimized for a large-scale batch?
Answer: Efficient and clean decarboxylation is critical for yield and purity. This reaction is a pericyclic process that is highly dependent on temperature and the surrounding molecular environment.[7][8]
-
Causality: The decarboxylation of a malonic acid derivative proceeds through a cyclic transition state.[8] High temperatures are needed to overcome the activation energy, but excessive heat can lead to thermal decomposition of the desired product, particularly the sensitive alkyne moiety.
-
Troubleshooting & Optimization:
-
Solvent Choice: The choice of solvent can influence the rate of decarboxylation. In some cases, performing the reaction neat (without solvent) after hydrolysis and workup can be effective. If a solvent is used, a high-boiling, inert solvent can provide better temperature control.
-
Monitor CO₂ Evolution: On a large scale, the reaction progress can be monitored by measuring the volume of CO₂ evolved. The reaction is complete when gas evolution ceases. This prevents unnecessarily long heating times. Ensure the reactor is properly vented to handle the gas release safely.
-
Gradual Temperature Increase: Instead of heating to a single high temperature, gradually ramp up the heat. This allows the reaction to proceed at the lowest possible temperature, minimizing byproduct formation.
-
Post-Hydrolysis Workup: Ensure that the diacid intermediate is thoroughly acidified and dried before the decarboxylation step. The presence of water or base can interfere with the reaction.
-
2.3 Stage 5: Purification
Question: I am struggling to achieve high purity of the final product, this compound, via distillation. What are the common pitfalls?
Answer: Purifying terminal alkynes can be challenging due to their reactivity and physical properties.[9][10]
-
Causality: The terminal alkyne is susceptible to decomposition at high temperatures. Furthermore, impurities with close boiling points can be difficult to separate by simple distillation. The presence of acidic or basic residues from previous steps can catalyze polymerization or other side reactions in the distillation pot.
-
Troubleshooting & Optimization:
-
Vacuum Distillation: This is mandatory. Distilling under reduced pressure lowers the boiling point significantly, minimizing the risk of thermal degradation.
-
Fractional Distillation: Use a packed column (e.g., Raschig rings or structured packing suitable for vacuum) to achieve better separation from closely boiling impurities.
-
Pre-treatment: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any residual acid catalyst from the esterification, followed by a water wash and drying over an anhydrous agent like MgSO₄. This removes catalysts that could cause issues during heating.
-
Avoid Copper: Do not use any copper or copper-containing alloys (like brass) in the distillation setup or storage vessels. Terminal alkynes can form explosive copper acetylides.[11] Use stainless steel or glass equipment.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations when scaling up this synthesis? A1: The primary safety concerns are:
-
Propargyl Bromide Handling: It is toxic, corrosive, and has the potential for thermal runaway.[3][4][6] Use in a well-ventilated area with appropriate personal protective equipment (PPE) is essential. Consider substitution with a safer alternative like propargyl tosylate for large-scale work.[6]
-
Exothermic Reactions: The deprotonation steps with strong bases are highly exothermic. A robust reactor cooling system and controlled addition rates are non-negotiable to prevent runaway reactions.
-
Gas Evolution: The decarboxylation step releases a large volume of CO₂. The reactor must have a properly sized and functioning vent and off-gas treatment system.
-
Alkyne Stability: Terminal alkynes can be hazardous. Avoid contact with copper, silver, mercury, and other heavy metals to prevent the formation of explosive acetylides.
Q2: Can this process be adapted for continuous flow chemistry? A2: Yes, this synthesis is an excellent candidate for conversion to a continuous flow process. Flow chemistry offers significant advantages for scale-up, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and the potential for higher yields and purity.[3][4] The alkylation and propargylation steps, in particular, would benefit from the precise temperature control offered by flow reactors.
Q3: What analytical methods are recommended for in-process controls (IPCs)? A3:
-
Alkylation Stages: GC or HPLC to monitor the consumption of starting material and the formation of the mono-alkylated product. This helps determine the reaction endpoint and prevents the formation of dialkylated impurities.
-
Hydrolysis: HPLC to confirm the disappearance of the ester peaks and the appearance of the carboxylic acid product.
-
Decarboxylation: As mentioned, monitoring CO₂ off-gas is a simple and effective physical method. GC analysis of quenched aliquots can confirm the disappearance of the diacid intermediate.
-
Final Product: GC for purity assessment, NMR (¹H and ¹³C) for structural confirmation, and Karl Fischer titration for water content.
Section 4: Key Experimental Protocol (Illustrative Pilot Scale)
This protocol outlines the synthesis of 2-Ethylpent-4-ynoic Acid (Stage 3 Intermediate) on a 1-mol scale.
Objective: To perform the saponification of Diethyl Ethyl(propargyl)malonate followed by decarboxylation.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Diethyl Ethyl(propargyl)malonate | 226.27 | 226.3 | 1.0 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 135.0 | 2.4 | 2.4 |
| Ethanol (200 proof) | - | 500 mL | - | - |
| Water | - | 500 mL | - | - |
| Hydrochloric Acid (37%) | - | ~250 mL | - | - |
Procedure:
-
Saponification:
-
Charge a 5L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple with potassium hydroxide (135.0 g), ethanol (500 mL), and water (500 mL).
-
Stir until the KOH has completely dissolved. A slight exotherm will be observed.
-
To the stirred solution, add Diethyl Ethyl(propargyl)malonate (226.3 g) over 30 minutes.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction by HPLC until the starting material is consumed (<1%).
-
-
Workup and Acidification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the majority of the ethanol.
-
Transfer the remaining aqueous solution to a separatory funnel and wash with methyl tert-butyl ether (MTBE) (2 x 250 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice-water bath to <10 °C.
-
Slowly add concentrated HCl with vigorous stirring to acidify the solution to pH < 2. Caution: This is an exothermic process. Maintain the temperature below 20 °C.
-
-
Extraction & Drying:
-
Extract the acidified aqueous layer with MTBE (3 x 400 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude dicarboxylic acid as an oil or semi-solid.
-
-
Decarboxylation:
-
Transfer the crude diacid to a flask equipped with a distillation head and a condenser vented to a bubbler (to monitor gas evolution).
-
Slowly heat the material under a gentle nitrogen stream. Vigorous CO₂ evolution should begin around 120-140 °C.
-
Continue heating (up to 160 °C) until gas evolution ceases.
-
The crude 2-Ethylpent-4-ynoic Acid is obtained and can be purified by vacuum distillation or used directly in the next step. Expected Yield: 80-90%.
-
Section 5: References
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[4]
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Vertex AI Search Result[15]
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Vertex AI Search Result[1]
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- 35. Optimization of Synthesis Process for 2-Methyl-2-Sec-Butyl Malonate for Use as a Synthetic Intermediate of Food Additives [spkx.net.cn]
- 36. researchgate.net [researchgate.net]
- 37. Ethyl 2-methyl-4-pentenoate synthesis - chemicalbook [chemicalbook.com]
- 38. CN111484400A - Preparation method of 2-methyl-4- (2,6, 6-trimethylcyclohexene-1-yl) -2-butenal - Google Patents [patents.google.com]
- 39. chndoi.org [chndoi.org]
Technical Support Center: Yield Improvement for Methyl 2-ethylpent-4-ynoate Reactions
Welcome to the technical support center for the synthesis of Methyl 2-ethylpent-4-ynoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields. Here, we will address common challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format.
Troubleshooting Guide
Question 1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can typically be traced back to one of two key stages: the initial alkylation of a terminal alkyne or a subsequent esterification step. Let's break down the likely culprits in the common synthetic route, which involves the alkylation of an acetylide ion followed by esterification.
A common pathway is the reaction of a propargyl halide with an ethyl magnesium bromide (Grignard reagent) followed by the reaction with methyl chloroformate. Another approach is the alkylation of a terminal alkyne, such as 3-ethyl-1-butyne, which is then esterified. A highly relevant synthetic pathway involves the deprotonation of a terminal alkyne to form a potent carbon nucleophile, which then reacts with an electrophile.[1]
Common Causes of Low Yield:
-
Incomplete Deprotonation of the Terminal Alkyne: The acidity of terminal alkynes is a key feature of their reactivity, but a sufficiently strong base is required for complete deprotonation to form the acetylide anion.[2] Incomplete deprotonation means unreacted starting material and, consequently, a lower yield.
-
Side Reactions During Alkylation: The acetylide anion is a strong base and can participate in elimination reactions, especially with sterically hindered alkyl halides.[2][3][4] This is a common pathway for yield loss.
-
Suboptimal Esterification Conditions: The conversion of the resulting carboxylic acid to its methyl ester requires optimized conditions to drive the equilibrium towards the product.[5]
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal base for the deprotonation of the terminal alkyne in this synthesis?
The choice of base is critical for maximizing the formation of the acetylide anion. The pKa of a terminal alkyne is approximately 25, so a base with a conjugate acid pKa significantly higher than 25 is required for essentially irreversible deprotonation.
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability |
| Sodium Amide (NaNH₂) | Ammonia (NH₃) | ~38 | Excellent |
| n-Butyllithium (n-BuLi) | Butane | ~50 | Excellent |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~36 | Good |
Recommendation: Sodium amide (NaNH₂) is a common and effective choice for this transformation.[6][7] It is a very strong base that ensures complete deprotonation.
FAQ 2: How can I minimize the competing E2 elimination reaction during the alkylation step?
The competition between the desired SN2 substitution and the yield-reducing E2 elimination is a classic challenge in organic synthesis.[2] The acetylide anion is a strong, albeit not sterically bulky, base.
Key Strategies to Favor SN2:
-
Substrate Choice: Use a primary alkyl halide. Methyl and primary halides are ideal for SN2 reactions with acetylide ions.[4][8] Secondary and tertiary halides will strongly favor E2 elimination.[2][3]
-
Solvent: Use a polar aprotic solvent. Solvents like DMSO, DMF, or acetone are preferred for SN2 reactions because they do not solvate the nucleophile as strongly as protic solvents, enhancing its reactivity.[9][10][11]
-
Temperature: Keep the reaction temperature as low as reasonably possible while still allowing for a practical reaction rate. Higher temperatures tend to favor elimination over substitution.
Workflow for Optimizing the Alkylation Reaction
Caption: Troubleshooting workflow for low alkylation yield.
FAQ 3: What are the best practices for the esterification of the alkyne-containing carboxylic acid?
Fischer-Speier esterification is a common method for this step. It involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst.[12]
Key Parameters for High-Yield Esterification:
-
Molar Ratio of Alcohol to Acid: Using a large excess of methanol can shift the equilibrium towards the formation of the ester.[5][13]
-
Catalyst: A strong acid catalyst is essential. Sulfuric acid is commonly used.[13] The concentration of the catalyst can also influence the reaction rate.[13]
-
Water Removal: The reaction produces water, and its removal can further drive the equilibrium to the right. This can be achieved through the use of a dehydrating agent or a Dean-Stark apparatus.
-
Temperature: Increasing the temperature generally increases the reaction rate.[13][14]
Comparative Data for Esterification Conditions:
| Parameter | Condition A | Condition B | Expected Outcome |
| Molar Ratio (Methanol:Acid) | 3:1 | 10:1 | Higher conversion with Condition B.[5] |
| Catalyst Concentration (mol%) | 1% | 5% | Faster reaction rate with 5% catalyst. |
| Temperature | 50°C | 65°C | Increased reaction rate at 65°C.[13][14] |
Experimental Protocol: Fischer Esterification of 2-ethylpent-4-ynoic acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylpent-4-ynoic acid.
-
Reagents: Add a 10-fold molar excess of methanol.
-
Catalyst: Carefully add concentrated sulfuric acid (approximately 5 mol% relative to the carboxylic acid).
-
Reaction: Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
FAQ 4: How can I effectively purify the final product, this compound?
Purification is crucial for obtaining a high-purity product and an accurate yield determination.
Recommended Purification Techniques:
-
Distillation: Given that this compound is a liquid, fractional distillation under reduced pressure is an effective method for purification, especially on a larger scale.[15]
-
Flash Column Chromatography: For smaller scales or for removing close-boiling impurities, flash chromatography on silica gel is a good option. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective.[16]
References
-
Alkylide Anions: Making new C-C bonds with Alkynes. (2019-04-16). StudyOrgo.com. [Link]
-
Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019-02-27). Chemistry Steps. [Link]
-
Ch 9 : Acidity of Terminal Alkynes. University of Calgary. [Link]
-
Carbon Anions: Deprotonation of Alkynes | Reaction Example. (2024-06-15). YouTube. [Link]
-
Carbon Carbon Bond Formation From Deprotonated Terminal Alkyne and Primary Substrate. (2015-10-29). YouTube. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). LibreTexts. [Link]
-
Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. (2025-08-07). ResearchGate. [Link]
-
(PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025-12-25). ResearchGate. [Link]
-
Alkyl halides: Factors affecting SN2 versus SN1 reactions. (2018-02-19). BrainKart. [Link]
-
Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Aakash Institute. [Link]
-
4.5: Factors affecting the SN2 Reaction. (2021-05-24). Chemistry LibreTexts. [Link]
-
Alkylation of Acetylide Ions. Chad's Prep®. [Link]
-
Synthesis of ethyl-2-methyl-4-pentenoate. PrepChem.com. [Link]
-
7.1b Factors Affecting SN2 Reactions. (2018-09-13). YouTube. [Link]
-
Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. MDPI. [Link]
-
9.8: Alkylation of Acetylide Anions. (2024-03-18). Chemistry LibreTexts. [Link]
-
Alkylation of Acetylide Anions. Lumen Learning. [Link]
-
ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.). Journal of Engineering & Processing Management. [Link]
-
9.8 Alkylation of Acetylide Anions. (2023-09-20). OpenStax. [Link]
-
9.9 Alkylation of Acetylide Ions from Terminal Alkynes. (2020-12-12). YouTube. [Link]
-
SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). National Center for Biotechnology Information. [Link]
-
A comparative study on formation of propionates by esterification of propionic acid with different alcohols. Journal of Chemical Health Risks. [Link]
-
Ethyl 2-methyl-4-pentenoate. PubChem. [Link]
-
Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. ResearchGate. [Link]
-
methyl (E)-pent-2-en-4-ynoate. PubChem. [Link]
-
Ethyl (2E)-4-methyl-2-pentenoate. PubChem. [Link]
-
Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. MDPI. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkylide Anions: Making new C-C bonds with Alkynes [studyorgo.com]
- 7. youtube.com [youtube.com]
- 8. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. jchr.org [jchr.org]
- 15. prepchem.com [prepchem.com]
- 16. Page loading... [wap.guidechem.com]
Technical Support Center: Analysis of Impurities in Methyl 2-ethylpent-4-ynoate
Welcome to the technical support center for the analysis of impurities in Methyl 2-ethylpent-4-ynoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The guidance provided is rooted in established scientific principles and practical, field-proven experience to ensure the integrity and accuracy of your analytical results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of impurities in this compound, providing concise and actionable answers.
Q1: What are the most likely impurities in a sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis pathways may introduce specific impurities. For instance, a common route involves the alkylation of an enolate derived from a propionate ester with 3-bromopropyne.
Potential Impurities Include:
-
Starting Materials: Unreacted methyl 2-ethylpropanoate and 3-bromopropyne.
-
By-products: Di-alkylation products, where a second propargyl group is added.
-
Isomers: Positional isomers such as Methyl 2-ethylpent-2-ynoate, which may form under certain reaction conditions.
-
Degradation Products: Hydrolysis of the ester to 2-ethylpent-4-ynoic acid, particularly if the sample is exposed to moisture or acidic/basic conditions.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities.[2] Its high sensitivity and the structural information from the mass spectrometer make it a powerful tool.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities, isomers, and degradation products.[2] A reversed-phase C18 column is a good starting point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for the structural elucidation of unknown impurities.[3][5] Both ¹H and ¹³C NMR can provide detailed structural information.[6] Quantitative NMR (qNMR) can also be used for purity determination.[7][8]
Q3: How can I prepare my this compound sample for analysis?
A3: Proper sample preparation is critical for accurate and reproducible results.
-
For GC-MS: Dilute the sample in a high-purity volatile solvent such as hexane or ethyl acetate. Ensure the final concentration is within the linear range of the detector.
-
For HPLC: Dissolve the sample in the mobile phase or a compatible solvent. Acetonitrile or methanol are common choices for reversed-phase HPLC.[9]
-
For NMR: Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[10]
Q4: What are the key considerations for method validation when analyzing impurities?
A4: Method validation is essential to ensure that your analytical procedure is fit for its intended purpose. Key parameters to evaluate, in accordance with ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
II. Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific issues you might encounter during your analysis.
GC-MS Troubleshooting
Q1: I am observing peak tailing for my main compound and its impurities. What could be the cause and how can I fix it?
A1: Peak tailing in GC analysis is a common issue that can compromise resolution and quantification.[11]
Causality: Peak tailing is often caused by active sites in the GC system, such as in the inlet liner or the column itself, which can interact with polar functional groups in the analytes.[12] It can also be a result of column overloading or a poor column cut.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC peak tailing.
Step-by-Step Protocol:
-
Reduce Injection Volume: Injecting too much sample can lead to column overload and peak tailing.[11] Try reducing the injection volume by half.
-
Inspect and Maintain the Inlet: The inlet is a common source of problems.[12]
-
Action: Deactivate or replace the inlet liner. A fresh, properly deactivated liner is crucial for good peak shape.
-
Rationale: Active sites on a dirty or old liner can cause sample adsorption.
-
-
Column Maintenance:
-
Action: Trim the first few centimeters of the column from the inlet side.
-
Rationale: Non-volatile residues can accumulate at the head of the column, creating active sites.[13]
-
Action: If the column is old or has been used extensively at high temperatures, consider conditioning it according to the manufacturer's instructions or replacing it.[11]
-
Q2: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A2: Ghost peaks are peaks that appear in a chromatogram at unexpected retention times and are not present in the sample.[11]
Causality: Ghost peaks are typically caused by contamination in the GC system, which can come from several sources, including the carrier gas, septum bleed, or carryover from a previous injection.[11]
Troubleshooting Steps:
-
Run a Blank: Inject a blank solvent to confirm that the ghost peaks are not coming from your sample.[13]
-
Check the Septum: A worn or overheated septum can release volatile compounds.
-
Action: Replace the septum.
-
Rationale: Septa have a limited lifetime and can degrade, especially at high inlet temperatures.[12]
-
-
Carrier Gas Purity: Impurities in the carrier gas can accumulate on the column and elute as broad peaks.
-
Action: Ensure high-purity carrier gas and check that your gas traps are functioning correctly.
-
Rationale: Oxygen and moisture in the carrier gas can also damage the stationary phase, leading to bleed and baseline instability.[12]
-
-
Clean the Inlet: Contamination from previous injections can build up in the inlet liner.
-
Action: Clean or replace the inlet liner.[13]
-
HPLC Troubleshooting
Q1: My peaks for this compound and a potential isomer are co-eluting. How can I improve the separation?
A1: Co-elution of isomers is a common challenge in HPLC.[14] Improving separation requires optimizing the selectivity and efficiency of your method.
Causality: Isomers often have very similar physicochemical properties, making them difficult to separate. The key is to exploit subtle differences in their interaction with the stationary and mobile phases.
Optimization Workflow:
Caption: Workflow for optimizing HPLC separation of isomers.
Step-by-Step Protocol:
-
Optimize the Mobile Phase:
-
Action: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[14]
-
Rationale: Changing the solvent strength can alter the retention times of your compounds and potentially improve separation.
-
Action: If you are using acetonitrile, try switching to methanol, or vice versa.[14]
-
Rationale: Different organic modifiers have different selectivities and can change the elution order.
-
-
Change the Stationary Phase: If mobile phase optimization is not sufficient, the column chemistry may not be suitable.
-
Action: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a biphenyl phase).
-
Rationale: Different stationary phases offer different retention mechanisms and selectivities, which can be effective for separating closely related compounds.
-
Q2: I'm observing a drifting baseline in my HPLC chromatogram. What is causing this and how can I stabilize it?
A2: A drifting baseline can interfere with peak integration and reduce the accuracy of your results.[15]
Causality: Baseline drift can be caused by several factors, including an unequilibrated column, changes in mobile phase composition, or contamination.[9][16]
Troubleshooting Steps:
-
Ensure Column Equilibration:
-
Action: Flush the column with the initial mobile phase for an extended period (e.g., 30-60 minutes) before starting your analytical run.
-
Rationale: Insufficient equilibration is a common cause of baseline drift, especially with gradient elution.[15]
-
-
Check the Mobile Phase:
-
Action: Ensure your mobile phase is well-mixed and degassed.[15]
-
Rationale: Air bubbles in the pump or detector can cause baseline instability. Changes in mobile phase composition during a run can also lead to drift.
-
-
Clean the System:
-
Action: If the baseline drift persists, there may be contamination in the system. Flush the column with a strong solvent to remove any strongly retained compounds.[16]
-
III. Data Presentation
Table 1: Example GC-MS Data for Impurity Analysis of this compound
| Peak No. | Retention Time (min) | Probable Identity | Key m/z Fragments |
| 1 | 5.8 | Methyl 2-ethylpropanoate | 116, 88, 57 |
| 2 | 7.2 | This compound | 140, 111, 83, 55 |
| 3 | 8.5 | 2-ethylpent-4-ynoic acid | 126, 97, 69 |
| 4 | 9.1 | Di-alkylation by-product | 178, 149, 121 |
Note: This is example data and actual retention times and fragmentation patterns may vary depending on the specific GC-MS conditions.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds. Retrieved from
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from
-
ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from
-
ResearchGate. (2005, June). Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting. Retrieved from
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from
-
National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from
-
Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. Retrieved from
-
Cyberlipid. (n.d.). HPLC analysis. Retrieved from
-
Separation Science. (2023, December 8). How to Troubleshoot and Improve your GC/MS. Retrieved from
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from
-
Chromatography Forum. (2013, September 20). Ester distribution on HPLC. Retrieved from
-
Phenomenex. (2024, February 3). GC Troubleshooting Tips and Tricks from Inlet through to Detection. Retrieved from
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from
-
PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ester distribution on HPLC - Chromatography Forum [chromforum.org]
- 5. veeprho.com [veeprho.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. youtube.com [youtube.com]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. phenomenex.com [phenomenex.com]
- 16. labcompare.com [labcompare.com]
"handling and storage of unstable Methyl 2-ethylpent-4-ynoate derivatives"
Technical Support Center: Methyl 2-ethylpent-4-ynoate Derivatives
Welcome to the dedicated technical support guide for handling and storage of this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who work with these versatile but potentially unstable compounds. Our goal is to provide you with practical, field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.
Part 1: Core Safety & Handling Principles (FAQs)
This section addresses the most critical questions regarding the inherent properties and necessary precautions for working with terminal alkynoate esters.
Q1: What are the primary chemical hazards associated with this compound derivatives?
A1: The primary hazards stem from the terminal alkyne functional group (–C≡CH). Alkynes are thermodynamically unstable due to the high energy content of the triple bond.[1][2][3] This instability can manifest in several ways:
-
Energetic Decomposition: Under certain conditions (heat, pressure, shock, or in the presence of specific catalysts), terminal alkynes can decompose exothermically, posing an explosion risk.[4][5] While this compound is not as hazardous as acetylene gas, its derivatives, especially if containing nitro groups or other energetic functionalities, should be treated as potentially explosive materials.[6]
-
Formation of Explosive Acetylides: The terminal proton on the alkyne is mildly acidic (pKa ≈ 25) and can be deprotonated by strong bases.[3][7][8] More critically, it can react with certain metals, such as copper (I), silver, and mercury, to form highly unstable and shock-sensitive metal acetylide precipitates.
-
Volatility and Flammability: Like many organic esters, these compounds are volatile and their vapors can form flammable mixtures with air.[9][10][11]
Q2: What is the minimum required Personal Protective Equipment (PPE) when handling these compounds?
A2: Due to the potential for energetic reactions, standard laboratory PPE must be supplemented. A comprehensive hazard assessment should always be performed.[5][12]
-
Eye Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[12] This protects against splashes and potential projectiles from a rapid decomposition or pressure buildup.
-
Hand Protection: Use gloves rated for the specific solvents being used. No single glove material is impervious to all chemicals, so consult a glove compatibility chart.[12] Consider wearing leather blast-dampening gloves over your chemical-resistant gloves during manipulations of neat material.
-
Body Protection: A flame-resistant lab coat is essential. For operations with a higher perceived risk, the use of a blast shield is a critical engineering control.[4][13]
Q3: Are there specific materials or chemical classes that are incompatible with this compound?
A3: Yes. Strict segregation from the following is crucial:
-
Strong Bases: Reagents like sodium amide (NaNH₂), n-butyllithium (n-BuLi), or Grignard reagents will deprotonate the terminal alkyne, forming the acetylide anion.[7][14] While this is often a desired synthetic step, unintentional contact can lead to uncontrolled reactions.
-
Certain Metals and Salts: Avoid contact with copper (especially copper(I) salts used in some coupling reactions, which must be handled with care), silver, mercury, and heavy metal salts. These can form dangerous acetylides. Ensure spatulas are made of stainless steel and that reaction vessels are free from incompatible metal residues.
-
Strong Oxidizing Agents: Peroxides, nitric acid, and permanganates can lead to violent, uncontrolled oxidation of the organic molecule.
Part 2: Storage & Stability Troubleshooting Guide
Proper storage is the most critical factor in maintaining the chemical integrity of your alkynoate esters.
Q4: The material has arrived from the supplier. What is the correct procedure for logging and initial storage?
A4: Upon receipt, immediately inspect the container for any signs of distress, such as bulging, discoloration of the material, or broken seals. If any of these are observed, do not open the container and contact your institution's Environmental Health and Safety (EHS) office. For stable-looking material, the following workflow should be initiated.
Caption: Workflow for receiving and initial processing of alkynoate esters.
Q5: What are the optimal long-term storage conditions?
A5: The key to preventing degradation is to mitigate all potential energy inputs and reactive atmospheres. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20 °C or lower | Reduces the rate of intrinsic decomposition and potential polymerization. Low temperatures are critical for long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. Oxygen can initiate radical decomposition pathways. |
| Light | Amber/Opaque Container | Protects the compound from photolytic decomposition, which can be initiated by UV light. |
| Container | Borosilicate Glass with PTFE-lined cap | Ensures no reaction with the container material. Avoids contact with metals that could form acetylides. |
Troubleshooting Guide: Sample Integrity
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Colorless liquid has turned pale yellow or brown. | Oligomerization or polymerization of the alkyne. Minor oxidation. | The material may still be usable for some applications. First, obtain a new NMR spectrum to check for purity. If minor impurities are present, consider purification by flash chromatography immediately before use. |
| Solid precipitate has formed in the liquid. | Polymerization to an insoluble polymer. Formation of a metal acetylide if contaminated. | Extreme Caution Required. Do not attempt to scrape or disturb the solid. The solid could be shock-sensitive. Consult your EHS office for guidance on safe disposal. The batch should be considered compromised. |
| Pressure buildup observed upon opening (a hiss sound). | Gaseous decomposition products (e.g., CO, CO₂, H₂).[15][16][17] | Cool the vial to -20°C or below before slowly venting the cap behind a blast shield in a fume hood. This indicates the onset of decomposition. The material's purity is questionable; re-analyze before use. |
Part 3: Experimental Protocols & Troubleshooting
Handling these derivatives during an experiment requires careful planning to prevent decomposition in situ.
Q6: I need to perform a Sonogashira coupling with my this compound derivative. Can you provide a stability-focused protocol?
A6: Absolutely. The Sonogashira reaction is a prime example where incompatible materials (copper salts) are used in a controlled manner. The key is to prevent the formation and accumulation of copper acetylide.
Protocol: Stability-Focused Sonogashira Coupling
-
Vessel Preparation: Ensure all glassware is rigorously dried and free of any metal residues. Use a Schlenk flask or similar apparatus that can be maintained under an inert atmosphere.
-
Inert Atmosphere: Assemble the glassware and purge with dry argon or nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition Sequence (CRITICAL): a. Add the aryl halide, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), and a ligand (e.g., PPh₃) to the flask. b. Add the anhydrous, degassed solvent (e.g., THF or DMF). c. Add the base (e.g., triethylamine or diisopropylamine). Stir until all solids are dissolved. d. In a separate, dry flask, dissolve the this compound derivative in a small amount of degassed solvent. e. Slowly , add the alkyne solution to the reaction mixture via syringe over 10-15 minutes. This prevents a high transient concentration of the alkyne. f. Only after the alkyne has been added and is well-mixed, add the copper(I) iodide (CuI) catalyst, either as a solid in one portion or as a solution in a minimal amount of solvent. The immediate presence of other reagents ensures the catalytic cycle proceeds without acetylide precipitation.
-
Reaction Monitoring: Keep the reaction temperature as low as feasible for the transformation. Monitor by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. This will complex with any remaining copper salts. Proceed with standard extraction procedures.[18]
Troubleshooting Guide: In-Experiment Issues
Q: My reaction mixture turned dark brown/black immediately after adding the copper catalyst, and I'm seeing very low product conversion.
A: This strongly suggests rapid decomposition or polymerization, likely catalyzed by the copper.
-
Causality: You may have formed copper acetylide, which then decomposed, or the copper catalyzed a polymerization of the alkyne. This can happen if the copper is added before the other reagents are well-mixed, or if the alkyne concentration is too high locally.
-
Solution: Re-run the reaction and strictly follow the reagent addition sequence outlined above. Ensure slow addition of the alkyne and add the copper catalyst last. Consider using a lower reaction temperature.
Part 4: Understanding Decomposition
Q7: What are the likely chemical pathways for the decomposition of this compound?
A7: Several pathways can contribute to the degradation of the molecule. The exact mechanism can depend on the conditions (thermal, oxidative, catalytic).
Caption: Potential decomposition pathways for this compound derivatives.
References
-
Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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Chemistry LibreTexts. (2021). 4.9: Properties and Bonding in the Alkynes. [Link]
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Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes. [Link]
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University of Calgary. Ch 9 : Alkynes. [Link]
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University of Alabama in Huntsville. A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. [Link]
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Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
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Gangjee, A., et al. (2016). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Journal of Medicinal Chemistry. [Link]
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DSIAC. (2019). Safety Hazards in the Energetics Laboratory. [Link]
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Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]
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Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Physical Chemistry Chemical Physics. [Link]
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Organic Syntheses Procedure. ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. [Link]
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Johnson, B. F. G., Lewis, J., & Williams, I. G. (1967). Stabilization of small-ring acetylenes by complex formation with platinum. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2021). 10.8: Alkynes. [Link]
-
Organic Syntheses Procedure. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]
-
Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]
-
Synthesis Of Polyacetylene And Stabilization Of Polyvinyl Chloride With Polyacetylene. Eurasian Journal of Engineering and Technology. [Link]
-
Bąk, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]
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Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. [Link]
-
El-Bakali, A., et al. (2015). Experimental and modeling study of the thermal decomposition of methyl decanoate. Combustion and Flame. [Link]
-
Khan Academy. Synthesis using alkynes. [Link]
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Bąk, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
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JoVE. Preparation of Alkynes: Alkylation Reaction. [Link]
-
ResearchGate. (2007). Thermal degradation of esters/ethers derived from tartaric acid. [Link]
-
Deits, W., et al. (1982). Stability and stabilization of polyacetylene, polyphenylacetylene, and acetylene/phenylacetylene copolymers. Organic Coatings and Applied Polymer Science Proceedings. [Link]
-
Hiskey, M. A., Brower, K. R., & Oxley, J. C. (1995). Thermal decomposition of nitrate esters. The Journal of Physical Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
Figshare. Collection - Reaction Pathways for the Thermal Decomposition of Methyl Butanoate. [Link]
-
US EPA. Volatile Organic Compounds' Impact on Indoor Air Quality. [Link]
-
ResearchGate. (2018). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. [Link]
-
A Comprehensive Guide To Volatile Organic Compounds (VOCs) And How To. Molekule. [Link]
-
Premier Indoor Comfort Systems. (2024). Understanding and Dealing with Volatile Organic Compounds. [Link]
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"alternative solvents for Methyl 2-ethylpent-4-ynoate reactions"
<Technical Support Center: Alternative Solvents for Methyl 2-ethylpent-4-ynoate Reactions >
Welcome to the Technical Support Center for this compound applications. As a Senior Application Scientist, I've designed this guide for researchers, process chemists, and drug development professionals who are looking to modernize their synthetic routes by replacing conventional solvents with safer, more sustainable alternatives.
This compound is a valuable building block, characterized by its terminal alkyne and ester functionalities. These groups open the door to a variety of powerful transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloadditions (CuAAC), also known as "click chemistry."
Solvent choice in these reactions is far from trivial; it dictates reaction kinetics, catalyst stability, product purity, and the overall environmental footprint of your process. This guide provides a structured, question-and-answer-based approach to troubleshooting common issues and successfully implementing greener solvent systems in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: General Solvent Selection & Equivalency
Question 1: My protocol for a Sonogashira coupling of this compound calls for THF or DMF. What are the direct "green" replacements I should consider?
Answer: Replacing conventional solvents is a critical step towards greener chemistry. For ethereal solvents like Tetrahydrofuran (THF), the leading bio-derived alternative is 2-Methyltetrahydrofuran (2-MeTHF) .[1][2] For polar aprotic solvents like N,N-Dimethylformamide (DMF), promising alternatives include γ-Valerolactone (GVL) and Cyclopentyl methyl ether (CPME) .[3][4][5]
-
Why 2-MeTHF instead of THF? 2-MeTHF is derived from renewable feedstocks like agricultural waste.[1] It boasts several practical advantages over THF: a higher boiling point (82 °C vs. 66 °C) for a wider operational window, lower miscibility with water for easier aqueous workups, and a significantly reduced tendency to form explosive peroxides, enhancing laboratory safety.[1][6][7]
-
Why GVL or CPME instead of DMF? DMF is classified as a substance of very high concern due to its reproductive toxicity.[8] GVL, derived from lignocellulosic biomass, is biodegradable, has low toxicity, and high thermal stability.[4][9] CPME is a hydrophobic ether with a high boiling point (106 °C) and low peroxide formation, which simplifies product extraction and solvent recovery, reducing waste.[10][11]
Question 2: Will switching to a green solvent affect my reaction time or temperature?
Answer: Yes, a change in solvent almost always necessitates re-optimization of reaction parameters.
-
Higher Boiling Points: Solvents like 2-MeTHF, CPME, and GVL have higher boiling points than their traditional counterparts (THF, Diethyl Ether). This can be a significant advantage, allowing you to run reactions at higher temperatures to accelerate sluggish transformations, particularly with challenging substrates like sterically hindered aryl bromides in Sonogashira couplings.[7][12][13]
-
Solvent Coordinating Ability: The solvent's ability to coordinate to the metal catalyst can influence the catalytic cycle. Highly coordinating solvents like DMF can sometimes stabilize catalytic intermediates.[14] When switching to a less coordinating solvent, you might observe different reaction kinetics. Conversely, a solvent that poorly solubilizes a catalyst or reagent can slow the reaction. Always perform small-scale trials to establish the new optimal temperature and reaction time.
Category 2: Troubleshooting Sonogashira Couplings
Question 3: I switched from THF to 2-MeTHF for my Sonogashira reaction and now my yield is poor. What's happening?
Answer: This is a common issue and can typically be traced back to two factors: solubility and base equivalency.
-
Solubility Issues: While 2-MeTHF is an excellent solvent, your palladium catalyst, copper co-catalyst, or substrate may have slightly different solubility in it compared to THF. If you observe a heterogeneous mixture where it was previously homogeneous, this is likely the problem.
-
Troubleshooting Tip: Consider using a co-solvent. A small amount of a more polar solvent can sometimes resolve solubility issues without compromising the "green" nature of the process. Alternatively, ensure your reagents are as dry as possible, as water content can impact solubility and catalyst activity. 2-MeTHF's lower miscibility with water makes workups easier but also means it's less tolerant to water in the reaction itself.[6][7]
-
-
Base and Catalyst Activity: The choice of base is critical.[15] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) also act as co-solvents.[15] The physical properties of 2-MeTHF (dielectric constant ε = 6.97) are different from THF (ε = 7.6).[7][14] This can affect the basicity and solubility of the amine base, potentially slowing the deprotonation of the terminal alkyne.
-
Troubleshooting Tip: Increase the equivalency of your amine base (e.g., from 3 eq. to 5 eq. of DIPA) or switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Also, ensure your palladium catalyst is well-suited for the substrate; sometimes a change in ligand (e.g., from PPh₃ to a more electron-rich phosphine) is necessary when changing solvents.
-
Question 4: I'm seeing a lot of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this side product when using an alternative solvent?
Answer: Glaser homocoupling is a notorious side reaction in Sonogashira chemistry, often promoted by the copper(I) co-catalyst in the presence of oxygen.[12][16][17]
-
Causality: The homocoupling pathway becomes competitive when the desired cross-coupling is slow. This can happen with less reactive aryl halides (bromides, chlorides) or when the catalyst is not performing optimally.[18]
-
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure your alternative solvent and reaction setup are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period. This minimizes the oxygen that facilitates the homocoupling.
-
Go Copper-Free: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[18] These methods often require a higher catalyst loading or more specialized palladium catalysts/ligands but completely remove the primary pathway for this side reaction.
-
Slow Addition: If you must use copper, adding the this compound slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[19]
-
Category 3: Troubleshooting CuAAC (Click) Reactions
Question 5: I want to run a CuAAC reaction with this compound in a greener solvent than DMF or DMSO. What are my options and potential pitfalls?
Answer: CuAAC reactions are remarkably robust and can be adapted to a wide range of sustainable solvents.[20][21]
-
Recommended Solvents:
-
Water/t-BuOH mixtures: A classic "green" choice. The use of water often accelerates the reaction.[21][22]
-
Glycerol or Deep Eutectic Solvents (DESs): These are highly sustainable, non-volatile, and can allow for easy recycling of the catalytic system.[22][23][24]
-
Bio-derived alcohols: Ethanol or isopropanol can be effective, depending on the solubility of your azide partner.
-
-
Potential Pitfalls & Troubleshooting:
-
Poor Solubility: This is the most common failure mode.[20] Your organic azide or alkyne may not be soluble in highly polar media like water or glycerol.
-
Solution 1: Co-solvent Ratio: Adjust the ratio of the organic co-solvent (like t-BuOH) to water to achieve homogeneity.[20]
-
Solution 2: Micellar Catalysis: This is a state-of-the-art green chemistry technique. By adding a small amount of a surfactant (e.g., TPGS-750-M) to water, micelles are formed.[25][26] These micelles act as "nanoreactors," creating a hydrophobic core where your organic substrates can dissolve and react at high effective concentrations, often leading to dramatically faster reaction rates at room temperature.[25][26][27]
-
-
Question 6: My CuAAC reaction in an aqueous system is sluggish. How can I speed it up without resorting to a conventional organic solvent?
Answer: A sluggish reaction in an aqueous system often points to issues with the catalyst's active state or mass transfer limitations.
-
Catalyst Oxidation: The active catalyst is Cu(I). In aqueous, aerobic conditions, it can oxidize to the inactive Cu(II) state.[23]
-
Troubleshooting Tip: Ensure you have an adequate amount of a reducing agent, typically sodium ascorbate, in the reaction mixture. A slight excess is often beneficial. The reaction should turn from the blue/green of Cu(II) to a yellow/brown or colorless solution indicative of Cu(I).[21]
-
-
Ligand Acceleration: The addition of a ligand can stabilize the Cu(I) catalyst and accelerate the reaction. Tris(triazolyl)amine ligands (like TBTA) are commonly used for this purpose.
-
Embrace Micellar Catalysis: As mentioned in the previous question, switching to a micellar system is a powerful strategy. The high concentration of reactants within the micelle core dramatically accelerates the reaction, overcoming mass transfer limitations observed in heterogeneous aqueous mixtures.[25][26]
Data & Visualization
Table 1: Comparison of Conventional vs. Alternative Solvents
| Property | THF (Conventional) | 2-MeTHF (Alternative) | DMF (Conventional) | GVL (Alternative) | CPME (Alternative) |
| Source | Petrochemical | Bio-based[1] | Petrochemical | Bio-based[4] | Petrochemical |
| Boiling Point (°C) | 66 | 82[7] | 153[14] | 207 | 106[11] |
| Water Solubility | Miscible | 14 g/100 g[7] | Miscible | Miscible[4] | 1.1 g/100 g[11] |
| Safety Concern | Peroxide Former | Low Peroxide Risk[1] | Reprotoxic[8] | Low Toxicity[5] | Low Peroxide Risk[3] |
| Key Advantage | Well-established | Easy workup, safer | High polarity | Biodegradable | Easy recovery |
Diagram 1: Decision Workflow for Alternative Solvent Selection
This diagram provides a logical pathway for choosing an appropriate green solvent system for your reaction involving this compound.
Caption: A decision tree to guide the selection of a green solvent for common reactions.
Experimental Protocols
Protocol 1: Sonogashira Coupling in 2-MeTHF (Alternative Solvent)
This protocol is a representative example for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.1 eq)
-
Aryl Bromide (1.0 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Diisopropylamine (DIPA) (5.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
Procedure:
-
To a dry, oven-baked flask under an Argon atmosphere, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous 2-MeTHF via syringe, followed by DIPA. Stir to dissolve.
-
Degas the resulting solution by bubbling Argon through it for 15 minutes.
-
Add the this compound dropwise via syringe.
-
Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the aryl bromide is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with CPME or MTBE.
-
Wash the organic layer sequentially with saturated aq. NH₄Cl and brine. The biphasic separation should be sharp due to 2-MeTHF's low water solubility.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
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Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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Micelles Supported Organic Reactions in Water: A Review. TSI Journals. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Recent advances on micellar catalysis in water | Request PDF. ResearchGate. Available at: [Link]
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Micellar and Metallomicellar Catalysts for Organic Transformations in Water. IIT Madras. Available at: [Link]
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The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. MDPI. Available at: [Link]
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CATALYTIC REACTIONS IN MICELLAR MEDIA. La Chimica & L'Industria. Available at: [Link]
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Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries. PubMed. Available at: [Link]
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Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations. RSC Publishing. Available at: [Link]
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Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]
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Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Available at: [Link]
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A new solvent for green chemistry. Manufacturing Chemist. Available at: [Link]
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What Role Do Biomass-Derived Solvents Play in Catalyst Development. Patsnap Eureka. Available at: [Link]
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Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis. PMC - NIH. Available at: [Link]
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The Growing Importance of 2-Methyltetrahydrofuran in Sustainable Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biocatalysis. Ingenta Connect. Available at: [Link]
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What is the best procedure for Sonogashira coupling?. ResearchGate. Available at: [Link]
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Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. Available at: [Link]
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Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC - NIH. Available at: [Link]
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The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications. RSC Publishing. Available at: [Link]
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γ-Valerolactone as Sustainable and Low-Toxic Solvent for Electrical Double Layer Capacitors. PubMed. Available at: [Link]
-
Best solvent for azide alkyne cycloaddition?. ResearchGate. Available at: [Link]
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Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Available at: [Link]
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Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. Available at: [Link]
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Challenges in the development of bio-based solvents:A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. White Rose Research Online. Available at: [Link]
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Sonogashira troubleshooting help needed. Reddit. Available at: [Link]
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γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation. ResearchGate. Available at: [Link]
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Sonogashira Coupling. NROChemistry. Available at: [Link]
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The Sonogashira Coupling. Vanderbilt University. Available at: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
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Sonogashira Coupling. Royal Society of Chemistry. Available at: [Link]
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Application of Bio-Based Solvents in Catalysis. ResearchGate. Available at: [Link]
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Solvents and sustainable chemistry. PMC - PubMed Central. Available at: [Link]
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Bio-derived Solvents. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Given below are two statements Statement-I: Ethyl pent-4-yn- oate on reaction with CH... YouTube. Available at: [Link]
-
methyl (E)-pent-2-en-4-ynoate. PubChem. Available at: [Link]
-
Ethyl 2-methyl-4-pentenoate. PubChem. Available at: [Link]
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Validation & Comparative
"characterization of Methyl 2-ethylpent-4-ynoate by NMR and MS"
## Comparative Spectroscopic Analysis of Methyl 2-ethylpent-4-ynoate: A Guide to Structural Elucidation by NMR and MS
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern chemical analysis, the unambiguous structural determination of novel or synthesized compounds is paramount. This guide provides a comprehensive characterization of this compound, a molecule of interest in synthetic chemistry, through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these techniques, present detailed experimental data, and offer a comparative analysis with structurally related compounds to provide a robust framework for its identification.
Principles of Spectroscopic Characterization
The structural elucidation of an organic molecule like this compound relies on piecing together information from various spectroscopic techniques. Each method provides a unique part of the puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular framework, including the connectivity of atoms and the number of protons attached to each carbon.
-
Mass Spectrometry (MS) : MS measures the mass-to-charge ratio (m/z) of ionized molecules. "Soft" ionization techniques like Electrospray Ionization (ESI) are particularly useful for determining the molecular weight of the parent molecule with minimal fragmentation.[1][2] ESI generates ions by applying a high voltage to a liquid to create an aerosol, which is a gentle process that helps keep fragile macromolecules intact.[1][3]
Predicted Spectroscopic Data for this compound
Based on the structure of this compound, we can predict the key features of its ¹H NMR, ¹³C NMR, and Mass Spectra.
Structure:
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shift (δ) is influenced by the electron density around the proton, and the splitting pattern (multiplicity) is determined by the number of neighboring protons, following the n+1 rule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 (≡C-H ) | ~1.8 - 2.5 | Triplet (t) | 1H | The terminal alkyne proton is shielded by the cylindrical π-electron cloud.[4][5] It is coupled to the two H-4 protons. |
| H-4 (-CH₂ -C≡) | ~2.3 - 2.7 | Doublet of triplets (dt) | 2H | These allylic protons are deshielded by the adjacent alkyne. They are coupled to the H-5 and H-2 protons. |
| H-2 (-CH -) | ~2.5 - 2.9 | Multiplet (m) | 1H | This methine proton is alpha to the carbonyl group and is coupled to the H-4 and the ethyl group protons.[6] |
| -O-CH₃ | ~3.7 | Singlet (s) | 3H | The methyl ester protons are deshielded by the adjacent oxygen atom. |
| -CH₂-CH₃ | ~1.5 - 1.8 | Multiplet (m) | 2H | Methylene protons of the ethyl group. |
| -CH₂-CH₃ | ~0.9 - 1.1 | Triplet (t) | 3H | Methyl protons of the ethyl group, appearing in the typical upfield alkyl region.[7] |
¹³C NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Distortionless Enhancement by Polarization Transfer (DEPT-135) is a valuable technique used to differentiate between CH, CH₂, and CH₃ groups.[8][9] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[8][10] Quaternary carbons are not observed in DEPT spectra.[8]
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 | Rationale |
| C=O | ~170 - 175 | Absent | The carbonyl carbon is significantly deshielded. |
| C ≡CH | ~80 - 90 | Positive (CH) | The sp-hybridized carbon of the terminal alkyne.[11] |
| C≡C H | ~70 - 80 | Positive (CH) | The sp-hybridized carbon of the terminal alkyne.[11] |
| -O-C H₃ | ~50 - 55 | Positive (CH₃) | The methyl ester carbon. |
| -C H- | ~40 - 50 | Positive (CH) | The methine carbon alpha to the carbonyl. |
| -C H₂-C≡ | ~20 - 30 | Negative (CH₂) | The methylene carbon adjacent to the alkyne. |
| -C H₂-CH₃ | ~25 - 35 | Negative (CH₂) | The methylene carbon of the ethyl group. |
| -CH₂-C H₃ | ~10 - 15 | Positive (CH₃) | The methyl carbon of the ethyl group. |
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Using a soft ionization technique like ESI-MS, the primary observation would be the protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Common fragmentation patterns for ethyl esters in mass spectrometry include the loss of the alkoxy group.[12][13]
Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₁₂O₂)
| Ion | m/z (calculated) | Description |
| [M]⁺˙ | 140.08 | Molecular Ion |
| [M+H]⁺ | 141.09 | Protonated Molecular Ion |
| [M+Na]⁺ | 163.07 | Sodiated Adduct |
| [M-OCH₃]⁺ | 109.06 | Loss of the methoxy radical |
Comparative Analysis with Structural Analogs
To strengthen the characterization, comparing the spectroscopic data of this compound with known, structurally similar compounds is crucial.
Comparison with Ethyl 2-methylpent-4-enoate
This analog differs by having a double bond instead of a triple bond. This will significantly impact the chemical shifts of the protons and carbons near the unsaturation.
-
¹H NMR : The terminal vinyl protons (H₂C=CH-) would appear further downfield (~5-6 ppm) compared to the acetylenic proton.[14] The allylic protons would also have a different chemical shift.
-
¹³C NMR : The sp² carbons of the double bond would resonate in the 110-140 ppm range, a distinct difference from the 70-90 ppm range of sp carbons.[15]
Comparison with Methyl Pent-4-ynoate
This analog lacks the ethyl group at the C-2 position.
-
¹H NMR : The spectrum would be simpler. The signal for the C-2 proton would be a triplet, and the signals for the ethyl group would be absent.
-
¹³C NMR : The spectrum would show fewer signals due to the higher symmetry of the molecule.
Experimental Protocols
To obtain high-quality data for the characterization of this compound, the following experimental protocols are recommended.
NMR Data Acquisition
Workflow for NMR Analysis
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.[16] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition : Place the sample in a 400 MHz (or higher) NMR spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.
-
¹³C NMR Acquisition : Following the ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans will be required (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[15]
-
DEPT-135 Acquisition : Run a DEPT-135 experiment to aid in the assignment of carbon signals. This experiment differentiates carbon types based on the number of attached protons.[17][18]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the chemical shifts to the TMS signal.
Mass Spectrometry Data Acquisition
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation for positive ion mode.[19]
-
Instrumentation Setup : Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source. Calibrate the instrument using a known standard to ensure mass accuracy.
-
Data Acquisition : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
-
Data Analysis : Identify the peak corresponding to the protonated molecular ion [M+H]⁺. Determine its accurate mass and compare it with the calculated theoretical mass to confirm the elemental formula.
Conclusion
The comprehensive characterization of this compound is achieved through a multi-faceted approach combining ¹H NMR, ¹³C NMR, DEPT-135, and high-resolution mass spectrometry. The predicted data, based on established principles of spectroscopy, provides a clear roadmap for its identification. By comparing this data with that of structural analogs, the confidence in the structural assignment is significantly enhanced. The detailed experimental protocols provided herein serve as a practical guide for researchers to obtain reliable and high-quality data, ensuring the scientific integrity of their findings. This systematic approach to structural elucidation is fundamental in the fields of chemical research and drug development.
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A Senior Application Scientist's Guide to the X-ray Crystal Structure Determination of Methyl 2-ethylpent-4-ynoate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Elucidating Molecular Architecture through X-ray Crystallography
In the realm of drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. It is the key that unlocks insights into biological activity, physical properties, and potential for optimization. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing this precise atomic-level information.[1][2] This guide will walk you through the critical process of determining and analyzing the crystal structure of novel compounds, using Methyl 2-ethylpent-4-ynoate and its derivatives as a practical case study.
While a direct comparative guide of pre-existing crystal structures for this specific family of compounds is not available in the public domain at the time of writing, this document serves a more foundational purpose: to equip you with the strategic and technical knowledge to generate and interpret such data yourself. We will delve into the synthesis of the target molecules, the art and science of crystallization, the principles of X-ray diffraction, and the logic of structural analysis.
Part 1: Synthesis and Derivatization – Creating the Building Blocks
The journey to a crystal structure begins with the synthesis of the compound of interest. A plausible and efficient synthetic route is crucial. For our target molecule, this compound, a logical approach involves the alkylation of a pent-4-ynoate ester.
Proposed Synthetic Pathway
A common method for introducing an alkyl group at the α-position of an ester is through the formation of an enolate followed by reaction with an alkyl halide.[3][4]
Experimental Protocol: Synthesis of this compound
-
Enolate Formation: To a solution of methyl pent-4-ynoate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C), add one equivalent of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The LDA will deprotonate the α-carbon to form the corresponding lithium enolate. The low temperature is critical to prevent side reactions.
-
Alkylation: To the enolate solution, add one equivalent of ethyl iodide (or a similar ethylating agent). Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Rationale for Derivatization
To conduct a meaningful comparative structural analysis, a series of derivatives should be synthesized. This allows for the systematic investigation of how structural modifications influence crystal packing and intermolecular interactions. For this compound, derivatives could include:
-
Varying the ester group: Replacing the methyl group with larger alkyl or aryl groups (e.g., ethyl, tert-butyl, phenyl) to probe the influence of steric bulk.
-
Substitution on the alkyne: Introducing substituents on the terminal alkyne, if chemically feasible, to explore the impact on hydrogen bonding and other interactions.
-
Modifying the α-substituent: Replacing the ethyl group with other alkyl or functionalized groups.
Caption: Synthetic workflow for this compound.
Part 2: The Art of Crystallization – From Solution to Single Crystal
Obtaining high-quality single crystals is often the most challenging step in structure determination.[1][2] The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a crystal lattice. Several techniques can be employed, and often, a screening of various conditions is necessary.
Common Crystallization Techniques
| Technique | Principle | Best Suited For | Key Considerations |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to crystallization.[5] | Thermally stable, non-volatile compounds. | Choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. The rate of evaporation can be controlled by the opening of the vial.[5] |
| Vapor Diffusion | An anti-solvent (a solvent in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility.[6] | Small amounts of material. The precipitant and solvent should be miscible. | The rate of diffusion can be controlled by temperature and the relative volumes of the solution and anti-solvent.[6] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface. | Compounds that are sensitive to temperature changes. | The choice of solvents and the care taken in layering are crucial to prevent rapid precipitation. |
| Cooling | The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution. | Compounds with a significant temperature-dependent solubility. | The rate of cooling should be slow to promote the growth of large, well-ordered crystals. |
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of your purified compound in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene). An ideal solvent for slow evaporation is one in which the compound is moderately soluble. For diffusion methods, a solvent in which the compound is highly soluble and a miscible anti-solvent in which it is poorly soluble are needed.
-
Setup Crystallization Trials:
-
Slow Evaporation: Dissolve a few milligrams of the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or use paraffin film with a few needle punctures to allow for slow evaporation.
-
Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar that contains a small amount of an anti-solvent.
-
-
Patience and Observation: Place the crystallization setups in a vibration-free environment and observe them periodically over several days to weeks.
Part 3: X-ray Diffraction Analysis – Unveiling the Structure
Once a suitable single crystal is obtained, the next step is to analyze it using an X-ray diffractometer.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is used to build a preliminary model of the molecule. The model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Part 4: Structural Analysis and Comparison – From Data to Insights
The refined crystal structure provides a wealth of information. For a series of this compound derivatives, the following comparisons would be crucial for a comprehensive guide.
Hypothetical Crystallographic Data for Comparison
| Compound | Derivative | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Density (g/cm³) |
| 1 | This compound | Monoclinic | P2₁/c | a=8.5, b=12.1, c=9.2, β=95.5 | 1.15 |
| 2 | Ethyl 2-ethylpent-4-ynoate | Orthorhombic | P2₁2₁2₁ | a=7.9, b=10.5, c=15.3 | 1.12 |
| 3 | Phenyl 2-ethylpent-4-ynoate | Triclinic | P-1 | a=6.2, b=8.8, c=11.4, α=85, β=92, γ=105 | 1.21 |
This data is hypothetical and for illustrative purposes only.
Key Points of Analysis
-
Molecular Conformation: Analyze the torsion angles within the molecule. How does the ethyl group at the α-position orient itself relative to the ester and the alkyne? Does this conformation change with different ester groups?
-
Intermolecular Interactions: Identify any significant non-covalent interactions, such as hydrogen bonds (if applicable), C-H···π interactions involving the alkyne, or van der Waals forces. These interactions govern how the molecules pack in the crystal lattice.
-
Crystal Packing: Describe the overall packing arrangement (e.g., herringbone, layered, etc.). How does the change in the ester group from methyl to ethyl to phenyl affect the packing efficiency and the overall density of the crystal?
-
Structure-Property Relationships: Correlate the observed structural features with the physical properties of the compounds (e.g., melting point, solubility). For instance, stronger intermolecular interactions often lead to higher melting points.
Caption: Logical flow for the analysis of a crystal structure.
Conclusion
This guide provides a comprehensive framework for the determination and comparative analysis of the crystal structures of novel organic compounds, exemplified by this compound derivatives. By following a systematic approach encompassing synthesis, crystallization, data collection, and detailed structural analysis, researchers can gain invaluable insights into the molecular world. The ability to not only generate but also to critically evaluate and compare crystal structures is a cornerstone of modern chemical and pharmaceutical research.
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, alkynes stand as versatile building blocks. Their rich chemistry allows for a diverse array of transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-ethylpent-4-ynoate, a functionalized terminal alkyne, with a selection of related alkyne structures. By examining the interplay of steric and electronic factors, we aim to provide a predictive framework for the reactivity of this and similar molecules in key synthetic transformations. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data to inform your research.
Understanding the Reactivity Landscape of Terminal Alkynes
The reactivity of an alkyne is fundamentally dictated by the electron density of the carbon-carbon triple bond and the accessibility of this bond to reacting species. For terminal alkynes, the presence of a terminal C-H bond also introduces the possibility of reactions involving this acidic proton. The reactivity of this compound is influenced by two key structural features: the ethyl group at the α-position, which imparts significant steric hindrance, and the methyl ester group, which has a moderate electron-withdrawing effect.
To contextualize the reactivity of this compound, we will compare it with the following alkynes:
-
Methyl pent-4-ynoate: Lacks the α-ethyl group, providing a baseline to assess the impact of steric hindrance.
-
Methyl propiolate: Features a strongly electron-withdrawing ester group directly conjugated to the alkyne, highlighting electronic effects.
-
1-Heptyne: A simple, unfunctionalized terminal alkyne, serving as a reference for baseline reactivity.
Comparative Reactivity in Key Transformations
We will now delve into a comparative analysis of these alkynes across a range of fundamental reactions.
Catalytic Hydrogenation
Catalytic hydrogenation of alkynes is a cornerstone transformation for the synthesis of alkenes and alkanes. The stereochemical outcome and the ability to stop the reaction at the alkene stage are of paramount importance.
Theoretical Considerations: The rate of hydrogenation is influenced by the alkyne's ability to adsorb onto the catalyst surface. Steric hindrance around the triple bond can impede this adsorption, thereby slowing the reaction rate.[1]
Experimental Insights: For the selective reduction of an alkyne to a cis-alkene, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is the reagent of choice.[2][3] The poisoned nature of the catalyst prevents over-reduction to the alkane.[4]
Table 1: Comparative Performance in Lindlar Hydrogenation
| Alkyne | Relative Rate of Hydrogenation | Predominant Product | Ref. |
| 1-Heptyne | Fast | (Z)-1-Heptene | [2] |
| Methyl pent-4-ynoate | Moderate | Methyl (Z)-pent-4-enoate | [2] |
| This compound | Slow | Methyl (Z)-2-ethylpent-4-enoate | [1][5] |
| Methyl propiolate | Fast | Methyl (Z)-propenoate | [2] |
The ethyl group in this compound is expected to significantly decrease the rate of hydrogenation due to steric hindrance around the triple bond, making it less reactive than its unbranched counterpart, Methyl pent-4-ynoate.[1][5] Methyl propiolate, with its activated alkyne, is expected to hydrogenate rapidly.
Experimental Protocol: Selective Hydrogenation using Lindlar's Catalyst
-
Catalyst Preparation: In a round-bottom flask, add Lindlar's catalyst (5% by weight of the alkyne).
-
Solvent and Substrate Addition: Add a suitable solvent, such as ethyl acetate or methanol, followed by the alkyne (1.0 eq).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator) and the mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Caption: Workflow for Lindlar Hydrogenation.
Hydration of Alkynes
The hydration of terminal alkynes is a classic method for the synthesis of methyl ketones, proceeding via an enol intermediate.[6][7] This reaction is typically catalyzed by mercury(II) salts in aqueous acid.[8]
Theoretical Considerations: The rate-determining step in acid-catalyzed hydration is the formation of a vinyl carbocation. The stability of this intermediate is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the ester in Methyl propiolate, will destabilize the carbocation and slow the reaction. Steric hindrance can also play a role by impeding the approach of water to the carbocation.[9]
Experimental Insights: The hydration of terminal alkynes generally follows Markovnikov's rule, leading to the formation of a methyl ketone.[7] For substrates where the regioselectivity is a concern or milder conditions are required, hydroboration-oxidation offers a complementary approach to yield the anti-Markovnikov aldehyde product.[8]
Table 2: Comparative Reactivity in Acid-Catalyzed Hydration
| Alkyne | Expected Relative Rate | Major Product | Ref. |
| 1-Heptyne | Fast | 2-Heptanone | [6][7] |
| Methyl pent-4-ynoate | Moderate | Methyl 4-oxopentanoate | [10][11] |
| This compound | Slow | Methyl 2-ethyl-4-oxopentanoate | [9][12] |
| Methyl propiolate | Very Slow | Methyl pyruvate (under forcing conditions) | [13] |
The steric bulk of the ethyl group in this compound is expected to hinder the approach of water, leading to a slower reaction rate compared to Methyl pent-4-ynoate.[9] The strong electron-withdrawing nature of the ester in methyl propiolate significantly disfavors the formation of the vinyl carbocation, making it much less reactive in this transformation.[13]
Experimental Protocol: Mercury(II)-Catalyzed Hydration of a Terminal Alkyne
-
Reaction Setup: In a round-bottom flask, dissolve the alkyne (1.0 eq) in a mixture of water and a co-solvent such as THF or dioxane.
-
Catalyst Addition: Add a catalytic amount of mercury(II) sulfate (HgSO₄, ~5 mol%) and a catalytic amount of sulfuric acid (H₂SO₄).
-
Reaction: The mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC).
-
Work-up: The reaction is quenched by the addition of a saturated sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Caption: Reaction pathway for alkyne hydration.
Halogenation of Alkynes
The addition of halogens (Br₂ or Cl₂) across the triple bond of an alkyne typically yields a trans-dihaloalkene as the initial product.[14][15] Further addition can lead to a tetrahaloalkane.[16]
Theoretical Considerations: The reaction is believed to proceed through a bridged halonium ion intermediate, similar to the halogenation of alkenes.[14] The rate of reaction is generally slower for alkynes compared to alkenes.[14] Steric hindrance can affect the rate of formation of the halonium ion.
Experimental Insights: The stereochemical outcome is predominantly anti-addition, leading to the trans-dihaloalkene.[16] By controlling the stoichiometry of the halogen, the reaction can often be stopped at the dihaloalkene stage.
Table 3: Comparative Reactivity in Bromination (1 equivalent Br₂)
| Alkyne | Expected Relative Rate | Major Product | Ref. |
| 1-Heptyne | Fast | (E)-1,2-Dibromo-1-heptene | [14][15] |
| Methyl pent-4-ynoate | Moderate | Methyl (E)-4,5-dibromopent-4-enoate | [14] |
| This compound | Slow | Methyl (E)-2-ethyl-4,5-dibromopent-4-enoate | [9][16] |
| Methyl propiolate | Fast | Methyl (E)-2,3-dibromopropenoate | [13] |
The steric hindrance from the α-ethyl group in this compound is expected to decrease the rate of bromination.[9] In contrast, the electron-withdrawing ester group in methyl propiolate activates the alkyne towards nucleophilic attack by the bromide ion on the bridged intermediate, potentially leading to a faster overall reaction.
Experimental Protocol: Bromination of a Terminal Alkyne
-
Reaction Setup: Dissolve the alkyne (1.0 eq) in an inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a flask protected from light.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the alkyne solution at 0 °C.
-
Reaction: The reaction is typically rapid and can be monitored by the disappearance of the bromine color.
-
Work-up: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The product can be purified by column chromatography if necessary.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[17]
Theoretical Considerations: The reaction mechanism involves the formation of a copper acetylide intermediate. The rate of this step, and thus the overall reaction, can be influenced by both steric and electronic factors.[18] Steric hindrance near the alkyne can impede the formation of the copper acetylide.[18]
Experimental Insights: The CuAAC reaction is known for its high yields and tolerance of a wide range of functional groups.
Table 4: Comparative Reactivity in CuAAC with Benzyl Azide
| Alkyne | Expected Relative Rate | Product | Ref. |
| 1-Heptyne | Fast | 1-Benzyl-4-pentyl-1H-1,2,3-triazole | [17] |
| Methyl pent-4-ynoate | Moderate | Methyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)pentanoate | [17] |
| This compound | Slow | Methyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-ethylpentanoate | [18] |
| Methyl propiolate | Fast | Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | [13] |
The bulky ethyl group at the α-position of this compound is expected to sterically hinder the formation of the copper acetylide, leading to a slower reaction rate compared to less hindered terminal alkynes.[18]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: In a reaction vessel, dissolve the alkyne (1.0 eq) and the azide (1.0 eq) in a suitable solvent system, often a mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.
-
Catalyst Addition: Add the sodium ascorbate solution to the reaction mixture, followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq) in water.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by TLC.
-
Work-up: The reaction is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Caption: Simplified catalytic cycle for CuAAC.
Conclusion: A Predictive Framework for Reactivity
The reactivity of this compound is a nuanced interplay of steric and electronic effects. The α-ethyl group consistently acts to decrease reaction rates across a range of transformations by sterically hindering the approach of reagents to the alkyne. This effect is particularly pronounced in reactions where the formation of a bulky intermediate or transition state is involved, such as in catalytic hydrogenation and CuAAC. The methyl ester group, being moderately electron-withdrawing, has a less pronounced but still significant impact, generally slightly deactivating the alkyne towards electrophilic addition while potentially activating it towards certain nucleophilic additions.
-
Steric Hindrance is a Dominant Factor: For this compound, the α-ethyl group is the primary determinant of its attenuated reactivity compared to less substituted alkynes.
-
Electronic Effects Modulate Reactivity: The methyl ester group influences the electronic nature of the alkyne, but its effect is often secondary to the steric demands of the α-substituent.
-
Predictive Power: By understanding these fundamental principles, researchers can anticipate the reactivity of other functionalized alkynes and make informed decisions in the design of synthetic routes.
This guide serves as a foundational resource for navigating the chemistry of this compound and related alkynes. The provided protocols and comparative data are intended to empower researchers to confidently employ these versatile building blocks in their synthetic endeavors.
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The Unexplored Potential of a Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Structurally Related to Methyl 2-ethylpent-4-ynoate
Introduction: Charting a Course into Underexplored Chemical Space
In the relentless pursuit of novel therapeutic agents, medicinal chemists often turn to versatile chemical scaffolds that offer a rich playground for structural modification. Methyl 2-ethylpent-4-ynoate, with its combination of an ester, a terminal alkyne, and a chiral center, represents such a promising, yet underexplored, starting material. The inherent functionalities of this molecule provide multiple reaction handles for the synthesis of a diverse array of derivatives. While the scientific literature to date does not extensively document the biological activities of compounds directly derived from this compound, a wealth of information exists for structurally analogous compounds.
This guide, therefore, embarks on a comparative exploration of the biological activities of compounds that share key structural motifs with this compound, namely substituted pentenoates, pentynoates, and related acyclic and cyclic structures. By examining the anticancer, antimicrobial, and enzyme inhibitory properties of these related molecules, we aim to provide a predictive framework and a rationale for the future design and synthesis of novel bioactive compounds derived from this compound. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our claims in authoritative scientific literature.
Anticancer Activity: A Tale of Structural Nuances and Potency
The quest for novel anticancer agents has led researchers to explore a variety of molecular architectures. Compounds structurally related to this compound have emerged as a promising area of investigation, with modifications to the core structure leading to significant variations in cytotoxic activity.
Comparative Analysis of Anticancer Potency
Several studies have highlighted the anticancer potential of derivatives that can be conceptually linked to the this compound scaffold. For instance, the introduction of aromatic and heterocyclic moieties, as well as the manipulation of stereochemistry, has been shown to be critical for enhancing cytotoxic effects.
A series of novel 2-naphthaleno stilbenes and cyanostilbenes have been synthesized and evaluated for their anticancer properties against a panel of human tumor cell lines.[1] Among these, analogs 5b and 5c demonstrated significantly improved growth inhibition compared to the lead compound.[1] Compound 5c was identified as the most potent, exhibiting significant growth inhibitory effects against COLO 205, CNS SF 539, and melanoma SK-MEL 5 and MDA-MB-435 cell lines with GI50 values of ≤ 25 nM.[1] This underscores the importance of the cyano-stilbene moiety in conferring potent anticancer activity.
Furthermore, derivatives of naphtho[1,2-b]furan-4,5-dione, which can be seen as complex cyclic analogs, have also shown promise. One such derivative, 3k , inhibited the growth of the NQO1-rich A549 cancer cell line with an IC50 value of 4.6 ± 1.0 μmol•L-1 and demonstrated in vivo antitumor activity.[2]
The following table summarizes the anticancer activity of selected compounds, providing a comparative overview of their potency against various cancer cell lines.
| Compound ID | Structural Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5c | 2-Naphthaleno cyanostilbene | COLO 205, SF 539, SK-MEL 5, MDA-MB-435 | ≤ 0.025 | [1] |
| 3k | Naphtho[1,2-b]furan-4,5-dione analog | A549 | 4.6 | [2] |
| Miliusol | Miliusane | Various | 0.1 - 1.5 | [3] |
| N-methyl-2-pyrrolecarboxyl-miliusol | Miliusane derivative | KB, HCT116, LNCaP, A549, MCF-7 | 0.1 - 1.5 | [3] |
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of these compounds is often attributed to their interaction with specific cellular targets. For example, some diaryl-methylenecyclopentanones are believed to exert their antitumor effects by binding to glutathione or thiol proteins.[4] This interaction can disrupt the cellular redox balance and induce apoptosis in cancer cells.
In the case of the potent 2-naphthaleno cyanostilbenes, while the exact mechanism is not fully elucidated in the provided sources, their structural similarity to known tubulin inhibitors suggests a potential interaction with the microtubule network, leading to cell cycle arrest and apoptosis.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of anticancer activity, a crucial process in the discovery of new therapeutic agents.
Caption: Workflow for Synthesis and Anticancer Evaluation.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Broad Spectrum of Possibilities
The structural features present in analogs of this compound also lend themselves to the development of novel antimicrobial agents. The presence of unsaturation and functional groups that can be readily modified allows for the fine-tuning of activity against a range of pathogens.
Comparative Analysis of Antimicrobial Efficacy
Substituted propanoates and related structures have demonstrated notable antimicrobial activity. For instance, novel substituted ethyl 2-(quinolin-4-yl)-propanoates have shown potent activity against Helicobacter pylori.[5] The synthesis of these compounds involves the reaction of 4-chloroquinolines with diethyl sodiomethylmalonate.[5]
In another study, new 2-((4-ethylphenoxy)methyl)benzoylthioureas were synthesized and tested for their antimicrobial properties.[6] These compounds, which incorporate a thiourea moiety, are known for their broad-spectrum biological activities.
The following table provides a comparison of the antimicrobial activity of representative compounds.
| Compound Class | Target Microorganism | Activity Metric (e.g., MIC) | Reference |
| Substituted ethyl 2-(quinolin-4-yl)-propanoates | Helicobacter pylori | Potent activity reported | [5] |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Various bacteria and fungi | Activity demonstrated | [6] |
| Ethyl (2-(methylcarbamoyl)phenyl)carbamate Co(II) complex | Gram-positive and Gram-negative bacteria | Inhibition zones of 13-20 mm | [7] |
| Synthetic Cinnamates | Candida strains, A. flavus, P. citrinum | MIC = 726.36 - 1578.16 µM | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (standard antibiotic) and negative control (broth only)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following diagram illustrates the general workflow for screening antimicrobial activity.
Caption: Workflow for Antimicrobial Activity Screening.
Conclusion and Future Directions
While the biological activity of compounds directly derived from this compound remains a largely unexplored frontier, the evidence from structurally related compounds presents a compelling case for its potential as a valuable starting material in drug discovery. The diverse anticancer and antimicrobial activities exhibited by analogous pentenoates, pentynoates, and their cyclic derivatives highlight the rich chemical space that can be accessed from this simple yet versatile scaffold.
Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound. Key modifications to explore include:
-
Derivatization of the alkyne: Utilizing click chemistry and other alkyne-specific reactions to introduce a wide range of functionalities.
-
Modification of the ester: Conversion to amides, hydrazides, and other functional groups to modulate solubility and target interactions.
-
Exploitation of the chiral center: Enantioselective synthesis to investigate the impact of stereochemistry on biological activity.
By employing the comparative data and experimental protocols outlined in this guide, researchers can strategically navigate the synthesis and evaluation of novel derivatives, potentially unlocking new classes of potent and selective therapeutic agents. The journey into the biological landscape of this compound derivatives has just begun, and the path forward is ripe with opportunities for discovery.
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A Comparative Guide to the Synthetic Routes of Methyl 2-ethylpent-4-ynoate
Methyl 2-ethylpent-4-ynoate is a valuable building block in organic synthesis, finding applications in the construction of complex molecules, including pharmaceuticals and agrochemicals. Its structure, featuring both a terminal alkyne and a chiral center at the α-position, makes it a versatile synthon for introducing functionality and building molecular complexity. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most prominent and well-established strategy revolves around the acetoacetic ester synthesis, which allows for the sequential introduction of the ethyl and propargyl groups at the α-position of a β-keto ester, followed by a decarboxylation step. An alternative, more direct approach involves the generation of an ester enolate and its subsequent alkylation. This guide will delve into the mechanistic underpinnings and practical considerations of these routes.
Route 1: Acetoacetic Ester Synthesis - Ethylation First
This classic approach utilizes the acidic α-protons of methyl acetoacetate to perform sequential alkylations. The order of introduction of the alkyl groups can significantly impact the overall efficiency of the synthesis. In this first route, we will consider the initial introduction of the ethyl group, followed by propargylation.
Workflow Diagram
Caption: Route 1: Sequential alkylation starting with ethylation.
Mechanistic Rationale and Experimental Insights
The acetoacetic ester synthesis relies on the enhanced acidity of the α-protons situated between two carbonyl groups (pKa ≈ 11 in DMSO)[1]. This allows for facile deprotonation with a moderately strong base like sodium methoxide to form a nucleophilic enolate.
The first step, ethylation of methyl acetoacetate, proceeds via an SN2 reaction between the enolate and ethyl bromide. This reaction is generally high-yielding. The resulting methyl 3-oxopentanoate still possesses one acidic α-proton, which can be removed by a base to allow for the second alkylation.
The second alkylation with propargyl bromide introduces the terminal alkyne functionality. It is crucial to use a strong base to ensure complete deprotonation of the mono-alkylated intermediate, as its acidity is slightly lower than that of the starting material[2].
The final step is the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid. This is typically achieved by heating in an acidic aqueous solution, which drives the reaction forward through the release of carbon dioxide[3][4].
Experimental Protocols
Step 1: Synthesis of Methyl 3-oxopentanoate
A detailed procedure for the synthesis of methyl 3-oxopentanoate from methyl acetoacetate has been described, involving the acylation of Meldrum's acid followed by methanolysis, which can be adapted for multigram synthesis with high yields[5].
Step 2: Synthesis of Methyl 2-acetyl-2-ethylpent-4-ynoate
-
Materials: Methyl 3-oxopentanoate, sodium methoxide, methanol, propargyl bromide.
-
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask under an inert atmosphere.
-
Methyl 3-oxopentanoate is added dropwise to the cooled sodium methoxide solution with stirring to form the sodium enolate.
-
Propargyl bromide is then added dropwise, and the reaction mixture is stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 3: Synthesis of this compound (Decarboxylation)
-
Materials: Methyl 2-acetyl-2-ethylpent-4-ynoate, aqueous acid (e.g., H₂SO₄ or HCl).
-
Procedure:
-
The crude methyl 2-acetyl-2-ethylpent-4-ynoate is suspended in an aqueous acidic solution.
-
The mixture is heated to reflux to facilitate both hydrolysis of the ester and decarboxylation of the intermediate β-keto acid. The evolution of CO₂ gas is an indicator of the reaction's progress.
-
After completion, the reaction mixture is cooled and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated. The final product is purified by distillation under reduced pressure.
-
Route 2: Acetoacetic Ester Synthesis - Propargylation First
An alternative sequence in the acetoacetic ester synthesis involves the introduction of the propargyl group first, followed by ethylation. The choice between Route 1 and Route 2 can be influenced by the relative reactivity of the alkylating agents and the stability of the intermediates.
Workflow Diagram
Caption: Route 2: Sequential alkylation starting with propargylation.
Mechanistic Rationale and Experimental Insights
The initial propargylation of methyl acetoacetate is a known transformation[6]. Propargyl bromide is a reactive alkylating agent, and this step is expected to proceed efficiently. The subsequent ethylation of the propargylated intermediate follows the same principles as the second alkylation in Route 1.
A potential consideration for this route is the possibility of side reactions involving the terminal alkyne under basic conditions, although with careful control of the reaction conditions, this can often be minimized. The final decarboxylation step is identical to that in Route 1.
Experimental Protocols
The experimental protocols for Route 2 are analogous to those for Route 1, with the order of addition of the alkylating agents reversed.
Step 1: Synthesis of Methyl 2-acetylpent-4-ynoate
-
This step would follow a similar procedure to the ethylation in Route 1, substituting ethyl bromide with propargyl bromide.
Step 2: Synthesis of Methyl 2-acetyl-2-ethylpent-4-ynoate
-
The mono-propargylated intermediate would then be subjected to a second alkylation with ethyl bromide.
Step 3: Synthesis of this compound (Decarboxylation)
-
The decarboxylation procedure remains the same as in Route 1.
Route 3: Direct Alkylation of an Ester Enolate
A more convergent approach involves the direct alkylation of an enolate generated from a simpler ester precursor, thereby avoiding the need for a final decarboxylation step. In this case, the enolate of methyl butyrate would be generated and subsequently alkylated with propargyl bromide.
Workflow Diagram
Caption: Route 3: Direct alkylation of a pre-formed ester enolate.
Mechanistic Rationale and Experimental Insights
This route offers the advantage of being more atom-economical as it avoids the introduction and subsequent removal of the acetyl group. However, the generation of ester enolates requires the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to prevent self-condensation of the ester (a Claisen condensation)[7].
The enolate of methyl butyrate can then react with propargyl bromide in an SN2 fashion to directly yield the target molecule. The success of this reaction is highly dependent on the careful control of reaction conditions to ensure complete enolate formation and to avoid side reactions.
Experimental Protocol
-
Materials: Diisopropylamine, n-butyllithium, methyl butyrate, propargyl bromide, tetrahydrofuran (THF).
-
Procedure:
-
A solution of LDA is prepared in situ by adding n-butyllithium to a solution of diisopropylamine in dry THF at low temperature (e.g., -78 °C) under an inert atmosphere.
-
Methyl butyrate is then added dropwise to the LDA solution to generate the lithium enolate.
-
After a short stirring period, propargyl bromide is added to the enolate solution.
-
The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
The reaction is quenched, and the product is isolated through extraction and purified by chromatography or distillation.
-
Comparison of Synthetic Routes
| Feature | Route 1: Acetoacetic Ester (Et first) | Route 2: Acetoacetic Ester (Propargyl first) | Route 3: Direct Enolate Alkylation |
| Starting Materials | Methyl acetoacetate, ethyl bromide, propargyl bromide | Methyl acetoacetate, propargyl bromide, ethyl bromide | Methyl butyrate, diisopropylamine, n-BuLi, propargyl bromide |
| Number of Steps | 3 | 3 | 1 (one-pot, two stages) |
| Key Intermediates | Methyl 3-oxopentanoate, Methyl 2-acetyl-2-ethylpent-4-ynoate | Methyl 2-acetylpent-4-ynoate, Methyl 2-acetyl-2-ethylpent-4-ynoate | Methyl butyrate lithium enolate |
| Key Reactions | Enolate formation, SN2 alkylation, hydrolysis, decarboxylation | Enolate formation, SN2 alkylation, hydrolysis, decarboxylation | Enolate formation, SN2 alkylation |
| Reagents & Conditions | Moderate base (NaOMe), reflux for decarboxylation | Moderate base (NaOMe), reflux for decarboxylation | Strong, non-nucleophilic base (LDA), cryogenic temperatures |
| Potential Challenges | Multiple steps, potential for over-alkylation, final decarboxylation required | Multiple steps, potential for side reactions with the alkyne | Requires strictly anhydrous conditions, strong base handling, potential for self-condensation |
| Atom Economy | Lower due to the loss of CO₂ and the acetyl group | Lower due to the loss of CO₂ and the acetyl group | Higher |
Conclusion and Recommendations
The choice of synthetic route to this compound will depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for certain reagents.
-
Route 1 and 2 (Acetoacetic Ester Synthesis): These routes are robust and reliable, utilizing well-established and extensively documented chemical transformations. They are generally more forgiving in terms of reaction conditions compared to the direct enolate alkylation. The choice between ethylation first or propargylation first may be determined by small-scale optimization studies to assess which sequence provides a cleaner reaction profile and higher overall yield. These routes are well-suited for larger scale preparations where the use of cryogenic conditions might be less practical.
-
Route 3 (Direct Enolate Alkylation): This route is more elegant and atom-economical, offering a more direct path to the target molecule. It is an excellent choice for smaller-scale syntheses where high purity is required and the necessary equipment for handling air- and moisture-sensitive reagents at low temperatures is available. However, it requires more stringent control over the reaction conditions to avoid side reactions.
For researchers new to this area of synthesis, the acetoacetic ester routes offer a higher probability of success due to their less demanding technical requirements. For those experienced in handling organolithium reagents and working under strictly anhydrous conditions, the direct alkylation route provides a more efficient and modern approach to the synthesis of this compound.
References
-
Tandem Rh-Catalysis: Decarboxylative β-Keto Acid and Alkyne Cross-Coupling - PMC - NIH. (n.d.). Retrieved from [Link]
- The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. (n.d.).
-
Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates'. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved from [Link]
- WO2018196988A1 - Ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate as a fragrance - Google Patents. (n.d.).
-
Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes - ResearchGate. (2008). Retrieved from [Link]
-
Ethyl acetoacetate - Wikipedia. (n.d.). Retrieved from [Link]
-
9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Decarboxylative Alkynylation - PMC - NIH. (n.d.). Retrieved from [Link]
-
What alkyl bromide should be used in the acetoacetic ester synthesis of each of the following methyl ketones? a. 2-pentanone - Pearson. (n.d.). Retrieved from [Link]
-
Beta Keto esters - Alkylating Ketones in NaOEt - YouTube. (2015). Retrieved from [Link]
-
Synthesis of methyl 3-oxopentanoate - PrepChem.com. (n.d.). Retrieved from [Link]
-
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2020). Retrieved from [Link]
Sources
- 1. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
"validation of analytical methods for Methyl 2-ethylpent-4-ynoate"
An In-Depth Guide to the Validation of Analytical Methods for Methyl 2-ethylpent-4-ynoate: A Comparative Analysis
In the landscape of pharmaceutical development and chemical synthesis, the purity, identity, and concentration of every reagent and intermediate are paramount. This compound, a potentially valuable synthetic building block, is no exception. Ensuring its quality requires robust analytical methods that are not just precise and accurate, but rigorously validated to be fit for their intended purpose. An unvalidated or poorly validated method can lead to unreliable data, compromising entire research and development pipelines.
This guide serves as a comprehensive comparison of potential analytical methods for this compound, grounded in the principles of scientific integrity and regulatory expectations. As a Senior Application Scientist, the focus here is not merely on the "how" but the "why"—elucidating the scientific rationale behind the choice of methodology and the design of validation protocols. We will explore the validation of two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing detailed experimental frameworks and supporting data to guide researchers in making informed decisions.
Choosing the Right Analytical Tool: GC vs. HPLC
The first critical decision in method development is selecting the appropriate analytical technology. This choice is fundamentally dictated by the physicochemical properties of the analyte, this compound. As a small ester molecule featuring a terminal alkyne, it is expected to be volatile and thermally stable, making it an ideal candidate for Gas Chromatography.[1][2] High-Performance Liquid Chromatography remains a powerful and versatile alternative, though it may present unique challenges for this particular analyte.[3][4]
The Prime Candidate: Gas Chromatography (GC)
Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a heated column.[5] For a volatile ester like this compound, GC offers high resolution, speed, and sensitivity.[1][2]
-
Why it's suitable:
-
Volatility: The compound's structure suggests a low boiling point, making it easy to vaporize in a heated GC inlet without degradation.[2]
-
Detector Compatibility: A Flame Ionization Detector (FID) provides excellent sensitivity and a uniform response factor for hydrocarbons, making it ideal for quantification.[6][7] Mass Spectrometry (MS) can also be coupled with GC (GC-MS) for definitive identification and impurity profiling.[8][9]
-
Efficiency: GC columns, particularly capillary columns, offer very high separation efficiency, which is crucial for separating the main analyte from closely related process impurities or degradation products.[10]
-
The Versatile Alternative: High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase.[4] While typically the go-to method for non-volatile or thermally sensitive molecules, it can be adapted for smaller, more volatile compounds.[3]
-
Potential Challenges:
-
Detection: this compound lacks a significant chromophore, meaning it will have a poor response with a standard UV-Vis detector, the workhorse of HPLC. Detection would likely rely on low-wavelength UV (around 200-210 nm), which can suffer from interference from common solvents and impurities.
-
Retention: The compound's relatively nonpolar nature might lead to poor retention on traditional reversed-phase columns (like C18), requiring careful mobile phase optimization.
-
Complexity: Overall, developing a robust HPLC method for this analyte would likely be more complex and result in lower sensitivity compared to a GC-based approach.[3]
-
The Analytical Method Validation Framework
Before any analytical method can be used for routine quality control, it must undergo a formal validation process to provide documented evidence that it is suitable for its intended purpose.[11] The validation parameters are defined by international regulatory bodies, primarily in the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[14][15]
The core parameters for validating a quantitative method, such as an assay for this compound, include Specificity, Linearity, Range, Accuracy, and Precision.[16][17] For methods designed to quantify impurities, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also critical.[18]
Caption: A workflow diagram illustrating the logical progression of analytical method validation from development to implementation, following ICH Q2 guidelines.
PART 1: Validation of a GC-FID Method (Primary Recommendation)
Given its suitability, we will first detail the validation of a Gas Chromatography method using a Flame Ionization Detector (GC-FID) for the quantitative analysis (assay) of this compound.
Experimental Protocol: GC-FID Assay
This protocol is a self-validating system; the successful execution of these steps provides the documented evidence of the method's fitness for purpose.
1. System Preparation & Reagents:
-
Instrument: Agilent 8860 GC (or equivalent) with FID.
-
Column: Agilent J&W DB-WAX (or similar polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness. The polar stationary phase is chosen for its proven ability to resolve esters and other polar compounds.[7][19]
-
Reagents: High-purity this compound reference standard, HPLC-grade solvent (e.g., Hexane or Ethyl Acetate).
2. Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 180°C, hold for 2 min. This temperature program is designed to ensure the analyte elutes as a sharp peak while separating it from potential lower and higher boiling point impurities.
-
Injection Volume: 1 µL (Split ratio 50:1).
Validation Parameter Testing
-
Causality & Purpose: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13] This ensures that the peak measured is solely from the analyte of interest.
-
Experimental Protocol:
-
Inject a blank solvent (e.g., Hexane) to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject a solution of the this compound reference standard.
-
If available, inject solutions of known related impurities or degradation products to demonstrate they are resolved from the main analyte peak.
-
In a pharmaceutical context, a placebo or formulation blank would also be injected.[20]
-
-
Acceptance Criteria: The blank should show no interference at the analyte's retention time. Any known impurities must be baseline resolved from the analyte peak (Resolution > 1.5).
-
Causality & Purpose: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16] For an assay, the typical range is 80% to 120% of the target concentration.[18]
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, concentrations could be 80, 90, 100, 110, and 120 µg/mL (assuming a target concentration of 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Table 1: Hypothetical Linearity Data for this compound by GC-FID
| Concentration (µg/mL) | Avg. Peak Area | % of Target (100 µg/mL) |
| 80 | 81500 | 80% |
| 90 | 91200 | 90% |
| 100 | 102100 | 100% |
| 110 | 111500 | 110% |
| 120 | 122300 | 120% |
| Regression Results | r² = 0.9998 | y = 1015x + 350 |
-
Causality & Purpose: Accuracy measures the closeness of the test results obtained by the method to the true value.[21] It is typically assessed using recovery studies by spiking a matrix with a known quantity of the analyte.[22]
-
Experimental Protocol:
-
Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).
-
Prepare each level in triplicate (total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Table 2: Hypothetical Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Average | 99.8% |
-
Causality & Purpose: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Experimental Protocol:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: A second analyst repeats the experiment on a different day, and potentially with a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of results and compare them.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be not more than 2.0%.
Table 3: Hypothetical Precision Data
| Parameter | Analyst 1 / Day 1 (Peak Area) | Analyst 2 / Day 2 (Peak Area) |
| Replicate 1 | 102150 | 102300 |
| Replicate 2 | 101900 | 101800 |
| Replicate 3 | 102500 | 102650 |
| Replicate 4 | 101850 | 102100 |
| Replicate 5 | 102200 | 102400 |
| Replicate 6 | 102300 | 102550 |
| Mean | 102150 | 102300 |
| RSD | 0.25% | 0.29% |
-
Causality & Purpose: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[21] This provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Vary key GC parameters one at a time, such as:
-
Oven temperature (± 2°C)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Inlet temperature (± 5°C)
-
-
Analyze a standard solution under each varied condition and assess the impact on retention time, peak shape, and quantitative results.
-
-
Acceptance Criteria: The results should remain within the acceptance criteria for system suitability (e.g., peak tailing, resolution) and the quantitative result should not change significantly from the nominal conditions.
PART 2: Comparison with an HPLC-UV Method (Alternative)
For comparative purposes, we will outline the validation of a hypothetical HPLC-UV method.
Experimental Protocol: HPLC-UV Assay
-
Instrument: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).
-
Column: C18 column, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Comparative Validation Insights
-
Specificity: Would be more challenging. Interference from solvent impurities at 205 nm is common, requiring high-purity solvents and potentially a gradient elution to resolve interferences.
-
Linearity & Range: A linear response could be achieved, but the overall signal (peak area) would be significantly lower than with GC-FID, leading to a poorer signal-to-noise ratio, especially at the lower end of the range.
-
Accuracy & Precision: While the acceptance criteria would be the same (98-102% recovery, RSD < 2%), achieving this might be more difficult due to the lower signal and potential for baseline noise.
-
LOD/LOQ: The method would likely have a significantly higher (worse) Limit of Quantitation compared to GC-FID, making it less suitable for impurity analysis.
Performance Comparison: GC-FID vs. HPLC-UV
The choice between these two powerful techniques ultimately hinges on their performance characteristics for this specific analyte. The experimental data, even when hypothetical and based on scientific principles, clearly favors one over the other.
Table 4: Objective Comparison of Validated Methods
| Validation Parameter | GC-FID Method | HPLC-UV Method | Rationale for Difference |
| Specificity | Excellent | Moderate | GC offers superior separation for volatiles; HPLC at low UV is prone to interference. |
| Sensitivity (LOQ) | Low (Excellent) | High (Poor) | FID is highly sensitive to hydrocarbons; the analyte has a poor UV chromophore.[1] |
| Precision (RSD) | < 0.5% (Typical) | < 1.5% (Typical) | Higher signal-to-noise in GC-FID leads to more repeatable integration. |
| Analysis Time | ~10 minutes | ~10-15 minutes | Comparable, but GC can often be faster for simple volatile mixtures.[2] |
| Robustness | High | Moderate | GC methods are often less sensitive to minor mobile phase variations than HPLC. |
| Cost & Complexity | Lower | Higher | GC requires less expensive carrier gas; HPLC requires costly high-purity solvents.[5][10] |
graph TD { A[Analyte: this compound] --> B{Volatile & Thermally Stable?}; B -- Yes --> C[GC-FID]; B -- No --> D[HPLC-UV]; C --> E[High Sensitivity & Specificity]; D --> F[Low Sensitivity, Potential Interference]; E --> G[Recommended Method]; F --> H[Alternative / Less Suitable];style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Decision logic for selecting the optimal analytical method for this compound based on its key physicochemical properties.
Conclusion
For the validation of an analytical method for this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior choice. Its suitability is grounded in the analyte's inherent volatility and the detector's high sensitivity to hydrocarbons, leading to a method that is specific, sensitive, robust, and cost-effective.[1][7] While HPLC remains a cornerstone of the analytical laboratory, its application to this specific compound would be a case of forcing a square peg into a round hole, resulting in a method with compromised sensitivity and specificity.
This guide demonstrates that a successful validation is not a mere checklist exercise. It is a systematic, scientific investigation that proves an analytical method is fit for its purpose. By understanding the causality behind experimental choices—from the selection of the technology down to the specific column and temperature program—researchers can develop and validate methods with confidence, ensuring the generation of reliable and trustworthy data critical to advancing scientific and pharmaceutical development.
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Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved from [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Blog - News. Retrieved from [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. (2025, November 27). Lab Manager. Retrieved from [Link]
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Impurity Analysis. (n.d.). Emery Pharma. Retrieved from [Link]
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Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]
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HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved from [Link]
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Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute. Retrieved from [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved from [Link]
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How Does Gas Chromatography Compare To HPLC?. (2025, May 31). YouTube. Retrieved from [Link]
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Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (n.d.). LabRulez GCMS. Retrieved from [Link]
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(PDF) Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]
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Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. (2025, August 6). ResearchGate. Retrieved from [Link]
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Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (2005, August 30). Agilent. Retrieved from [Link]
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Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012, March 20). SciSpace. Retrieved from [Link]
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Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. (2025, August 5). ResearchGate. Retrieved from [Link]
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Gas-Chromatographic Analysis of Major Volatile Compounds Found in Traditional Fruit Brandies from Transylvania, Romania. (n.d.). ResearchGate. Retrieved from [Link]
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Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID. (n.d.). PMC - NIH. Retrieved from [Link]
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Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). OMICS International. Retrieved from [Link]
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Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved from [Link]
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The Science of Separation: Understanding High-Performance Liquid Chromatography. (n.d.). Teledyne. Retrieved from [Link]
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Key Aspects of Analytical Method Development and Validation. (2021, April 13). ResearchGate. Retrieved from [Link]
-
A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. (n.d.). IJPPR. Retrieved from [Link]
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"spectroscopic comparison of Methyl 2-ethylpent-4-ynoate isomers"
An In-Depth Spectroscopic Comparison of Methyl 2-ethylpent-4-ynoate and its Positional Isomer
A Senior Application Scientist's Guide to Isomer Differentiation
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of organic molecules is paramount. Isomers, compounds with identical molecular formulas but different structural arrangements, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison between This compound and its closely related positional isomer, Methyl 2-ethylpent-3-ynoate . Understanding their distinct spectral fingerprints is crucial for unambiguous identification in reaction monitoring, quality control, and compound characterization.
This comparison will leverage fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of their spectral differences and provide practical, step-by-step protocols for their analysis.
The Isomers: Structural and Electronic Divergence
The two molecules under investigation share the molecular formula C₈H₁₂O₂. The key structural difference lies in the position of the carbon-carbon triple bond, which fundamentally alters the electronic environment of nearby atoms. This seemingly minor shift from a terminal alkyne to an internal alkyne is the primary driver of their distinct spectroscopic signatures.
-
Isomer A: this compound features a terminal alkyne. Its C2 carbon is a chiral center, meaning it exists as a pair of (R) and (S) enantiomers.
-
Isomer B: Methyl 2-ethylpent-3-ynoate features an internal alkyne. Its C2 carbon is also a chiral center.
Caption: Positional isomers of Methyl 2-ethylpentynoate.
¹H NMR Spectroscopy: The Proton Environment
Proton NMR is exceptionally sensitive to the local electronic environment. The most dramatic difference between our two isomers is the presence or absence of the acetylenic proton.
Isomer A (this compound): The key diagnostic signal is the terminal alkyne proton (H-5) . This proton typically appears as a triplet around δ 2.0-2.5 ppm due to coupling with the two adjacent methylene protons at C-3. The deshielding effect of the triple bond is modest but distinct.
Isomer B (Methyl 2-ethylpent-3-ynoate): This isomer lacks a terminal alkyne proton. Instead, it features a methyl group attached to the internal alkyne (H-5) . These protons will resonate as a sharp singlet around δ 1.8-2.1 ppm , as long-range coupling across the alkyne is typically negligible.
Comparative ¹H NMR Data:
| Protons | Isomer A (this compound) | Isomer B (Methyl 2-ethylpent-3-ynoate) | Rationale for Difference |
| H-5 (Alkyne) | ~2.2 ppm (t) | ~1.9 ppm (s, 3H) | Presence of a terminal acetylenic proton vs. a methyl group on the alkyne. |
| H-3 | ~2.5 ppm (m, 2H) | - | Protons adjacent to the terminal alkyne. Absent in Isomer B. |
| H-2 (Methine) | ~2.7 ppm (m, 1H) | ~2.6 ppm (m, 1H) | Similar environment, slight shifts due to proximity to different alkyne substitution. |
| -OCH₃ | ~3.7 ppm (s, 3H) | ~3.7 ppm (s, 3H) | Identical methyl ester environment, expected to be very similar.[1] |
| -CH₂CH₃ | ~1.6 ppm (m, 2H) | ~1.6 ppm (m, 2H) | Ethyl group protons, minimal difference expected. |
| -CH₂CH₃ | ~0.9 ppm (t, 3H) | ~0.9 ppm (t, 3H) | Ethyl group protons, minimal difference expected. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides a clear count of non-equivalent carbon atoms and insight into their hybridization and electronic state. The chemical shifts of the sp-hybridized carbons are highly diagnostic.[2]
Isomer A (this compound): Will exhibit two distinct signals for the alkyne carbons. The terminal, proton-bearing carbon (C-5 ) is typically more shielded (lower ppm) than the internal alkyne carbon (C-4 ).
Isomer B (Methyl 2-ethylpent-3-ynoate): Also shows two sp-carbon signals, but their chemical shifts will differ from Isomer A due to the different substitution pattern (methyl group vs. proton). The carbonyl carbon signals in both isomers are expected to be in a similar region (~170-175 ppm).
Comparative ¹³C NMR Data:
| Carbon | Isomer A (~δ, ppm) | Isomer B (~δ, ppm) | Rationale for Difference |
| C=O | 173 | 173 | Carbonyl environment is very similar. |
| C-5 (sp) | 70 | 4 | Drastic shift difference: C-H in terminal alkyne vs. C-CH₃ in internal alkyne. |
| C-4 (sp) | 82 | 85 | Different substitution on the alkyne system. |
| C-3 (sp³) | 25 | - | Methylene carbon adjacent to terminal alkyne. |
| C-2 (sp³) | 45 | 46 | Chiral center, minor shift expected. |
| -OCH₃ | 52 | 52 | Methyl ester environment is identical. |
| -CH₂CH₃ | 28 | 28 | Ethyl group carbons, minimal difference expected. |
| -CH₂CH₃ | 12 | 12 | Ethyl group carbons, minimal difference expected. |
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy is a rapid and powerful tool for identifying key functional groups, particularly the alkyne and carbonyl groups in these isomers.
Isomer A (this compound):
-
≡C-H Stretch: A sharp, strong, and highly diagnostic absorption band around 3300 cm⁻¹ . Its presence is a clear indicator of a terminal alkyne.[3][4]
-
C≡C Stretch: A weak to medium intensity band in the 2100-2140 cm⁻¹ region.[4]
-
C=O Stretch: A very strong absorption band characteristic of an ester, typically around 1740 cm⁻¹ .[5]
Isomer B (Methyl 2-ethylpent-3-ynoate):
-
≡C-H Stretch: Conspicuously absent from the spectrum.
-
C≡C Stretch: An absorption in the 2200-2260 cm⁻¹ region. This band is often very weak or completely absent for internal alkynes due to the symmetry of the bond and the resulting small change in dipole moment during vibration.[3]
-
C=O Stretch: A very strong band around 1740 cm⁻¹ , similar to Isomer A.
Mass Spectrometry: Fragmentation Patterns
While both isomers will have the same molecular ion peak ([M]⁺ at m/z 140), their fragmentation patterns under electron ionization (EI) will differ based on the stability of the resulting fragments.
-
Molecular Ion: Both isomers will show a molecular ion at m/z = 140.
-
Common Ester Fragments: Both are expected to show characteristic losses for methyl esters, such as the loss of a methoxy radical ([M-31]⁺ at m/z 109) or the loss of the carbomethoxy group ([M-59]⁺ at m/z 81).
-
Differentiating Fragments: The key difference will arise from cleavages influenced by the alkyne's position.
-
Isomer A: Cleavage of the C2-C3 bond would yield a stable propargyl-type cation, leading to distinct fragments.
-
Isomer B: Fragmentation will be directed by the internal alkyne, leading to different fragment masses and abundances compared to Isomer A. Analysis of these unique fragmentation pathways is crucial for differentiation.
-
Experimental Protocols
To ensure accurate and reproducible data, standardized experimental procedures are essential.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of at least 12 ppm.
-
Use a 90° pulse and an acquisition time of ~3-4 seconds.
-
Set the relaxation delay to 2 seconds. Average 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of at least 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons (like the internal alkyne and carbonyl carbons).
-
Average several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.[2]
-
-
Data Processing: Process the FID using an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C). Fourier transform, phase, and baseline correct the spectrum. Calibrate the spectrum to the TMS signal at 0.00 ppm.
Protocol 2: Isomer Separation and Analysis by GC-MS
Gas Chromatography is ideal for separating these isomers prior to mass analysis.[6]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL with a split ratio of 50:1.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Temperatures: Set the ion source to 230°C and the quadrupole to 150°C.
-
-
Data Analysis: Identify the isomers based on their unique retention times. The more volatile isomer will typically elute first. Confirm the identity of each peak by analyzing its mass spectrum and comparing the fragmentation pattern to predicted pathways and library data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
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- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Assessing the Purity of Methyl 2-ethylpent-4-ynoate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Methyl 2-ethylpent-4-ynoate, a terminal alkyne ester, is a valuable building block in organic synthesis. Its purity is critical, as even minor impurities can lead to unforeseen side reactions, inaccurate biological data, or compromised product quality. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound, offering insights into the causality behind experimental choices and providing actionable protocols.
The selection of an appropriate analytical method is contingent on several factors, including the nature of expected impurities, the required accuracy, and available instrumentation. The synthesis of this compound, like many terminal alkynes and esters, can introduce a variety of potential impurities. These may include unreacted starting materials, residual solvents, and byproducts from side reactions such as dimerization or isomerization.[1] A thorough understanding of the synthetic route is therefore invaluable in selecting the most appropriate analytical technique.
This guide will delve into the three most powerful and commonly employed techniques for purity assessment of a compound like this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice between chromatographic and spectroscopic methods for purity determination is a critical one. While GC and HPLC excel at separating complex mixtures and detecting trace impurities, qNMR offers a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[2][3]
| Method | Principle | Advantages for this compound | Limitations for this compound | Typical Purity Range (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High resolution for volatile impurities, high sensitivity with Flame Ionization Detector (FID).[4][5] | Potential for thermal degradation of the alkyne at high injector temperatures. | 95-99.9% | Analyte-dependent, can be in the low ppm range. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Suitable for a wide range of compounds, including those that are thermally labile.[4][5] | The terminal alkyne lacks a strong UV chromophore, requiring a universal detector like a Refractive Index Detector (RID) or derivatization for UV detection. | 95-99.9% | Detector-dependent; typically higher than GC-FID for non-UV active compounds. |
| Quantitative NMR (qNMR) | Quantification based on the direct proportionality of the NMR signal integral to the number of nuclei. | Provides an absolute measure of purity without a specific reference standard of the analyte, non-destructive.[2][6] | Lower sensitivity compared to chromatographic methods for trace impurities, requires a high-purity internal standard.[2] | 90-99.9% | Typically >0.1% |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile compounds.[5] For a relatively volatile ester like this compound, GC offers excellent separation efficiency and sensitivity, particularly when coupled with a Flame Ionization Detector (FID).
Causality Behind Experimental Choices
The choice of a GC method is predicated on the volatility and thermal stability of the analyte. This compound is sufficiently volatile for GC analysis. The key considerations are the choice of the column and the temperature program. A mid-polarity column is often a good starting point for esters to achieve a balance of retention and resolution. The temperature program is optimized to ensure the separation of the main component from closely related impurities, such as isomers or residual starting materials, without causing on-column degradation.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL. Perform serial dilutions to prepare a calibration curve if quantitative analysis of specific impurities is required.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Data Analysis: Calculate the area percent of each peak relative to the total peak area to determine the relative purity. For quantitative analysis, use a calibration curve generated from standards of known concentration.
Experimental Workflow: GC Analysis
Caption: Workflow for GC-based purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that is well-suited for a broader range of compounds than GC, including those that are not volatile or are thermally sensitive.[4][5]
Causality Behind Experimental Choices
For this compound, the primary challenge for HPLC analysis is detection. The molecule lacks a strong chromophore, making detection by UV-Vis challenging. Therefore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often employed. Alternatively, derivatization with a UV-active agent can be performed, but this adds complexity to the sample preparation.[7] A reversed-phase HPLC method is typically suitable for this type of compound, using a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC-RID Analysis
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1-2 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index Detector (RID) maintained at a stable temperature.
-
-
Data Analysis: Determine the area percent of the main peak and any impurity peaks. Quantification can be performed using an external standard calibration curve.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC-based purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[2][3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Causality Behind Experimental Choices
The success of a qNMR experiment hinges on several key factors: the selection of a suitable internal standard, the choice of a deuterated solvent in which both the analyte and the standard are fully soluble, and the use of appropriate NMR acquisition parameters to ensure accurate integration. The internal standard must be of high purity, stable, and have at least one signal that is well-resolved from the analyte's signals. For this compound, a standard such as maleic acid or dimethyl sulfone could be suitable.
Experimental Protocol: ¹H qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh and add approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid) to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Experimental Workflow: qNMR Analysis
Caption: Workflow for qNMR-based purity assessment.
Conclusion and Recommendations
The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and detection of volatile impurities, GC-FID is a highly sensitive and efficient method.
-
HPLC with a universal detector is preferable if there is a concern about thermal lability or if the sample contains non-volatile impurities.
-
qNMR is the gold standard for obtaining an absolute purity value and for certifying reference materials, as it is a direct measurement method that does not rely on analyte-specific reference standards. [2][6]
For comprehensive characterization, a combination of these techniques is often employed. For example, GC or HPLC can be used to identify and quantify trace impurities, while qNMR can provide an accurate assay of the main component. By understanding the principles and practical considerations of each method, researchers can confidently select the most appropriate approach to ensure the quality and reliability of their work.
References
-
Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. [Link]
-
PrepChem.com. Synthesis of ethyl-2-methyl-4-pentenoate. [Link]
-
Gao, S., et al. (2015). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 20(11), 20135-20147. [Link]
-
YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
-
Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
-
Altrove. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
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- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
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- 7. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-ethylpent-4-ynoate
For professionals engaged in advanced research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents like Methyl 2-ethylpent-4-ynoate are not merely procedural formalities; they are critical components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a multifunctional molecule, combining the characteristics of an ester and a terminal alkyne. A thorough risk assessment is the foundation of its safe handling and disposal. The causality for the stringent procedures that follow is rooted in these intrinsic chemical properties.
-
Ester Functional Group: Esters can undergo hydrolysis under acidic or basic conditions. While generally less reactive than other functional groups, this reactivity must be considered when choosing disposal pathways to avoid unintended reactions in a mixed waste stream.
-
Terminal Alkyne Functional Group: This is the primary source of significant hazard. The proton on the sp-hybridized carbon is weakly acidic (pKa ≈ 25)[1]. This acidity means it can be deprotonated by strong bases to form an acetylide anion[1][2]. More critically, terminal alkynes can react with certain metals, particularly heavy metals like silver, copper, and mercury, to form highly unstable and explosive metal acetylides[3]. This reactivity dictates strict segregation from incompatible waste streams.
Table 1: Hazard and Property Profile of this compound (Inferred from Analogous Compounds)
| Property/Hazard | Description & Rationale | Authoritative Guidance |
| Physical State | Likely a liquid at room temperature. | Based on similar molecular weight esters. |
| Flammability | Assumed Flammable Liquid. Similar compounds have low flash points. Keep away from heat, sparks, and open flames.[4][5][8] | GHS Classification (Flam. Liq. 3) for similar esters[4][5]. |
| Toxicity | Potential for harm if swallowed, skin irritation, and respiratory irritation.[7][9][10] | Acute toxicity (Oral, Category 4) and skin irritation warnings are common for similar structures.[7][9] |
| Reactivity | High Reactivity Hazard. The terminal alkyne can form explosive acetylides with certain metals. Avoid contact with incompatible materials, especially strong oxidizing agents and heavy metal salts.[3][8] | The chemistry of terminal alkynes is well-documented.[1][2] |
| Environmental | May be toxic to aquatic life with long-lasting effects.[9] Avoid release into the environment.[9][11] | Precautionary statements for related chemicals advise against environmental release.[9] |
Immediate Safety Protocols: Prerequisite for Handling
Before beginning any work that will generate this compound waste, a state of readiness is essential. This protocol is a self-validating system; if any step cannot be completed, the disposal process should not begin.
-
Personal Protective Equipment (PPE): A standard ensemble of PPE is mandatory. This includes:
-
Safety goggles with side shields (or a face shield).
-
A flame-resistant laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
-
Work Area: All transfers and handling of this compound and its waste must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain potential spills.[6][12]
-
Emergency Preparedness: Ensure unobstructed access to a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., CO2 or dry chemical).
Step-by-Step Disposal Procedure
The disposal of this compound is managed exclusively as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash, as this is illegal and environmentally damaging.[11][13][14][15] Evaporation is not an acceptable method of disposal.[13][15]
The principle of waste segregation is to prevent dangerous reactions within a waste container.[16][17]
-
Designate a Waste Container: Select a clean, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight screw cap.[12][13] Do not use metal containers due to the risk of acetylide formation.
-
Collect Liquid Waste: Carefully transfer all waste solutions containing this compound into the designated hazardous waste container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
-
Collect Contaminated Solids: Any solid materials, such as contaminated pipette tips, absorbent paper, or gloves, must be collected in a separate, clearly labeled, sealed plastic bag or a dedicated solid hazardous waste container.[3][6]
Proper labeling is a regulatory requirement and is critical for the safety of all personnel.[6][18][19]
-
Obtain a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[16]
-
Complete the Tag: Before adding any waste, affix the tag to the container and fill it out completely. The label must include:
-
The words "Hazardous Waste".[6]
-
The full, unabbreviated chemical name: "Waste - this compound".
-
List all other components and their approximate percentages (e.g., solvents).
-
The date when waste was first added (the "accumulation start date").
-
The specific hazard characteristics (e.g., "Flammable," "Reactive").
-
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area must be under the direct control of laboratory personnel.[12]
-
Containment: The container must be kept in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak.[16][18]
-
Segregation: Ensure the container is stored away from incompatible materials, particularly acids, bases, oxidizing agents, and any compounds containing heavy metals.[20]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[15][18] Do not transport hazardous waste outside of the laboratory yourself.[15]
-
Documentation: Maintain records of your waste disposal as required by your institution.[19]
Workflow Visualization: Disposal Pathway
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
-
Glassware Decontamination:
-
Perform an initial rinse with a small amount of a suitable organic solvent (e.g., acetone).
-
This first rinsate is considered hazardous waste and MUST be collected and added to your liquid hazardous waste container.[3][18]
-
Subsequent washes can typically be performed as usual. For highly toxic materials, the first three rinses should be collected as hazardous waste.[18]
-
-
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Contain: If safe to do so, contain the spill using a chemical spill kit with absorbent pads or vermiculite.[7] Do not use combustible materials like paper towels to absorb large spills of flammable liquids.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.[7][8]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.
-
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Ethyl 2-methylpent-4-enoate - Safety D
- Methyl trans-4-methylpent-2-enoate - Safety D
- Ethyl 2-methyl-4-pentenoate | C8H14O2.
- Release of Terminal Alkynes via Tandem Photodeprotection-Decarboxylation.
- Working with Chemicals.
- Ethyl 2-Methyl-4-pentenoate - Safety D
- Alkyne-NHS Ester - Safety D
- Hazardous Waste Disposal Guide. Dartmouth College.
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- A guide to the disposal of labor
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-ethylpent-4-ynoate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Methyl 2-ethylpent-4-ynoate, a molecule combining an ester functionality with a terminal alkyne, presents a specific set of handling challenges. This guide moves beyond a simple checklist to provide a procedural and causal framework for selecting and using Personal Protective Equipment (PPE), ensuring that safety protocols are not just followed, but understood.
Hazard Analysis: Understanding the "Why" Behind the "What"
To select the appropriate PPE, we must first dissect the inherent risks of this compound. Its structure dictates its reactivity and potential hazards.
-
Flammability: Like many organic esters and hydrocarbons, this compound is expected to be a flammable liquid and vapor.[1][2][3] Vapors can travel to an ignition source and flash back, and vapor-air mixtures may be explosive.[1][4] Therefore, all handling must be performed away from ignition sources, and equipment must be properly grounded to prevent static discharge.[2][4]
-
Skin and Eye Irritation: Esters as a class are known to cause skin and eye irritation.[1][5][6] Direct contact can lead to redness, discomfort, and in the case of eye contact, potential damage. Prolonged or repeated skin contact may lead to dermatitis.
-
Respiratory Tract Irritation: The volatility of the compound has not been fully characterized, but it is prudent to assume that its vapors may cause respiratory irritation.[6][7] Inhalation should be avoided.
-
Terminal Alkyne Reactivity: This is a critical consideration. Terminal alkynes possess an acidic proton on the sp-hybridized carbon.[8][9][10] This feature allows for deprotonation by strong bases to form acetylide anions. More critically, terminal alkynes can react with certain metals (like copper, silver, and mercury) to form potentially explosive metal acetylides. This reactivity dictates stringent controls on equipment and reaction partners.[11]
Core PPE Directives and Operational Plans
Based on the hazard assessment, a multi-layered PPE strategy is required. The following sections detail the minimum required PPE and the procedural logic for its use.
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place. All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][12] An accessible safety shower and eyewash station are mandatory.[12][13]
Personal Protective Equipment: A Task-Based Approach
The specific PPE required can be scaled based on the quantity and nature of the operation.
| Task / Scale | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL, e.g., weighing, preparing solutions) | ANSI Z87.1-compliant chemical splash goggles. | Nitrile gloves (minimum). Change immediately upon contamination. | Flame-resistant (FR) lab coat, fully buttoned. | Not required inside a certified chemical fume hood. |
| Reaction & Workup (>10 mL or splash/aerosol risk) | Chemical splash goggles and a full-face shield.[14] | Heavier-duty chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile). Consult manufacturer's compatibility charts.[15][16] | Flame-resistant lab coat and a chemical-resistant apron. | Not required inside a certified chemical fume hood. |
| Large Spill Cleanup (>50 mL) | Full-face shield over chemical splash goggles. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Fully encapsulating chemical protective suit. | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on spill size and ventilation.[14][17] |
Step-by-Step PPE & Handling Protocol
-
Pre-Operation Safety Check: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[12][14]
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the sash is at the appropriate working height.
-
Don Body Protection: Put on a flame-resistant lab coat, ensuring it is fully buttoned.[14] For larger-scale work, add a chemical-resistant apron.
-
Don Eye/Face Protection: Wear chemical splash goggles for all operations. Add a face shield for any task with an elevated splash risk.[14][18]
-
Don Hand Protection: Inspect gloves for any signs of degradation or punctures before use.[7] Don the appropriate gloves. For double-gloving, the outer glove should have a higher chemical resistance.
-
Handling the Chemical: Conduct all work within the fume hood. Use non-sparking tools and grounded equipment to mitigate fire risk.[1][2] Avoid contact with incompatible materials, particularly strong oxidizing agents and metals known to form explosive acetylides.
-
Doffing and Disposal: After handling, remove PPE in a manner that avoids contaminating your skin. Gloves should be removed first by peeling them off from the cuff, turning them inside out. Dispose of all contaminated disposable PPE (gloves, aprons) in a designated hazardous waste container.[1][19] Wash hands thoroughly with soap and water after exiting the lab.[12]
Emergency and Disposal Procedures
-
Spill Response: In the event of a small spill inside a fume hood, absorb the material with a non-combustible absorbent like vermiculite or sand.[1][4] Collect the residue into a labeled, sealed container for hazardous waste disposal using non-sparking tools. For larger spills, evacuate the area and alert emergency personnel.[1]
-
Disposal Plan: All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials, must be disposed of as flammable hazardous waste.[2][19] Containers should be clearly labeled and sent to an authorized waste disposal plant in accordance with local and institutional regulations.[1][3][19] Never dispose of this chemical down the drain.[7][19]
Safety Workflow Visualization
The following diagram illustrates the essential decision-making process for ensuring safety before handling this compound.
Caption: PPE selection and safety verification workflow.
By integrating a deep understanding of the chemical's properties with rigorous, procedure-based safety measures, researchers can confidently and safely advance their work.
References
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- Fisher Scientific. (2025, December 24). Safety Data Sheet. Retrieved from Fisher Scientific.
- Eastman. Handling precautions for the use of cellulose esters in formulated products. Retrieved from Eastman.
- BenchChem. (2025). Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters. Retrieved from BenchChem.
- DC Chemicals. (2026, January 9). MSDS: Methyl trans-4-methylpent-2-enoate. Retrieved from DC Chemicals.
- National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: ESTERS, N.O.S.. Retrieved from NOAA.
- SmartLabs. Esterification. Retrieved from SmartLabs.
- Michigan State University Department of Chemistry. Alkyne Reactivity. Retrieved from MSU Chemistry.
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet. Retrieved from Sigma-Aldrich.
- TCI Chemicals. Safety Data Sheet: 4-Methyl-3-penten-2-one. Retrieved from TCI Chemicals.
- Capot Chemical. (2026, January 6). Material Safety Data Sheet. Retrieved from Capot Chemical.
- TCI Chemicals. (2025, October 10). Safety Data Sheet: Ethyl 2-Methyl-4-pentenoate. Retrieved from TCI Chemicals.
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- MDPI. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from MDPI.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
